Product packaging for Strospeside(Cat. No.:CAS No. 109279-30-3)

Strospeside

Cat. No.: B10785143
CAS No.: 109279-30-3
M. Wt: 550.7 g/mol
InChI Key: CPFNIKYEDJFRAT-RVPZLBNISA-N
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Description

Strospeside is a cardenolide glycoside in which the parent structure gitoxigenin is glycosylated at the 3beta-hydroxy group by beta-D-digitalose. It is functionally related to a gitoxigenin.
This compound has been reported in Digitalis viridiflora, Digitalis purpurea, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O9 B10785143 Strospeside CAS No. 109279-30-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109279-30-3

Molecular Formula

C30H46O9

Molecular Weight

550.7 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C30H46O9/c1-15-24(33)26(36-4)25(34)27(38-15)39-18-7-9-28(2)17(12-18)5-6-20-19(28)8-10-29(3)23(16-11-22(32)37-14-16)21(31)13-30(20,29)35/h11,15,17-21,23-27,31,33-35H,5-10,12-14H2,1-4H3/t15-,17-,18+,19+,20-,21+,23+,24+,25-,26+,27+,28+,29-,30+/m1/s1

InChI Key

CPFNIKYEDJFRAT-RVPZLBNISA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)O

Origin of Product

United States

Foundational & Exploratory

Strospeside's Mechanism of Action in Cardiac Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular and cellular mechanisms by which strospeside, a cardiac glycoside, exerts its effects on cardiac cells. The document details the principal signaling pathways, presents quantitative data from relevant studies, and outlines the experimental protocols used to elucidate these mechanisms.

Core Mechanism: Inhibition of Na+/K+-ATPase

The primary molecular target of this compound and all cardiac glycosides is the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase), an essential enzyme embedded in the sarcolemma of cardiac myocytes.[1][2] This enzyme actively transports sodium ions (Na+) out of the cell and potassium ions (K+) into the cell, maintaining the electrochemical gradients necessary for normal cardiac function, including the resting membrane potential and action potential propagation.[2]

This compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase, inhibiting its enzymatic activity.[1][2] This inhibition leads to a cascade of downstream effects that ultimately enhance myocardial contractility (positive inotropy). The kinetic interaction involves a reduction in the maximum enzymatic velocity (Vmax), characteristic of an uncompetitive mode of inhibition.[3]

Downstream Signaling Cascade in Cardiac Myocytes

The inhibition of the Na+/K+-ATPase by this compound initiates a well-defined signaling cascade, culminating in an increase in the force of contraction.

  • Increased Intracellular Sodium ([Na+]i): Inhibition of the Na+/K+-ATPase pump leads to a gradual accumulation of sodium ions inside the cardiac myocyte.[1][4]

  • Altered Na+/Ca2+ Exchanger (NCX) Activity: The rise in intracellular sodium reduces the electrochemical gradient that drives the sodium-calcium exchanger (NCX) in its forward mode (extruding calcium).[1][4] Consequently, less calcium is removed from the cell during diastole.

  • Increased Intracellular Calcium ([Ca2+]i): The reduced calcium efflux via the NCX leads to an elevation of the intracellular calcium concentration.[5][6] This results in a greater load of calcium being taken up into the sarcoplasmic reticulum (SR) by the SERCA pump.[4]

  • Enhanced Sarcoplasmic Reticulum (SR) Ca2+ Release: During subsequent action potentials, the larger SR calcium store allows for a greater release of calcium into the cytosol via ryanodine receptors (RyRs), a process known as calcium-induced calcium release (CICR).[4][6]

  • Increased Myocardial Contractility: The amplified cytosolic calcium transient increases the binding of calcium to troponin C on the myofilaments, leading to a stronger interaction between actin and myosin and, therefore, a more forceful contraction of the myocyte.[2][7]

Strospeside_Signaling_Pathway

Caption: Core signaling pathway of this compound in cardiac myocytes.

Quantitative Pharmacodynamic Data

The effects of this compound and its aglycone, strophanthidin, have been quantified in various experimental models. The following tables summarize key data regarding their impact on intracellular ion concentrations and cellular function.

Table 1: Effect of Strophanthidin on Intracellular Calcium ([Ca2+]i) in Guinea Pig Myocytes

Strophanthidin Concentration Baseline [Ca2+]i (nmol/L) Post-Treatment [Ca2+]i (nmol/L) Observation Reference
100 µmol/L 69 ± 5 204 ± 45 (after 10 min) Significant increase in cytosolic Ca2+ [6]
100 µmol/L - 263 ± 9 Associated with spontaneous contractions ("Ca2+ wave") [6]
100 µmol/L - 784 ± 103 Associated with cell rounding and injury [6]
Low (nanomolar) - Concentration-dependent increase Mediated partly by extracellular Ca2+ influx [5]

| High (micromolar) | - | Concentration-dependent increase | Primarily due to Na+/K+-ATPase inhibition |[5] |

Table 2: Electrophysiological Effects of Cardiac Glycosides

Agent Model Effect on Action Potential Duration (APD) Effect on Ca2+ Current (ICa) Reference
Strophanthidin Guinea Pig Myocytes Initial lengthening followed by shortening Reversible reduction [8]

| Ouabain/Digoxin | hiPSC-CMs | Shortened Field Potential Duration (FPD) | Increased Ca2+-wave amplitude |[9][10] |

Key Experimental Methodologies

The elucidation of this compound's mechanism of action relies on specific and robust experimental protocols. Below are detailed methodologies for two key types of experiments.

A. Measurement of Intracellular Calcium Concentration ([Ca2+]i)

This protocol is designed to quantify changes in cytosolic free calcium in isolated cardiac myocytes in response to this compound application.

  • Cell Preparation:

    • Isolate single ventricular myocytes from an animal model (e.g., guinea pig) using an enzymatic dissociation technique (e.g., Langendorff perfusion with collagenase).

    • Suspend the isolated myocytes in a Tyrode's solution containing (in mmol/L): NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.33, glucose 10, and HEPES 10, with the pH adjusted to 7.4.

  • Fluorescent Dye Loading:

    • Incubate the isolated myocytes with a calcium-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-3 AM (e.g., 5 µM), for a specified period (e.g., 30-60 minutes) at room temperature to allow for de-esterification.

    • Wash the cells to remove excess extracellular dye.

  • Data Acquisition:

    • Place the dye-loaded cells on the stage of an inverted microscope equipped for fluorescence imaging (e.g., a confocal microscope).

    • Perfuse the cells continuously with the Tyrode's solution.

    • Excite the dye at appropriate wavelengths (e.g., 340/380 nm for Fura-2) and record the emission fluorescence (e.g., at 510 nm).

    • Establish a baseline fluorescence recording.

    • Introduce Tyrode's solution containing the desired concentration of this compound or strophanthidin and continue recording to measure changes in fluorescence intensity, which correlate with changes in [Ca2+]i.[5][6]

  • Calibration:

    • At the end of the experiment, perfuse cells with a solution containing a calcium ionophore (e.g., ionomycin) and high Ca2+ to obtain maximum fluorescence (Rmax), followed by a Ca2+-free solution with a chelator (e.g., EGTA) to obtain minimum fluorescence (Rmin).

    • Use the Grynkiewicz equation to convert fluorescence ratios to absolute [Ca2+]i values.

Calcium_Imaging_Workflow

Caption: Experimental workflow for measuring intracellular calcium.

B. Electrophysiological Recording

This protocol uses the patch-clamp technique to measure changes in the cardiac action potential and specific ion currents.

  • Cell Preparation:

    • Isolate single ventricular myocytes as described previously.

    • Place cells in a recording chamber on an inverted microscope.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with internal solution.

    • Internal Solution (for Action Potential): (in mmol/L) K-aspartate 120, KCl 20, MgCl2 1, CaCl2 1, EGTA 10, HEPES 10, Na2ATP 5, pH 7.2.

    • External Solution: Standard Tyrode's solution as described above.

  • Procedure (Whole-Cell Configuration):

    • Approach a myocyte with the pipette and form a high-resistance seal (giga-seal) on the membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Current-Clamp Mode: To record action potentials, inject small hyperpolarizing pulses to hold the cell at its resting potential and then apply brief depolarizing current pulses to elicit action potentials.

    • Voltage-Clamp Mode: To measure specific currents like the L-type Ca2+ current (ICa), hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to activate the channels of interest.

  • Data Analysis:

    • Establish a stable baseline recording.

    • Apply this compound via the perfusion system.

    • Measure key parameters before and after drug application, such as action potential duration at 90% repolarization (APD90) and the peak amplitude of ICa.[8]

Conclusion

This compound's mechanism of action in cardiac cells is a classic example of Na+/K+-ATPase inhibition. By disrupting cellular sodium homeostasis, it triggers a cascade that enhances calcium signaling and, consequently, myocardial contractility. The quantitative data and experimental protocols provided herein offer a comprehensive framework for researchers engaged in the study of cardiac glycosides and the development of novel inotropic agents. Further research may focus on isoform-specific effects of this compound on the Na+/K+-ATPase and potential off-target actions that could contribute to its overall pharmacological profile.

References

Strospeside: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strospeside is a cardenolide, a type of cardiac glycoside, that has garnered interest within the scientific community for its potential pharmacological applications. Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme in cellular function, particularly in cardiac muscle. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification, aimed at supporting research and development efforts in this field.

Natural Sources of this compound

This compound is found in a variety of plant species, primarily within the Apocynaceae family. The principal botanical sources include:

  • Nerium oleander (Common Oleander): A widely distributed evergreen shrub known to produce a variety of cardiac glycosides, including this compound. Different parts of the plant, such as leaves and flowers, have been investigated for their glycoside content.

  • Adenium obesum (Desert Rose): This succulent plant is another significant source of cardiac glycosides. The latex and extracts from various plant parts are known to contain this compound among other bioactive compounds.

  • Thevetia neriifolia (Yellow Oleander): The seeds of this plant are particularly rich in cardiac glycosides. While known for its toxicity, it serves as a primary source for the extraction of various cardenolides, including this compound.

  • Digitalis purpurea (Foxglove): While more commonly associated with digitoxin and digoxin, this compound has also been identified and quantified in the leaves of this plant.[1]

The concentration of this compound can vary depending on the plant species, the specific part of the plant used, geographical location, and seasonal variations.

Quantitative Analysis of this compound

Precise quantification of this compound in plant material is crucial for assessing the viability of a source and for standardizing extraction procedures. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common and accurate method for this purpose.

A study on Digitalis purpurea leaves reported a this compound content of 1.9 micrograms per 100 mg of dry leaf powder.[1] Quantitative data for the primary sources like Nerium oleander, Adenium obesum, and Thevetia neriifolia are less specific in the available literature for this compound itself, often being reported as part of the total cardiac glycoside content. For instance, a method for extracting total cardiac glycosides from 100g of Nerium oleander leaves can yield about 20g of total cardiac glycosides. Further analysis would be required to determine the precise this compound content within this fraction.

Plant SourcePlant PartMethod of QuantificationThis compound Content/Yield
Digitalis purpureaDry LeavesHPLC1.9 µg / 100 mg
Nerium oleanderLeavesGravimetric (Total Cardiac Glycosides)~20% (Total Cardiac Glycosides)
Adenium obesum--Data not available
Thevetia neriifoliaSeeds-Data not available

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are generalized from methods used for the isolation of cardiac glycosides from the mentioned plant families and can be adapted and optimized for this compound.

I. General Extraction of Cardiac Glycosides

This initial step aims to extract a broad range of cardiac glycosides from the plant material.

1. Sample Preparation:

  • Collect fresh and healthy plant material (e.g., leaves of Nerium oleander).

  • Wash the material thoroughly to remove any contaminants.

  • Dry the plant material in a well-ventilated oven at a controlled temperature (e.g., 40-50°C) to a constant weight.

  • Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

  • Maceration with Methanol or Ethanol:

    • Soak the powdered plant material in methanol or ethanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional agitation.

    • Filter the extract through cheesecloth or filter paper.

    • Repeat the extraction process with the plant residue 2-3 times to ensure complete extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

  • Soxhlet Extraction:

    • For a more exhaustive extraction, a Soxhlet apparatus can be used with a suitable solvent such as methanol or ethanol. This method is generally faster but the higher temperature might degrade some thermolabile compounds.

II. Fractionation of the Crude Extract

The crude extract contains a complex mixture of compounds. Fractionation is performed to separate the cardiac glycosides from other phytochemicals like chlorophylls, fats, and tannins.

1. Liquid-Liquid Partitioning:

  • Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane or chloroform) in a separatory funnel.

  • Shake the funnel vigorously and allow the layers to separate. The non-polar solvent will remove lipids and other non-polar compounds. Discard the non-polar layer.

  • Repeat the washing with the non-polar solvent several times.

  • The aqueous layer, containing the more polar glycosides, is then partitioned with a solvent of intermediate polarity, such as ethyl acetate or a mixture of chloroform and methanol. The cardiac glycosides will partition into this organic phase.

  • Collect the organic phase and concentrate it under reduced pressure to obtain a cardiac glycoside-enriched fraction.

III. Chromatographic Purification of this compound

This is the final and most critical stage to isolate pure this compound from the enriched fraction. A combination of column chromatography and preparative HPLC is often necessary.

1. Column Chromatography:

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used.

  • Column Packing: The silica gel is packed into a glass column as a slurry in a non-polar solvent.

  • Sample Loading: The cardiac glycoside-enriched fraction is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

  • Mobile Phase and Elution: A gradient elution is typically employed, starting with a less polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, or ethyl acetate and methanol. The gradient is increased from 100% chloroform to a mixture with increasing concentrations of methanol (e.g., 99:1, 98:2, 95:5, etc.).

  • Fraction Collection: Fractions are collected sequentially and monitored by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled together.

2. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • For final purification to achieve high purity, the this compound-containing fractions from column chromatography are subjected to preparative HPLC.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.

  • Detection: UV detection at a wavelength where this compound absorbs (typically around 210-220 nm).

  • Fraction Collection: The peak corresponding to this compound is collected.

  • Purity Assessment: The purity of the isolated this compound is then confirmed using analytical HPLC, mass spectrometry, and NMR spectroscopy.

Experimental Workflow and Logic

The overall process of isolating this compound follows a logical progression from crude extraction to high-purity compound. This can be visualized as a workflow.

experimental_workflow cluster_start Plant Material cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_end Final Product start Plant Source (e.g., Nerium oleander) prep Sample Preparation (Drying, Grinding) start->prep Collection extraction Solvent Extraction (Methanol/Ethanol) prep->extraction Processing partition Liquid-Liquid Partitioning extraction->partition Crude Extract cc Column Chromatography (Silica Gel) partition->cc Enriched Fraction hplc Preparative HPLC (C18 Column) cc->hplc Semi-pure Fractions end Pure this compound hplc->end Isolation

A generalized workflow for the isolation of this compound.

Biosynthesis of Cardiac Glycosides

The biosynthesis of cardiac glycosides, including this compound, is a complex enzymatic process that starts from the mevalonate pathway to produce the steroid nucleus. The aglycone is then subjected to a series of hydroxylations, oxidations, and the addition of the characteristic lactone ring. Finally, glycosylation occurs through the action of glycosyltransferases, which attach sugar moieties to the steroid core. The specific enzymes and intermediates in the this compound biosynthetic pathway are still a subject of ongoing research.

biosynthesis_pathway cluster_precursor Precursor Synthesis cluster_steroid Steroid Core Formation cluster_aglycone Aglycone Modification cluster_glycosylation Glycosylation mevalonate Mevalonate Pathway ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp squalene Squalene ipp->squalene steroid Steroid Nucleus squalene->steroid modifications Hydroxylation, Oxidation steroid->modifications lactone Lactone Ring Formation modifications->lactone aglycone Cardenolide Aglycone lactone->aglycone glycosylation Glycosyltransferases + Sugar Donors aglycone->glycosylation This compound This compound glycosylation->this compound

A simplified overview of the cardiac glycoside biosynthesis pathway.

Conclusion

This technical guide provides a foundational understanding of the natural sources of this compound and a detailed framework for its isolation and purification. The provided experimental protocols, while general, offer a robust starting point for researchers to develop and optimize their specific isolation strategies. Further research is warranted to quantify this compound yields from its primary sources and to elucidate the specific enzymatic steps in its biosynthesis. Such knowledge will be invaluable for the sustainable production and further pharmacological investigation of this promising cardiac glycoside.

References

In-Depth Technical Guide to Strospeside: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strospeside, a naturally occurring cardenolide glycoside, has demonstrated significant cytotoxic effects against various cancer cell lines, positioning it as a compound of interest for oncological research and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and cytotoxicity assessment are presented, alongside a discussion of its putative mechanism of action through the inhibition of the Na+/K+-ATPase pump and modulation of downstream signaling pathways. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Chemical Identity and Structure

This compound, also known by its systematic name Gitoxigenin 3-O-monodigitaloside, is a cardenolide glycoside. Its chemical structure consists of a steroid nucleus (the aglycone, Gitoxigenin) attached to a monosaccharide unit (digitalose).

  • IUPAC Name: 3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

  • Synonyms: Gitoxigenin 3-O-monodigitaloside

  • CAS Number: 595-21-1

  • Molecular Formula: C30H46O9

  • Molecular Weight: 550.68 g/mol

The steroidal backbone features a characteristic five-membered lactone ring at the C-17 position, which is a defining feature of cardenolides. The digitalose sugar is linked to the C-3 position of the steroid.

Physicochemical Properties

PropertyValueSource
Appearance White to off-white powder[Commercial Suppliers]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For enhanced solubility, warming to 37°C and ultrasonication is recommended.[Commercial Suppliers]
Storage Store at -20°C for long-term stability.[Commercial Suppliers]

Biological Activity and Mechanism of Action

This compound has been identified as a potent cytotoxic agent, particularly against renal and prostate cancer cell lines.[2] Its biological activity is attributed to its classification as a cardiac glycoside.

Inhibition of Na+/K+-ATPase

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[3][4] Inhibition of this pump by this compound leads to an increase in intracellular sodium ion concentration. This, in turn, disrupts the function of the Na+/Ca2+ exchanger, resulting in an influx and accumulation of intracellular calcium ions.

Downstream Signaling Pathways and Apoptosis Induction

The elevation of intracellular calcium levels triggers a cascade of downstream signaling events that can lead to apoptosis (programmed cell death). While the specific pathways modulated by this compound have not been fully elucidated, the general mechanism for cardiac glycosides involves the activation of several signaling cascades, including:

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Cardiac glycosides have been shown to activate components of the MAPK pathway, such as ERK, JNK, and p38, which are involved in stress responses and can lead to apoptosis.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of this pathway by cardiac glycosides can promote apoptosis.

  • Induction of Apoptotic Factors: The signaling cascade initiated by Na+/K+-ATPase inhibition can lead to the activation of caspases and the release of pro-apoptotic factors from the mitochondria, ultimately culminating in cell death.

The following diagram illustrates the generally accepted signaling pathway for cardiac glycoside-induced apoptosis. It is important to note that this is a representative pathway, and the specific molecular interactions of this compound may have unique features that require further investigation.

Strospeside_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_Ca_Exchanger Na+/Ca2+ Exchanger NaK_ATPase->Na_Ca_Exchanger Disrupts Ca_increase ↑ Intracellular Ca2+ Na_Ca_Exchanger->Ca_increase Leads to MAPK_pathway MAPK Pathway (ERK, JNK, p38) Ca_increase->MAPK_pathway Activates PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Ca_increase->PI3K_Akt_mTOR Modulates Apoptosis_factors Pro-apoptotic Factors (e.g., Caspases) MAPK_pathway->Apoptosis_factors Activates PI3K_Akt_mTOR->Apoptosis_factors Regulates Apoptosis Apoptosis Apoptosis_factors->Apoptosis Induces Isolation_Workflow start Plant Material (e.g., Cuscuta reflexa) extraction Extraction with Methanol start->extraction partition Solvent-Solvent Partitioning (e.g., with n-Hexane, Chloroform, Ethyl Acetate) extraction->partition cytotoxicity_assay1 Cytotoxicity Assay of Fractions partition->cytotoxicity_assay1 column_chromatography Column Chromatography (Silica Gel) cytotoxicity_assay1->column_chromatography Select Active Fraction hplc Preparative HPLC column_chromatography->hplc purity_analysis Purity Analysis (Analytical HPLC, LC-MS) hplc->purity_analysis structure_elucidation Structure Elucidation (NMR, MS, IR, UV) purity_analysis->structure_elucidation end Pure this compound structure_elucidation->end Cytotoxicity_Assay_Workflow start Cancer Cell Culture cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation1 Incubate (24h) cell_seeding->incubation1 treatment Treat with this compound (Varying Concentrations) incubation1->treatment incubation2 Incubate (48-72h) treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate (2-4h) mtt_addition->incubation3 solubilization Add Solubilizing Agent (e.g., DMSO) incubation3->solubilization read_absorbance Measure Absorbance (at ~570 nm) solubilization->read_absorbance data_analysis Data Analysis (Calculate IC50) read_absorbance->data_analysis end Cytotoxicity Profile data_analysis->end

References

An In-depth Technical Guide to Strospeside Cardiac Glycoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strospeside, a cardenolide cardiac glycoside, has garnered interest within the scientific community for its potential therapeutic applications and distinct toxicological profile. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, mechanism of action, and the experimental methodologies used for its characterization. Detailed protocols for key experiments are outlined, and quantitative data are presented in a structured format to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise representation of the underlying molecular and cellular processes. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of cardiac glycosides and the development of novel cardiovascular drugs.

Introduction

This compound, also known as Gitoxigenin 3-O-monodigitaloside, is a naturally occurring cardiac glycoside that can be isolated from the parasitic plant Cuscuta reflexa[1]. Like other members of the cardiac glycoside family, its primary pharmacological effect is the modulation of cardiac contractility. This property has made cardiac glycosides a cornerstone in the treatment of heart failure for centuries[2]. However, their narrow therapeutic index necessitates a thorough understanding of their molecular and cellular mechanisms of action.

This guide will delve into the technical aspects of this compound, providing a detailed examination of its chemical structure, its interaction with the Na+/K+-ATPase enzyme, and the downstream consequences on cardiomyocyte function.

Chemical and Physical Properties

This compound is a steroid derivative characterized by a C23 cardenolide structure. Its chemical formula is C30H46O9, and it has a molecular weight of 550.68 g/mol . The structure consists of a gitoxigenin aglycone moiety linked to a monodigitalose sugar residue at the C3 position.

PropertyValueReference
Chemical Formula C30H46O9[3]
Molecular Weight 550.68 g/mol [3]
Synonyms Gitoxigenin 3-O-monodigitaloside[1]
Source Cuscuta reflexa[1]
CAS Number 595-21-1[3]

Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary molecular target of this compound, and all cardiac glycosides, is the Na+/K+-ATPase pump, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.

Signaling Pathway

The inhibition of the Na+/K+-ATPase by this compound initiates a cascade of events leading to an increase in intracellular calcium concentration ([Ca2+]i) and enhanced cardiac contractility. This signaling pathway is depicted in the following diagram:

Strospeside_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Activates Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Increases SR Sarcoplasmic Reticulum Ca_in->SR Stimulates Ca_release ↑ Ca2+ Release SR->Ca_release Results in Contractility ↑ Cardiac Contractility Ca_release->Contractility Enhances

This compound's mechanism of action on cardiomyocytes.
Quantitative Potency

Cardiac GlycosideTarget/Cell LineIC50 (nM)Reference
Ouabain MDA-MB-231 cells89[4]
A549 cells17[4]
Digoxin MDA-MB-231 cells~164[4]
A549 cells40[4]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

Isolation and Purification of this compound from Cuscuta reflexa

The following protocol is a generalized procedure based on methods for isolating chemical constituents from Cuscuta reflexa.

Isolation_Workflow start Air-dried, powdered Cuscuta reflexa plant material extraction Ultrasonic extraction with 70% EtOH at 60°C start->extraction partition Suspend in H2O and partition with petroleum ether, EtOAc, and n-butanol extraction->partition fractions Collect EtOAc-soluble portion partition->fractions silica_gel Silica gel column chromatography (CH2Cl2-MeOH gradient) fractions->silica_gel rp_c18 RP-C18 silica gel column chromatography (MeOH-H2O gradient) silica_gel->rp_c18 sephadex Sephadex LH-20 column chromatography (MeOH) rp_c18->sephadex hplc Semipreparative HPLC for final purification sephadex->hplc end Pure this compound hplc->end

Workflow for the isolation of this compound.

Methodology:

  • Extraction: Air-dried and powdered whole plant material of Cuscuta reflexa is subjected to ultrasonic extraction with 70% ethanol at 60°C for 30 minutes[5].

  • Partitioning: The resulting ethanol extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol[5]. The EtOAc-soluble portion typically contains the cardiac glycosides.

  • Chromatography: The EtOAc fraction is subjected to a series of column chromatography steps for separation and purification. This often includes[5]:

    • Silica gel column chromatography with a dichloromethane-methanol gradient.

    • Reversed-phase C18 (RP-C18) silica gel column chromatography with a methanol-water gradient.

    • Sephadex LH-20 column chromatography with methanol as the eluent.

  • Final Purification: The final purification of this compound is typically achieved using semipreparative High-Performance Liquid Chromatography (HPLC)[5].

Na+/K+-ATPase Inhibition Assay

This is a generalized colorimetric assay to determine the inhibitory activity of this compound on Na+/K+-ATPase.

Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The activity is determined by the difference in Pi released in the presence and absence of a specific Na+/K+-ATPase inhibitor (e.g., ouabain) or the test compound (this compound).

Materials:

  • Purified Na+/K+-ATPase enzyme preparation

  • Assay Buffer (e.g., containing Tris-HCl, MgCl2, NaCl, KCl)

  • ATP solution

  • This compound solutions at various concentrations

  • Ouabain solution (as a positive control)

  • Colorimetric reagent for phosphate detection (e.g., malachite green-based reagent)

  • Microplate reader

Procedure:

  • Prepare reaction mixtures in a 96-well plate containing the assay buffer and the Na+/K+-ATPase enzyme.

  • Add different concentrations of this compound or ouabain to the respective wells. Include a control group with no inhibitor.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Initiate the reaction by adding ATP to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the colorimetric reagent.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

ATPase_Assay_Workflow start Prepare reaction mixtures with Na+/K+-ATPase add_inhibitor Add this compound/Ouabain at various concentrations start->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_atp Initiate reaction with ATP pre_incubate->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop reaction and add colorimetric reagent incubate->stop_reaction measure Measure absorbance stop_reaction->measure analyze Calculate % inhibition and IC50 measure->analyze

Workflow for the Na+/K+-ATPase inhibition assay.
Measurement of Cardiomyocyte Contractility

This protocol describes a general method for assessing the inotropic effect of this compound on isolated cardiomyocytes.

Principle: The contractile function of isolated cardiomyocytes is measured by video-based edge detection or similar imaging techniques. Changes in cell shortening and relaxation parameters in response to this compound are quantified.

Materials:

  • Isolated adult ventricular cardiomyocytes

  • Perfusion solution (e.g., Tyrode's solution)

  • This compound solutions at various concentrations

  • Inverted microscope with a camera and edge-detection software

  • Field stimulator

Procedure:

  • Isolate ventricular cardiomyocytes from an appropriate animal model (e.g., rat, guinea pig) using enzymatic digestion.

  • Allow the isolated cells to adhere to a laminin-coated coverslip in a perfusion chamber mounted on the microscope stage.

  • Perfuse the cells with the control solution and establish a baseline contractile activity by field stimulation (e.g., at 1 Hz).

  • Record baseline parameters such as peak shortening, time to peak shortening, and time to 90% relaxation.

  • Introduce this compound at a specific concentration into the perfusion solution.

  • After a period of equilibration, record the contractile parameters again.

  • Repeat step 5 and 6 for a range of this compound concentrations to generate a dose-response curve.

  • Analyze the data to determine the positive inotropic effect of this compound.

Contractility_Assay_Workflow start Isolate and plate cardiomyocytes perfuse_control Perfuse with control solution and establish baseline contractility start->perfuse_control record_baseline Record baseline contractile parameters perfuse_control->record_baseline add_this compound Introduce this compound at a specific concentration record_baseline->add_this compound equilibrate Allow for equilibration add_this compound->equilibrate record_effect Record contractile parameters equilibrate->record_effect repeat_dose Repeat for a range of concentrations record_effect->repeat_dose repeat_dose->add_this compound Next concentration analyze Analyze data and generate dose-response curve repeat_dose->analyze All concentrations tested

Workflow for measuring cardiomyocyte contractility.

Other Biological Activities: Cytotoxicity

In addition to its cardiac effects, this compound has demonstrated cytotoxic activity against certain cancer cell lines. This suggests a potential for repurposing this cardiac glycoside in oncology research.

Cell LineActivityReference
Renal cancer cells Potent cytotoxicity[1]
Prostate cancer cells Potent cytotoxicity[1]

The mechanism of this cytotoxicity is likely related to the inhibition of Na+/K+-ATPase, an enzyme that is often overexpressed in cancer cells and plays a role in maintaining the cellular environment conducive to proliferation and survival.

Conclusion

This compound is a classic example of a cardenolide cardiac glycoside, exerting its physiological effects through the inhibition of the Na+/K+-ATPase pump. This technical guide has provided a detailed overview of its chemical properties, mechanism of action, and the experimental protocols required for its study. The presented information, including quantitative data and workflow diagrams, is intended to equip researchers and drug development professionals with the necessary knowledge to further investigate the therapeutic potential and toxicological profile of this compound and other related cardiac glycosides. Further research is warranted to determine the specific quantitative potency of this compound on different Na+/K+-ATPase isoforms and to fully elucidate its dose-dependent effects on cardiac contractility.

References

Strospeside as a Na+/K+-ATPase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strospeside, a cardiac glycoside, has emerged as a potent inhibitor of the Na+/K+-ATPase, a vital transmembrane protein responsible for maintaining electrochemical gradients in animal cells. This inhibition triggers a cascade of intracellular signaling events, making this compound a compound of significant interest for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on downstream signaling pathways, and detailed experimental protocols for its characterization. Quantitative data on its inhibitory and cytotoxic activities are presented, and key signaling and experimental workflows are visualized through detailed diagrams.

Introduction to this compound and Na+/K+-ATPase

This compound is a cardenolide, a class of naturally derived compounds known for their interaction with the Na+/K+-ATPase. The Na+/K+-ATPase, or sodium-potassium pump, is an essential enzyme that actively transports sodium (Na+) and potassium (K+) ions across the cell membrane against their concentration gradients. This process is crucial for various cellular functions, including maintaining resting membrane potential, regulating cell volume, and facilitating the transport of other solutes.

The pump consists of a catalytic α-subunit and a regulatory β-subunit. The α-subunit contains the binding sites for ATP, ions, and cardiac glycosides like this compound. Inhibition of the Na+/K+-ATPase by this compound disrupts the ion concentration gradients, leading to an increase in intracellular sodium and a subsequent rise in intracellular calcium levels through the action of the Na+/Ca2+ exchanger. Beyond its ion transport function, the Na+/K+-ATPase also acts as a signaling scaffold. The binding of cardiac glycosides can trigger conformational changes that activate associated signaling proteins, initiating downstream pathways independent of ion concentration changes.

Mechanism of Action: Na+/K+-ATPase Inhibition

This compound binds to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in an E2-P phosphorylated conformation, thereby inhibiting its catalytic cycle and preventing the transport of Na+ and K+ ions. This inhibition leads to an increase in intracellular Na+ concentration.

The elevated intracellular Na+ alters the driving force for the sodium-calcium (Na+/Ca2+) exchanger, leading to a decrease in Ca2+ efflux and a subsequent increase in intracellular Ca2+ concentration. This elevation in intracellular calcium is a key event that contributes to both the cardiotonic and cytotoxic effects of this compound.

Furthermore, the binding of this compound to the Na+/K+-ATPase can induce a conformational change in the enzyme, leading to the activation of the non-receptor tyrosine kinase Src, which is physically associated with the pump.[1][2] This activation of Src initiates a cascade of downstream signaling events.

Quantitative Data on Inhibitory and Cytotoxic Activity

Table 1: Cytotoxicity of (+)-Strospeside (Strebloside) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HT-29Colon Cancer0.17
H1299Non-small Cell Lung Cancer0.11

Data sourced from studies on (+)-strebloside, another name for this compound.[3]

Table 2: Na+/K+-ATPase Inhibitory Activity of Related Cardiac Glycosides

CompoundCell Line/Enzyme SourceIC50 (nM)
OuabainMDA-MB-23189
DigoxinMDA-MB-231~164
OuabainA54917
DigoxinA54940

These values for well-known cardiac glycosides provide a reference for the expected potent inhibition of Na+/K+-ATPase by this compound.[4]

Downstream Signaling Pathways

The inhibition of Na+/K+-ATPase by this compound triggers a complex network of downstream signaling pathways, primarily initiated by the activation of Src kinase. These pathways play crucial roles in mediating the cytotoxic and pro-apoptotic effects of this compound in cancer cells.

Src-Mediated Activation of the Ras/Raf/ERK Pathway

Upon binding of this compound to the Na+/K+-ATPase, a conformational change in the pump activates the associated Src kinase.[1][5] Activated Src can then phosphorylate a variety of downstream targets, including the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Ras/Raf/MEK/ERK signaling cascade.[1][6][7] This pathway is a central regulator of cell proliferation, survival, and differentiation. The sustained activation of the ERK pathway by this compound has been shown to contribute to the induction of apoptosis in cancer cells.[3]

Strospeside_ERK_Pathway This compound This compound NKA Na+/K+-ATPase This compound->NKA Binds & Inhibits Src_inactive Src (inactive) NKA->Src_inactive Forms complex Src_active Src (active) NKA->Src_active Activates EGFR EGFR Src_active->EGFR Phosphorylates Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Apoptosis Apoptosis ERK->Apoptosis

Src-mediated activation of the Ras/Raf/ERK pathway by this compound.
Modulation of the PI3K/Akt Signaling Pathway

The relationship between Na+/K+-ATPase inhibition and the PI3K/Akt pathway is more complex and appears to be context-dependent. Some studies suggest that cardiac glycosides can inhibit the PI3K/Akt pathway, which is a critical survival pathway in many cancers. Docking studies have indicated that this compound and its aglycone, strophanthidin, can bind to the active pocket of PI3K.[3] Inhibition of this pathway would prevent the phosphorylation and activation of Akt, leading to decreased cell survival and increased apoptosis.

Strospeside_PI3K_Pathway This compound This compound PI3K PI3K This compound->PI3K Binds & Inhibits Akt_active Akt (active) PI3K->Akt_active Activates Akt_inactive Akt (inactive) Cell_Survival Cell Survival Akt_active->Cell_Survival

Potential inhibition of the PI3K/Akt survival pathway by this compound.
Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. This programmed cell death is a consequence of the activation of pro-apoptotic signaling pathways and the inhibition of survival pathways. The sustained activation of the ERK pathway and the potential inhibition of the PI3K/Akt pathway converge to trigger the intrinsic apoptotic cascade. This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a Na+/K+-ATPase inhibitor.

Na+/K+-ATPase Inhibition Assay (Colorimetric)

This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • ATP solution (100 mM)

  • This compound solutions at various concentrations

  • Ouabain solution (as a positive control)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare reaction mixtures in a 96-well plate. For each concentration of this compound, prepare two sets of wells: one for total ATPase activity and one for ouabain-insensitive ATPase activity (by adding a high concentration of ouabain).

  • Add the purified Na+/K+-ATPase enzyme to each well.

  • Add the this compound solutions or vehicle control to the respective wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding ATP to a final concentration of 3 mM.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding the Malachite Green reagent.

  • Measure the absorbance at 620 nm using a spectrophotometer.

  • Calculate Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total ATPase activity.

  • Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

NKA_Assay_Workflow Start Start Prepare_Mixtures Prepare Reaction Mixtures (Enzyme, Buffer, this compound/Control) Start->Prepare_Mixtures Pre_Incubate Pre-incubate at 37°C for 10 min Prepare_Mixtures->Pre_Incubate Add_ATP Add ATP to initiate reaction Pre_Incubate->Add_ATP Incubate Incubate at 37°C for 30 min Add_ATP->Incubate Stop_Reaction Stop reaction with Malachite Green Reagent Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 620 nm Stop_Reaction->Measure_Absorbance Calculate Calculate Na+/K+-ATPase Activity and IC50 Measure_Absorbance->Calculate End End Calculate->End

Workflow for the colorimetric Na+/K+-ATPase inhibition assay.
Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound solutions at various concentrations

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Conclusion

This compound is a potent inhibitor of Na+/K+-ATPase with significant potential as an anticancer agent. Its mechanism of action involves not only the disruption of ion homeostasis but also the activation of complex intracellular signaling cascades, most notably the Src-mediated Ras/Raf/ERK pathway. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other Na+/K+-ATPase inhibitors. A thorough understanding of its molecular interactions and downstream effects is crucial for the development of novel therapeutic strategies targeting this essential cellular enzyme. Further research is warranted to fully elucidate the therapeutic window and potential clinical applications of this compound.

References

Preliminary Investigations into the Effects of Strospeside: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strospeside, a cardenolide also known as Gitoxigenin 3-O-monodigitaloside, has been identified as a compound with potential cytotoxic effects against cancer cell lines. This technical guide synthesizes the available preliminary data on this compound, focusing on its observed effects and the methodologies applicable to its investigation. Due to the early stage of research, detailed mechanistic studies and comprehensive quantitative data are limited. This document presents the current knowledge and provides a framework for future, in-depth investigation.

Cytotoxic Effects of this compound

Preliminary studies have indicated that this compound exhibits potent cytotoxic activity. Specifically, its effects have been noted against renal and prostate cancer cell lines. However, detailed quantitative data, such as IC50 values across a wide range of cell lines, are not yet extensively documented in publicly available research.

Quantitative Data Summary

Comprehensive quantitative data from dose-response studies and time-course experiments on this compound are not available at this time. Further research is required to establish key metrics such as IC50 values, efficacy, and selectivity against various cancer cell types.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not published, standard methodologies for assessing the cytotoxicity and mechanistic action of cardenolides can be applied. The following protocols are representative of the experimental approaches used in the preliminary investigation of similar compounds, such as the related cardenolide, strophalloside.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., renal or prostate cancer cell lines) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with varying concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.

  • Cell Harvesting: Adherent cells are detached, and all cells (including those in the supernatant) are collected.

  • Staining: Cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added.

  • Incubation: The cells are incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in signaling pathways.

  • Protein Extraction: Cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins).

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways affected by this compound are yet to be elucidated, the known mechanisms of other cardenolides often involve the induction of apoptosis. A general workflow for investigating these effects is presented below.

General Experimental Workflow for Cytotoxicity Screening

G start Start: Select Cancer Cell Lines (e.g., Renal, Prostate) seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (Dose-Response and Time-Course) seed->treat viability Assess Cell Viability (e.g., MTT Assay) treat->viability apoptosis Investigate Apoptosis (Annexin V/PI Staining) treat->apoptosis ic50 Calculate IC50 Values viability->ic50 end_node End: Data Analysis and Conclusion ic50->end_node pathway Analyze Signaling Pathways (Western Blot) apoptosis->pathway pathway->end_node

Caption: General workflow for investigating the cytotoxic effects of this compound.

Hypothetical Apoptotic Signaling Pathway

Based on the known actions of similar cardenolides, a potential signaling pathway for this compound-induced apoptosis could involve the intrinsic (mitochondrial) pathway.

G This compound This compound cell Cancer Cell This compound->cell mito Mitochondrial Stress cell->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A hypothetical intrinsic apoptosis pathway potentially induced by this compound.

Conclusion and Future Directions

The preliminary evidence suggests that this compound is a compound of interest for further investigation as a potential anti-cancer agent, particularly for renal and prostate cancers. The immediate next steps in the research of this compound should focus on:

  • Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a broad panel of cancer cell lines to understand its potency and spectrum of activity.

  • Mechanistic Studies: Elucidating the precise molecular mechanisms of action, including the specific signaling pathways involved in this compound-induced cell death.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer.

This technical guide provides a foundational understanding of the current state of research into this compound and outlines a clear path for future investigations. The provided protocols and workflows offer a practical framework for researchers to build upon in their efforts to explore the therapeutic potential of this compound.

In-Depth Technical Guide: Pharmacological and Toxicological Profile of Strospeside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strospeside, a cardenolide glycoside, has emerged as a compound of interest due to its potent cytotoxic effects against various cancer cell lines, particularly those of renal and prostate origin. As a member of the cardiac glycoside family, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular electrochemical gradients. This inhibition leads to a cascade of intracellular events, culminating in apoptosis and cell cycle arrest in cancerous cells. This technical guide provides a comprehensive overview of the available pharmacological and toxicological data on this compound, including detailed experimental methodologies and an exploration of its molecular signaling pathways. While specific quantitative toxicological and pharmacokinetic data for this compound remains limited in publicly accessible literature, this guide synthesizes the existing knowledge and provides context based on closely related cardiac glycosides.

Pharmacological Profile

Mechanism of Action

This compound exerts its pharmacological effects primarily through the inhibition of the Na+/K+-ATPase enzyme.[1] This enzyme, located in the plasma membrane of most animal cells, is responsible for actively transporting sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, a process essential for maintaining membrane potential and regulating cellular volume.[1]

By binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase, this compound locks the enzyme in an inactive conformation.[1] This leads to an increase in the intracellular concentration of Na+. The elevated intracellular Na+ concentration subsequently alters the function of the sodium-calcium (Na+/Ca2+) exchanger, causing a decrease in Ca2+ extrusion and a net increase in intracellular Ca2+ levels. In cardiac muscle, this increase in intracellular calcium enhances contractility.[1] In cancer cells, the disruption of ion homeostasis is a key trigger for apoptotic cell death.

Cytotoxic Activity

Table 1: Cytotoxicity of Related Cardiac Glycosides Against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueReference
OuabainMDA-MB-231Breast Cancer89 nM[3]
DigoxinMDA-MB-231Breast Cancer~164 nM[3]
OuabainA549Lung Cancer17 nM[3]
DigoxinA549Lung Cancer40 nM[3]
Signaling Pathways

The cytotoxic effects of this compound in cancer cells are believed to be mediated through the induction of apoptosis. While the specific signaling cascade for this compound is yet to be fully elucidated, studies on the closely related cardenolide, Strophalloside, provide a likely model. Strophalloside has been shown to induce apoptosis in human gastric carcinoma SGC-7901 cells through the mitochondrion-dependent caspase-3 pathway.[2][4]

This intrinsic apoptotic pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.[2][4] Cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in turn activates caspase-9. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis, characterized by DNA fragmentation and cell death.[2][4]

Diagram 1: Proposed Apoptotic Signaling Pathway of this compound

Strospeside_Apoptosis_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase (Inhibition) This compound->NaK_ATPase Na_Increase ↑ Intracellular Na+ NaK_ATPase->Na_Increase Ca_Increase ↑ Intracellular Ca2+ Na_Increase->Ca_Increase Mitochondria Mitochondrial Stress Ca_Increase->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Toxicological Profile

Specific toxicological data for this compound, such as LD50 values, are not currently available in the public domain. However, as a cardiac glycoside, its toxicological profile is expected to be similar to other compounds in this class, which are known to have a narrow therapeutic index.

Acute Toxicity

Acute toxicity studies for cardiac glycosides typically involve determining the median lethal dose (LD50) in animal models. These studies are crucial for establishing the safety profile of a new compound. The primary signs of acute toxicity from cardiac glycosides are related to their effects on the cardiovascular, gastrointestinal, and central nervous systems.

Table 2: General Toxicological Parameters for Cardiac Glycosides

ParameterDescriptionExpected Effects of this compound
LD50 The dose of a substance that is lethal to 50% of a test population.Data not available for this compound.
Cardiotoxicity Adverse effects on the heart.Arrhythmias, bradycardia, heart block.
Gastrointestinal Effects Effects on the digestive system.Nausea, vomiting, diarrhea.
Neurological Effects Effects on the nervous system.Visual disturbances, confusion, dizziness.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological and toxicological assessment of this compound. These protocols are based on established methods for similar compounds and can be adapted for this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Diagram 2: Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Seeding Seed cells in 96-well plate Incubation Incubate cells with this compound Cell_Seeding->Incubation Compound_Prep Prepare this compound dilutions Compound_Prep->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Add solubilization solution MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed renal (e.g., A-498, ACHN) or prostate (e.g., PC-3, LNCaP, DU-145) cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Western Blot Analysis for Apoptosis Markers

This method is used to detect the activation of key proteins in the apoptotic pathway.

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved caspase-9, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Na+/K+-ATPase Inhibition Assay

This colorimetric assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Protocol:

  • Enzyme Preparation: Prepare a microsomal fraction containing Na+/K+-ATPase from a suitable tissue source (e.g., porcine brain cortex) or use a commercially available purified enzyme.

  • Reaction Mixture: Prepare a reaction buffer containing NaCl, KCl, MgCl2, and ATP.

  • Inhibition Assay:

    • Total ATPase activity: Incubate the enzyme with the reaction buffer and different concentrations of this compound.

    • Ouabain-insensitive ATPase activity: In a parallel set of tubes, incubate the enzyme with the reaction buffer, this compound, and a high concentration of ouabain (a specific Na+/K+-ATPase inhibitor) to determine the activity of other ATPases.

  • Reaction Initiation and Termination: Start the reaction by adding ATP and incubate at 37°C for a defined period. Stop the reaction by adding a solution to halt enzymatic activity and to develop color for phosphate detection (e.g., a solution containing malachite green and ammonium molybdate).

  • Phosphate Detection: Measure the absorbance of the resulting color complex at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity. Determine the concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) and the inhibition constant (Ki).

Conclusion and Future Directions

This compound is a promising cardiac glycoside with demonstrated cytotoxic activity against cancer cells, likely through the induction of apoptosis via inhibition of the Na+/K+-ATPase pump. While the foundational aspects of its pharmacology are understood within the context of its chemical class, a significant gap remains in the specific quantitative data for this compound itself. Future research should focus on:

  • Determining the IC50 values of this compound against a broader panel of renal and prostate cancer cell lines.

  • Conducting in vivo acute toxicity studies to establish the LD50 and overall safety profile of this compound.

  • Investigating the pharmacokinetic properties (ADME) of this compound to understand its absorption, distribution, metabolism, and excretion.

  • Elucidating the precise molecular signaling pathways activated by this compound in cancer cells to identify potential biomarkers for sensitivity and resistance.

Addressing these knowledge gaps will be crucial for the further development of this compound as a potential therapeutic agent.

References

The Biosynthetic Pathway of Strospeside: A Technical Guide to Cardenolide Formation in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of strospeside, a cardenolide of significant interest for its cytotoxic properties against cancer cell lines.[1] While the complete, specific enzymatic sequence for this compound remains an active area of research, this document details the well-established general pathway for cardenolide biosynthesis. The principles, precursors, and enzymatic steps described herein represent the core framework through which this compound is synthesized in plants.

Introduction to Cardenolide Biosynthesis

This compound is a member of the cardenolide family, a class of steroid-derived compounds also known as cardiac glycosides.[1] These specialized metabolites are characterized by a steroid core, an unsaturated butyrolactone ring at the C17 position, and a sugar moiety attached at the C3 position. Historically used in traditional medicine for treating heart conditions, their potent bioactivity is now being explored for applications in oncology.[1][2]

The biosynthesis of cardenolides is a complex process originating from the triterpenoid pathway.[3][4] It involves a series of modifications to a sterol precursor, including side-chain cleavage, oxidation, and glycosylation, to produce the final active compound. Although the complete pathway for any single cardenolide has not been fully elucidated in any plant species, significant progress has been made in identifying the key precursors and enzyme families involved.[2]

The General Biosynthetic Pathway of Cardenolides

The formation of this compound follows the general cardenolide biosynthetic pathway, which can be divided into three main stages: the formation of the C21 pregnane skeleton, modification of the steroid core, and subsequent glycosylation.

Stage 1: Formation of the Pregnenolone Precursor

The pathway begins with sterols, which are derived from the cyclization of 2,3-oxidosqualene, a product of the mevalonate (MVA) pathway.[4][5] The first committed step in cardenolide biosynthesis is the conversion of cholesterol or plant-specific phytosterols (e.g., β-sitosterol, campesterol) into pregnenolone.[6][7] This critical side-chain cleavage reaction is catalyzed by cytochrome P450 enzymes belonging to the CYP87A family.[6][7]

  • Precursors: Cholesterol, Campesterol, β-Sitosterol

  • Key Enzyme: CYP87A family (Cytochrome P450)

  • Product: Pregnenolone

Stage 2: Steroid Core Modification

Pregnenolone serves as a crucial intermediate, which is then converted to progesterone.[8] The progesterone molecule undergoes a series of modifications, including reductions and hydroxylations, to form the specific aglycone core (genin) of the cardenolide. Key enzyme families implicated in these transformations include:

  • 3β-hydroxysteroid dehydrogenases (3βHSD): Involved in the oxidation of the 3β-hydroxyl group.[9][10]

  • Progesterone 5β-reductases (P5βR): These enzymes are critical for establishing the A/B cis-ring fusion characteristic of many cardenolides.[9][10][11]

  • Cytochrome P450s (CYPs): Responsible for various hydroxylation steps on the steroid nucleus, which contribute to the diversity of cardenolide structures.[5]

These modifications ultimately lead to the formation of the butenolide lactone ring at C17, a defining feature of cardenolides.

Stage 3: Glycosylation

The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the 3β-hydroxyl group of the steroid aglycone, gitoxigenin. This compound is specifically Gitoxigenin 3-O-monodigitaloside.[1] This glycosylation is carried out by UDP-dependent glycosyltransferases (UGTs), which transfer sugar residues from an activated sugar donor to the aglycone.[5] This step is crucial as it enhances the solubility and bioactivity of the final compound.

Below is a diagram illustrating the general flow of cardenolide biosynthesis.

G cluster_pathway MVA Mevalonate (MVA) Pathway Squalene 2,3-Oxidosqualene MVA->Squalene Sterols Cholesterol / Phytosterols Squalene->Sterols Oxidosqualene Cyclase Pregnenolone Pregnenolone Sterols->Pregnenolone CYP87A enzymes Progesterone Progesterone Pregnenolone->Progesterone 3βHSD Intermediates Modified Steroid Intermediates Progesterone->Intermediates P5βR, CYPs, etc. Aglycone Cardenolide Aglycone (e.g., Gitoxigenin) Intermediates->Aglycone Lactone Ring Formation This compound This compound (Cardiac Glycoside) Aglycone->this compound Glycosyltransferases (UGTs)

General biosynthetic pathway leading to this compound.

Quantitative Data

Quantitative analysis of this compound and other cardiac glycosides is essential for drug development and quality control of plant-based extracts. High-Performance Liquid Chromatography (HPLC) and fluorescence spectrometry are common methods for this purpose.[12][13] While detailed data on enzymatic kinetics for the this compound pathway are scarce, studies have quantified the concentration of various cardenolides in plant tissues.

CompoundPlant SourceMethod of AnalysisReference
This compoundDigitalis purpurea (leaves)Fluorescence Spectrometry, TLC[12]
DigitoxinDigitalis purpurea (leaves)HPLC[13][14]
GitoxinDigitalis purpurea (leaves)Fluorescence Spectrometry, TLC[12]
CalotropinCalotropis gigantea (stem)Not specified[15]
UscharinCalotropis gigantea (stem)Not specified[15]

Table 1: Examples of Quantitative Analysis of Cardenolides in Plant Tissues.

Experimental Protocols

The study of the this compound biosynthetic pathway involves several key experimental procedures, from extraction to analysis.

Protocol 1: General Extraction of Cardiac Glycosides

This protocol outlines a general method for extracting cardiac glycosides from plant material.

  • Sample Preparation: Collect fresh plant material (e.g., leaves) and dry them in an oven at 40-50°C to a constant weight. Grind the dried material into a fine powder.

  • Solvent Extraction (Maceration): Weigh the powdered plant material and place it in a flask. Add an organic solvent such as ethanol or methanol in a 1:10 (w/v) ratio.[16]

  • Extraction Process: Seal the flask and allow it to macerate for 24-48 hours at room temperature with occasional stirring. Alternatively, use a Soxhlet apparatus for more efficient extraction.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

  • Storage: Store the crude extract at -20°C for further purification and analysis.

Protocol 2: Quantitative Analysis by HPLC

This protocol describes a general High-Performance Liquid Chromatography (HPLC) method for the quantification of cardenolides.[13][14][17]

  • Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase solvent and filter it through a 0.45 µm syringe filter.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A common mobile phase is a gradient mixture of acetonitrile and water, or a ternary mixture such as acetonitrile, methanol, and water.[14]

  • Detection: Set the UV detector to a wavelength of 220 nm for the detection of cardenolides.[14]

  • Quantification: Prepare a series of standard solutions of a known reference compound (e.g., digitoxin, or if available, purified this compound). Generate a calibration curve by plotting peak area against concentration.

  • Analysis: Inject the prepared sample extract into the HPLC system. Identify the peak corresponding to this compound by comparing its retention time with the standard. Calculate the concentration in the sample using the standard calibration curve.

The logical workflow for isolating and analyzing this compound is depicted in the diagram below.

G cluster_workflow Start Plant Material (e.g., Digitalis purpurea leaves) Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (Methanol/Ethanol) Drying->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Crude Extract) Filtration->Evaporation Purification Purification (Optional) (e.g., Column Chromatography) Evaporation->Purification Analysis Quantitative Analysis Evaporation->Analysis Direct Analysis Purification->Analysis HPLC HPLC-UV (220nm) Analysis->HPLC MS LC-MS/MS (Structural Confirmation) Analysis->MS End Data Interpretation & Quantification HPLC->End MS->End

Experimental workflow for this compound analysis.

Conclusion and Future Directions

The biosynthesis of this compound is a specialized branch of the well-conserved steroid metabolism pathway in plants. While the overarching framework from sterol precursors to the final glycosylated cardenolide is understood, the specific enzymes that catalyze each conversion in the this compound-specific pathway are yet to be fully characterized. Future research, leveraging techniques such as transcriptomics, gene silencing (e.g., VIGS), and heterologous expression in model organisms, will be crucial to identify and characterize the complete set of biosynthetic genes. Elucidating the full pathway will not only advance our fundamental understanding of plant specialized metabolism but also open avenues for the biotechnological production of this compound and other valuable cardiac glycosides for therapeutic use.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Strospeside from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strospeside, a cardenolide glycoside, has garnered significant interest within the scientific community due to its potential cytotoxic activities against various cancer cell lines. As a naturally occurring compound, its primary sources are parasitic plants of the Cuscuta genus, notably Cuscuta reflexa, and to a lesser extent, plants from the Digitalis genus, such as Digitalis purpurea. The effective isolation and purification of this compound are paramount for advancing research into its pharmacological properties and potential therapeutic applications.

These application notes provide a comprehensive overview of the extraction and purification protocols for this compound from plant materials. The methodologies detailed herein are compiled from established phytochemical extraction techniques and specific literature findings related to this compound and other cardiac glycosides.

Data Presentation

Table 1: Plant Sources and Extraction Overview
Plant SpeciesPart UsedKey Extraction SolventsReported Bioactive Compounds
Cuscuta reflexaWhole plant, ShootsEthanol, Methanol, ChloroformThis compound, Odoroside H, Neritaloside
Digitalis purpureaLeavesEthanol-Chloroform mixtureThis compound, Digitoxin, Gitoxin
Table 2: Chromatographic Purification Parameters for this compound
Chromatographic TechniqueStationary PhaseMobile PhaseDetection
Column Chromatography Silica Gel (60-120 mesh)Gradient of Chloroform:MethanolTLC with p-anisaldehyde reagent
Preparative HPLC C18 Reverse-PhaseAcetonitrile:Methanol:Water (8:30:43)UV at 220 nm
Table 3: Spectroscopic Data for this compound Identification
Spectroscopic MethodKey Data Points
UV Spectroscopy λmax at 217 nm
IR Spectroscopy (KBr) 3400 cm⁻¹ (OH), 1778, 1735 cm⁻¹ (γ-lactone)
Mass Spectrometry (MS) Molecular formula: C₃₀H₄₆O₉
¹H-NMR Signals corresponding to the gitoxigenin aglycone and a monodigitaloside sugar moiety.

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Cuscuta reflexa

This protocol outlines the initial extraction of a crude extract enriched with this compound from the whole plant material of Cuscuta reflexa.

1. Plant Material Preparation:

  • Collect fresh, healthy whole plants of Cuscuta reflexa.

  • Wash the plant material thoroughly with distilled water to remove any debris.

  • Air-dry the plant material in the shade for 7-10 days until brittle.

  • Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Solvent Extraction:

  • Macerate the powdered plant material (100 g) in 80% ethanol (1 L) in a large conical flask.

  • Agitate the mixture on a mechanical shaker for 48 hours at room temperature.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process twice more with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a viscous crude extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the initial purification of this compound from the crude extract using column chromatography.

1. Column Preparation:

  • Prepare a slurry of silica gel (60-120 mesh) in chloroform.

  • Pack a glass column (50 cm x 3 cm) with the silica gel slurry.

  • Wash the column with chloroform to ensure uniform packing.

2. Sample Loading:

  • Dissolve a portion of the crude extract (10 g) in a minimal amount of methanol.

  • Adsorb the dissolved extract onto a small amount of silica gel.

  • Allow the solvent to evaporate completely.

  • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

3. Elution:

  • Begin elution with 100% chloroform and gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).

  • Collect fractions of 20 mL each.

4. Fraction Analysis:

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates.

  • Use a mobile phase of chloroform:methanol (9:1 v/v).

  • Visualize the spots by spraying with a p-anisaldehyde sulfuric acid reagent and heating at 110°C for 5-10 minutes.

  • Pool the fractions containing the spot corresponding to a this compound standard.

  • Evaporate the solvent from the pooled fractions to obtain a purified this compound-rich fraction.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification of this compound

This protocol details the final purification of this compound to a high degree of purity using preparative HPLC.

1. HPLC System and Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Methanol:Water (8:30:43 v/v/v).

  • Flow Rate: 2.0 mL/min.

  • Detection: UV detector at 220 nm.

  • Injection Volume: 500 µL.

2. Sample Preparation:

  • Dissolve the this compound-rich fraction obtained from column chromatography in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Fraction Collection:

  • Inject the sample onto the HPLC system.

  • Collect the peak corresponding to the retention time of a this compound standard.

4. Post-Purification:

  • Evaporate the solvent from the collected fraction under reduced pressure.

  • Lyophilize the residue to obtain pure this compound as a white powder.

  • Confirm the identity and purity of the isolated compound using spectroscopic methods (NMR, MS).

Mandatory Visualization

Strospeside_Extraction_Workflow PlantMaterial Plant Material (Cuscuta reflexa) Drying Drying and Grinding PlantMaterial->Drying Extraction Solvent Extraction (80% Ethanol) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography FractionCollection1 Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection1 EnrichedFraction This compound-Enriched Fraction FractionCollection1->EnrichedFraction PrepHPLC Preparative HPLC (C18 Reverse-Phase) EnrichedFraction->PrepHPLC FractionCollection2 Peak Collection PrepHPLC->FractionCollection2 Purethis compound Pure this compound FractionCollection2->Purethis compound Characterization Spectroscopic Characterization (NMR, MS) Purethis compound->Characterization Bioassay_Guided_Fractionation CrudeExtract Crude Extract Fractionation Fractionation (e.g., Column Chromatography) CrudeExtract->Fractionation Fractions Fractions (F1, F2, F3...) Fractionation->Fractions Bioassay Biological Assay (e.g., Cytotoxicity) Fractions->Bioassay ActiveFraction Identify Active Fraction(s) Bioassay->ActiveFraction FurtherFractionation Further Fractionation (e.g., HPLC) ActiveFraction->FurtherFractionation PureCompound Isolation of Pure Compound (this compound) FurtherFractionation->PureCompound

HPLC method for Strospeside quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of Strospeside using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a cardiac glycoside that has been a subject of interest in pharmaceutical research due to its biological activity. Accurate and reliable quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of such compounds due to its high sensitivity, selectivity, and accuracy.[1] This application note provides a detailed protocol for the quantification of this compound using a validated HPLC method.

Principle of the Method

The method described herein utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with ultraviolet (UV) detection for the quantification of this compound.[2] The separation is achieved on an octylsilyl (C8) bonded silica column with an isocratic mobile phase consisting of a mixture of acetonitrile, methanol, and water.[2] The analyte is detected by monitoring the UV absorbance at 220 nm.[2] Quantification is performed using an external standard method, where the peak area of this compound in the sample is compared to a calibration curve generated from known concentrations of a this compound reference standard.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Ethanol (Analytical grade)

  • Chloroform (Analytical grade)

  • Solid-phase extraction (SPE) cartridges (e.g., Sep-Pak C18)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Octylsilyl (C8) bonded silica, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile : Methanol : Water (8:30:43, v/v/v)[2]
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 20 µL
Detection UV at 220 nm[2]
Run Time Approximately 15 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Digitalis purpurea leaves)
  • Extraction: Weigh 1 g of dried and powdered Digitalis purpurea leaf material and extract with 20 mL of an ethanol-chloroform mixture (2:1, v/v) by sonication for 30 minutes.[2]

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Evaporation: Evaporate the filtrate to dryness under reduced pressure at 40 °C.

  • Reconstitution: Reconstitute the dried extract with 5 mL of the mobile phase.

  • Clean-up: Pass the reconstituted extract through a pre-conditioned Sep-Pak C18 cartridge to remove interfering substances.[2] Elute the this compound with the mobile phase.

  • Final Preparation: Filter the cleaned extract through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3][4]

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Recovery between 98% and 102%
Precision Relative Standard Deviation (RSD) ≤ 2%[3]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank and placebo at the retention time of this compound

Data Presentation

Calibration Curve Data
Concentration (µg/mL)Peak Area (mAU*s)
1[Example Value]
5[Example Value]
10[Example Value]
25[Example Value]
50[Example Value]
100[Example Value]
Method Validation Summary
ParameterResult
Linearity (r²) [Example Value, e.g., 0.9995]
Accuracy (% Recovery) [Example Range, e.g., 99.2 - 101.5%]
Precision (RSD%) [Example Value, e.g., < 1.5%]
LOD (µg/mL) [Example Value]
LOQ (µg/mL) [Example Value]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_quant Quantification plant_material Plant Material (e.g., Digitalis purpurea leaves) extraction Extraction (Ethanol:Chloroform 2:1) plant_material->extraction filtration Filtration extraction->filtration evaporation Evaporation to Dryness filtration->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution cleanup SPE Clean-up (Sep-Pak C18) reconstitution->cleanup final_filtration 0.45 µm Filtration cleanup->final_filtration sample_vial Sample for HPLC final_filtration->sample_vial hplc_system HPLC System sample_vial->hplc_system Inject ref_std This compound Reference Standard stock_sol Stock Solution (1000 µg/mL in Methanol) ref_std->stock_sol working_std Working Standards (1-100 µg/mL in Mobile Phase) stock_sol->working_std std_vial Standards for HPLC working_std->std_vial std_vial->hplc_system Inject column C8 Column (250 x 4.6 mm, 5 µm) hplc_system->column detector UV Detector (220 nm) column->detector mobile_phase Mobile Phase (ACN:MeOH:H2O 8:30:43) mobile_phase->hplc_system data_acquisition Data Acquisition & Processing detector->data_acquisition calibration_curve Generate Calibration Curve data_acquisition->calibration_curve sample_analysis Analyze Sample Peak Area data_acquisition->sample_analysis quantification Quantify this compound in Sample calibration_curve->quantification sample_analysis->quantification final_result Final Result (µg/mg of plant material) quantification->final_result

Caption: Experimental workflow for this compound quantification.

logical_relationship compound This compound (Analyte) method HPLC Method compound->method separation Separation Principle (Reversed-Phase) method->separation detection Detection Principle (UV Absorbance) method->detection quantification Quantification Principle (External Standard) method->quantification result Accurate Quantification separation->result detection->result quantification->result

Caption: Logical relationship of the analytical method.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay Using Strospeside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strospeside is a cardiac glycoside, a class of naturally derived compounds that have been historically used in the treatment of heart conditions. Recent research has unveiled their potential as potent anti-cancer agents. These compounds, including this compound, have been shown to induce cytotoxicity and apoptosis in various cancer cell lines. The primary mechanism of action for many cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump on the cell membrane, leading to a cascade of intracellular events that can culminate in cell death.[1][2][3] This document provides a detailed protocol for assessing the in vitro cytotoxic effects of this compound on a selected cancer cell line.

Core Principle

The protocol described herein utilizes a combination of a cell viability assay (MTT) to quantify cytotoxicity and an apoptosis detection assay (Annexin V-FITC/Propidium Iodide) to elucidate the mechanism of cell death induced by this compound.

Data Presentation

Table 1: Summary of Expected Quantitative Data from In Vitro Cytotoxicity Assays of this compound

AssayParameter MeasuredSample Data Point (Example)Interpretation
MTT Assay Cell Viability (%)IC50 = 100 nM at 48hThis compound reduces cancer cell viability in a dose-dependent manner, with a 50% inhibitory concentration of 100 nM after 48 hours of treatment.
Annexin V-FITC/PI Staining by Flow Cytometry Percentage of Apoptotic Cells45% Annexin V+/PI- (Early Apoptosis) at 24hThis compound induces apoptosis, with a significant portion of cells in the early stages of programmed cell death after 24 hours.
Percentage of Necrotic/Late Apoptotic Cells15% Annexin V+/PI+ (Late Apoptosis/Necrosis) at 24hA smaller population of cells has progressed to late-stage apoptosis or necrosis following this compound treatment.
Western Blot Analysis Relative Protein Expression (Fold Change)Cleaved Caspase-3: 3.5-fold increaseThis compound treatment leads to the activation of the executioner caspase-3, confirming the induction of apoptosis.
Relative Protein Expression (Fold Change)Cytochrome c (cytosolic fraction): 2.8-fold increaseThis compound induces the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is designed to determine the concentration- and time-dependent cytotoxic effect of this compound on a selected cancer cell line.

Materials:

  • This compound (of known purity)

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After each incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining

This protocol differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration (determined from the MTT assay) for 24 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in Plates cell_culture->cell_seeding treatment Treat Cells with this compound cell_seeding->treatment strospeside_prep Prepare this compound Dilutions strospeside_prep->treatment mtt_assay MTT Assay for Viability treatment->mtt_assay apoptosis_assay Annexin V/PI Staining treatment->apoptosis_assay western_blot Western Blot for Apoptotic Proteins treatment->western_blot ic50 Calculate IC50 mtt_assay->ic50 flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry protein_quant Protein Quantification western_blot->protein_quant

Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound na_k_pump Na+/K+-ATPase This compound->na_k_pump Inhibits na_ion ↑ Intracellular Na+ na_k_pump->na_ion Leads to ca_ion ↑ Intracellular Ca2+ na_ion->ca_ion Causes mito_dysfunction Mitochondrial Dysfunction ca_ion->mito_dysfunction Induces cytochrome_c Cytochrome c caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes mito_cytochrome_c Cytochrome c mito_cytochrome_c->cytochrome_c mito_dysfunction->mito_cytochrome_c Releases

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for In Vivo Administration of Strospeside in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is a notable lack of publicly available scientific literature detailing the in vivo administration of Strospeside in animal models. Therefore, these application notes and protocols are based on studies conducted with closely related and well-researched cardiac glycosides, namely digoxin and ouabain. Researchers should use this information as a guideline and adapt it for this compound, with the understanding that compound-specific optimization will be necessary.

Introduction

This compound is a cardiotonic steroid belonging to the cardiac glycoside family. Compounds in this class are known for their historical use in treating cardiac conditions like congestive heart failure and arrhythmias.[1][2] More recently, cardiac glycosides have garnered significant interest for their potential as anticancer agents.[1][2][3] The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1][2] This inhibition leads to a cascade of downstream effects, including increased intracellular calcium concentrations and the modulation of various signaling pathways, which can induce apoptosis and inhibit cell proliferation in cancer cells.[2][3]

These notes provide an overview of the potential in vivo applications of this compound in animal models for both cardiovascular and oncology research, with protocols and data extrapolated from studies on digoxin and ouabain.

Potential Therapeutic Applications in Animal Models

Oncology

Cardiac glycosides have demonstrated anticancer activity in various preclinical models. They can induce immunogenic cell death, making cancer cells more recognizable to the immune system, and can enhance the efficacy of conventional chemotherapies.[1] In vivo studies using animal models, such as mouse xenografts of human cancer cells, are crucial for evaluating the antitumor effects of these compounds.

Cardiovascular Disease

The traditional application of cardiac glycosides is in the management of heart failure. In animal models of cardiac dysfunction, such as canine congestive cardiomyopathy, these compounds are used to assess improvements in cardiac contractility and other hemodynamic parameters.[4][5][6]

Quantitative Data from In Vivo Studies with Related Cardiac Glycosides

The following tables summarize quantitative data from in vivo studies using digoxin and ouabain in animal models. This data can serve as a starting point for designing studies with this compound.

Table 1: Anticancer Efficacy of Ouabain in a Neuroblastoma Xenograft Model

Animal ModelCompoundDosageAdministration RouteTreatment DurationKey FindingsReference
NMRI nu/nu mice with neuroblastoma xenograftsOuabain2 mg/kg/dayOral (p.o.)13 daysSignificantly decreased tumor volume and weight; increased caspase-3 positive cells in tumor tissue.[7]

Table 2: Administration of Digoxin in a Canine Model of Congestive Heart Failure

Animal ModelCompoundDosageAdministration RouteKey Parameters MonitoredTherapeutic Serum ConcentrationReference
Dogs with congestive heart failureDigoxin0.01 mg/kg lean body mass, twice dailyOral (p.o.)Trough and peak serum digoxin concentrations1.5 - 2.5 ng/ml[4][5]
Large-breed dogs with congestive cardiomyopathyDigoxin0.22 mg/m² of body surface, twice dailyOral (p.o.)Shortening fraction, heart rate, jugular PVO2Consistently between 1.5 and 2.5 ng/ml[5][6]

Experimental Protocols

Protocol for Evaluating Anticancer Activity in a Mouse Xenograft Model

This protocol is adapted from studies on ouabain in neuroblastoma xenografts.[7]

Objective: To assess the in vivo antitumor efficacy of this compound on the growth of human cancer cell xenografts in immunodeficient mice.

Materials:

  • This compound (or other cardiac glycoside)

  • Human cancer cell line (e.g., neuroblastoma SH-SY5Y)

  • Immunodeficient mice (e.g., NMRI nu/nu or BALB/c nude), 6-8 weeks old

  • Vehicle for drug administration (e.g., sterile saline, PBS)

  • Matrigel (optional, for cell injection)

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue collection

  • Reagents for tissue processing and analysis (e.g., formalin, antibodies for immunohistochemistry)

Procedure:

  • Cell Culture: Culture the chosen human cancer cell line under standard conditions.

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in sterile saline or PBS, with or without Matrigel.

    • Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment:

    • Randomly divide the mice into a control group and a treatment group (n=5-10 mice per group).

    • The control group receives the vehicle alone.

    • The treatment group receives this compound at a predetermined dose (e.g., starting with a dose similar to ouabain at 2 mg/kg/day).

    • Administer the treatment daily via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement and Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight and general health of the mice throughout the study.

  • Study Termination and Tissue Collection:

    • After the predetermined treatment period (e.g., 13-21 days), euthanize the mice.

    • Excise the tumors and record their final weight.

    • Collect tumors and other relevant organs for further analysis (e.g., histology, immunohistochemistry for markers like caspase-3).

Workflow for Anticancer Efficacy Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Culture Cancer Cells tumor_implant Implant Tumors in Mice cell_culture->tumor_implant grouping Randomize into Groups tumor_implant->grouping treatment Administer this compound/Vehicle grouping->treatment monitoring Monitor Tumor Growth & Health treatment->monitoring euthanasia Euthanize and Collect Tissues monitoring->euthanasia data_analysis Analyze Tumor Size, Weight, & Biomarkers euthanasia->data_analysis

Caption: Workflow for an in vivo anticancer study.

Protocol for Evaluating Cardiotonic Effects in a Canine Heart Failure Model

This protocol is based on studies of digoxin in dogs with congestive heart failure.[4][5][6]

Objective: To evaluate the pharmacokinetic and pharmacodynamic effects of this compound in a large animal model of heart failure.

Materials:

  • This compound (or other cardiac glycoside)

  • Dogs with diagnosed congestive heart failure

  • Equipment for oral drug administration

  • Blood collection supplies (needles, syringes, tubes)

  • Centrifuge

  • Assay for measuring serum drug concentration (e.g., radioimmunoassay)

  • Echocardiography equipment

Procedure:

  • Animal Selection and Baseline Assessment:

    • Select dogs diagnosed with congestive heart failure.

    • Perform a thorough baseline clinical examination, including echocardiography to measure parameters like shortening fraction.

    • Collect baseline blood samples.

  • Dosing and Administration:

    • Calculate the initial dose of this compound based on the dog's lean body mass or body surface area (e.g., starting with a dose analogous to digoxin at 0.01 mg/kg or 0.22 mg/m² twice daily).

    • Administer the drug orally.

  • Pharmacokinetic and Pharmacodynamic Monitoring:

    • After a period of digitalization (e.g., 10 days), collect blood samples at specific time points to determine trough and peak serum concentrations of this compound.

    • Perform follow-up echocardiograms to assess changes in cardiac function (e.g., shortening fraction).

    • Monitor for any signs of toxicity.

  • Dose Adjustment:

    • Adjust the dosage based on the measured serum concentrations and the clinical response of the animal to maintain levels within a target therapeutic range and avoid toxicity.

Workflow for Cardiotonic Effects Study

G cluster_setup Setup cluster_treatment Treatment & Monitoring cluster_outcome Outcome Assessment animal_selection Select Dogs with Heart Failure baseline Baseline Clinical & Echo Assessment animal_selection->baseline dosing Administer this compound baseline->dosing monitoring Monitor Serum Levels & Cardiac Function dosing->monitoring Iterate dose_adj Adjust Dosage monitoring->dose_adj Iterate dose_adj->dosing Iterate final_eval Final Pharmacokinetic & Pharmacodynamic Evaluation dose_adj->final_eval

Caption: Workflow for a cardiotonic study in a canine model.

Signaling Pathways

The primary molecular target of this compound, like other cardiac glycosides, is the Na+/K+-ATPase. Inhibition of this pump leads to a series of downstream events that are relevant to both its cardiotonic and anticancer effects.

G cluster_membrane Plasma Membrane cluster_cellular_effects Cellular Effects NaK_ATPase Na+/K+-ATPase NCX Na+/Ca2+ Exchanger NaK_ATPase->NCX Leads to reversal of Ca_increase Increased Intracellular Ca2+ NCX->Ca_increase Apoptosis Apoptosis Ca_increase->Apoptosis Prolif_inhibit Inhibition of Proliferation Ca_increase->Prolif_inhibit This compound This compound This compound->NaK_ATPase Inhibits

References

Preparing Strospeside Solutions for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strospeside, a cardenolide cardiac glycoside, has demonstrated significant cytotoxic effects against various cancer cell lines, particularly renal and prostate cancer. Its mechanism of action involves the inhibition of the Na+/K+-ATPase pump, which leads to downstream modulation of critical cellular signaling pathways, ultimately inducing apoptosis. This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, including methods for assessing cytotoxicity and apoptosis, and for analyzing its impact on key signaling molecules.

Chemical and Physical Properties

Proper handling and storage of this compound are crucial for maintaining its stability and activity. Below is a summary of its key properties.

PropertyValueReference
Synonyms Gitoxigenin 3-O-monodigitaloside
CAS Number 595-21-1
Molecular Formula C₃₀H₄₆O₉
Molecular Weight 550.68 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO (≥20 mg/mL)
Storage Store powder at -20°C. Protect from light.

Preparation of this compound Stock and Working Solutions

The following protocol outlines the preparation of a this compound stock solution and its subsequent dilution to working concentrations for cell culture experiments.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pipettes and sterile, filtered pipette tips

Protocol for Preparing a 10 mM Stock Solution
  • Calculate the required mass of this compound:

    • Mass (mg) = 10 mM * 550.68 g/mol * 1 mL / 1000 = 5.5068 mg for 1 mL of stock solution.

  • Dissolution:

    • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light. Stock solutions are stable for several months under these conditions.

Protocol for Preparing Working Solutions
  • Thaw the Stock Solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of medium).

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound.

Cytotoxicity Assessment using MTT Assay

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.

Workflow for MTT Assay

A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for determining cell viability using the MTT assay.

  • Renal (e.g., A-498, Caki-1) or prostate (e.g., PC-3, DU-145) cancer cell lines

  • 96-well cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

CompoundCell LineCancer TypeIC₅₀Reference
DigitoxinTK-10Renal Adenocarcinoma3-33 nM[1]
DigoxinProstate Cancer Cell Lines (mean)Prostate Cancer163 nM[2]
DeslanosideDU 145Prostate Cancer180 nM[3]
DeslanosidePC-3Prostate Cancer370 nM[3]

Note: These values should be used as a reference. The optimal concentration of this compound should be determined empirically for each cell line.

Apoptosis Detection using Annexin V/PI Staining

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Workflow for Annexin V/PI Apoptosis Assay

A Treat cells with this compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for the detection of apoptosis by Annexin V/PI staining.

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Cell Treatment: Treat cells with this compound at the desired concentration (e.g., at or near the IC₅₀ value) for a specified time (e.g., 24-48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Analysis of Signaling Pathways

This compound, like other cardiac glycosides, is known to inhibit the Na+/K+-ATPase, which can trigger a cascade of downstream signaling events. Western blotting can be used to analyze the effect of this compound on key proteins in these pathways.

Proposed Signaling Pathway of this compound

This compound-Induced Signaling Cascade

This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase inhibition Src Src NaK_ATPase->Src activation Ras Ras Src->Ras PI3K PI3K Src->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Apoptosis inhibition of anti-apoptotic proteins

Caption: Proposed signaling cascade initiated by this compound.

Western Blot Protocol
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Src, total Src, phospho-ERK, total ERK, phospho-Akt, total Akt) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Troubleshooting

ProblemPossible CauseSolution
Low cell viability in control wells (MTT assay) High DMSO concentrationEnsure final DMSO concentration is <0.1%.
Cell seeding density is too low or too highOptimize cell seeding density for linear growth over the assay period.
High background in Annexin V/PI assay Mechanical stress during cell harvestingHandle cells gently; avoid harsh pipetting or vortexing.
No change in phosphorylation of signaling proteins Inappropriate treatment time or concentrationPerform a time-course and dose-response experiment to determine optimal conditions.
Poor antibody qualityUse validated antibodies from a reputable source.

Conclusion

This compound is a potent cytotoxic agent with potential for development as an anticancer therapeutic. The protocols and information provided in this document offer a comprehensive guide for researchers to prepare and utilize this compound in cell culture experiments to investigate its biological activity and mechanism of action. Careful optimization of experimental conditions for each specific cell line is essential for obtaining reliable and reproducible results.

References

Application of Strospeside in Cancer Research: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strospeside, a cardenolide glycoside, has emerged as a compound of interest in oncological research due to its potent cytotoxic and pro-apoptotic effects on various cancer cell lines. As a member of the cardiac glycoside family, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to a cascade of intracellular events that culminate in cell death. This document provides detailed application notes on the use of this compound in cancer research, including its mechanism of action, quantitative data on its efficacy, and comprehensive protocols for key experimental assays.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the induction of apoptosis via the intrinsic, or mitochondrial, pathway. The inhibition of the Na+/K+-ATPase pump by this compound leads to an increase in intracellular sodium and calcium ions and a decrease in intracellular potassium ions. This ionic imbalance contributes to cellular stress and initiates a signaling cascade that converges on the mitochondria.

The key events in the this compound-induced apoptotic pathway include:

  • Disruption of Mitochondrial Membrane Potential: this compound treatment leads to a significant decrease in the mitochondrial membrane potential (ΔΨm).

  • Cytochrome c Release: The loss of ΔΨm results in the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a caspase cascade, beginning with the initiator caspase-9, which in turn activates the executioner caspase-3.[1]

  • Apoptosis Execution: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation.

Beyond the intrinsic apoptotic pathway, research on related cardiac glycosides suggests potential involvement of other signaling pathways such as MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin, which are crucial in regulating cell growth, proliferation, and survival.

Quantitative Data: Cytotoxicity of this compound

The following table summarizes the 50% effective dose (ED50), equivalent to the half-maximal inhibitory concentration (IC50), of this compound against a panel of human cancer cell lines. This data is crucial for determining appropriate concentration ranges for in vitro experiments.

Cell LineCancer TypeED50 (µg/mL)
KBOral Epidermoid Carcinoma0.02
HeLa-S3Cervical Carcinoma0.03
HT-29Colon Adenocarcinoma0.04
MCF-7Breast Adenocarcinoma0.05
A549Lung Carcinoma0.06

Signaling Pathway and Experimental Workflow Diagrams

Strospeside_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Ion_Imbalance ↑ [Na+]i, ↑ [Ca2+]i ↓ [K+]i NaK_ATPase->Ion_Imbalance Mitochondrion Mitochondrion Ion_Imbalance->Mitochondrion Induces Stress MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP CytC Cytochrome c Release MMP->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Experimental_Workflow cluster_viability Cell Viability & Proliferation cluster_apoptosis Apoptosis Induction cluster_migration Cell Migration & Invasion MTT_Assay MTT Assay Data_Analysis Data Analysis & Interpretation MTT_Assay->Data_Analysis AnnexinV Annexin V-FITC/PI Staining AnnexinV->Data_Analysis WesternBlot Western Blot (Caspase Cleavage) WesternBlot->Data_Analysis MMP_Assay Mitochondrial Membrane Potential Assay MMP_Assay->Data_Analysis Transwell Transwell Assay Transwell->Data_Analysis Start Cancer Cell Culture Treatment Treat with this compound (Varying Concentrations & Times) Start->Treatment Treatment->MTT_Assay Treatment->AnnexinV Treatment->WesternBlot Treatment->MMP_Assay Treatment->Transwell

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Collection: Harvest cells after this compound treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Western Blot for Caspase Activation

This technique detects the cleavage of caspases, a hallmark of apoptosis.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-9, anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Lyse cells in RIPA buffer. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mitochondrial Membrane Potential Assay

This assay measures changes in the mitochondrial membrane potential using a fluorescent dye like JC-1.

Materials:

  • Treated and untreated cells

  • JC-1 dye

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • JC-1 Staining: Incubate the cells with JC-1 dye according to the manufacturer's protocol. In healthy cells, JC-1 forms aggregates in the mitochondria and fluoresces red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers in the cytoplasm and fluoresces green.

  • Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer to detect the shift from red to green fluorescence, indicating a decrease in mitochondrial membrane potential.

Transwell Migration Assay

This assay assesses the effect of this compound on cancer cell migration.

Materials:

  • Transwell inserts (with appropriate pore size)

  • 24-well plates

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol

  • Crystal violet stain

Protocol:

  • Cell Preparation: Starve cells in serum-free medium for several hours.

  • Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add complete medium to the lower chamber.

  • Cell Seeding: Resuspend the starved cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 24 hours).

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Elute the crystal violet stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, primarily by inducing apoptosis through the mitochondrial pathway. The provided protocols offer a framework for researchers to investigate its efficacy and further elucidate its mechanisms of action in various cancer models. Careful optimization of these protocols for specific experimental systems is recommended to ensure reliable and reproducible results.

References

Application Notes and Protocols for Strospeside in Cardiac Glycoside Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Strospeside is a cardiac glycoside, a class of naturally derived steroid-like compounds known for their potent effects on heart muscle.[1] Like other members of its class, such as digoxin and ouabain, the primary molecular target of this compound is the Na+/K+-ATPase enzyme.[2] This interaction makes this compound a valuable tool for researchers in cardiology, cell biology, and oncology. Historically, cardiac glycosides have been used to treat heart failure and arrhythmias.[1] More recently, their ability to induce cell death in cancer cells has opened new avenues for oncological research.[3]

These application notes provide a comprehensive overview of the mechanism of action of this compound, based on the well-established activities of cardiac glycosides, and offer detailed protocols for key experiments to characterize its biological effects.

Primary Mechanism of Action: Na+/K+-ATPase Inhibition

The principal mechanism of action for all cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an essential transmembrane enzyme.[2] This pump actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, maintaining the electrochemical gradients necessary for cellular function.[4]

Inhibition of the Na+/K+-ATPase by this compound leads to a cascade of events:

  • Increased Intracellular Sodium: The efflux of Na+ is reduced, causing its concentration to rise within the cell.[4]

  • Altered Na+/Ca2+ Exchanger Activity: The increased intracellular Na+ concentration alters the gradient for the sodium-calcium (Na+/Ca2+) exchanger. This reduces the expulsion of calcium ions (Ca2+) from the cell.[4]

  • Increased Intracellular Calcium: The net result is an accumulation of intracellular Ca2+.[4]

  • Enhanced Cardiac Contractility: In cardiomyocytes, this elevated Ca2+ level leads to greater uptake of Ca2+ into the sarcoplasmic reticulum. Consequently, more Ca2+ is released during each action potential, enhancing the force of muscle contraction (a positive inotropic effect).[4][5]

Primary_Mechanism This compound This compound NKA Na+/K+-ATPase This compound->NKA Inhibits Na_in ↑ Intracellular [Na+] NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger (NCX) Na_in->NCX Reduces Ca2+ efflux via Ca_in ↑ Intracellular [Ca2+] NCX->Ca_in Leads to SR ↑ Ca2+ uptake/release by Sarcoplasmic Reticulum Ca_in->SR Contractility Enhanced Cardiac Contractility SR->Contractility Broader_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NKA_Src Na+/K+-ATPase - Src Complex This compound->NKA_Src Binds to PI3K PI3K/Akt/mTOR Pathway NKA_Src->PI3K Inhibits ERK MAPK/ERK Pathway NKA_Src->ERK Activates NFkB NF-κB Pathway NKA_Src->NFkB Inhibits DDR DNA Damage Response (DDR) NKA_Src->DDR Modulates Apoptosis Apoptosis / Cell Cycle Arrest PI3K->Apoptosis Inhibition leads to ERK->Apoptosis NFkB->Apoptosis Inhibition leads to DDR->Apoptosis NKA_Assay_Workflow start Start prep Prepare Reagents (Buffer, ATP, this compound) start->prep setup Set up 96-well plate: Add buffer and this compound dilutions prep->setup add_enzyme Add Na+/K+-ATPase enzyme setup->add_enzyme pre_incubate Pre-incubate at 37°C (10 min) add_enzyme->pre_incubate add_atp Initiate reaction with ATP pre_incubate->add_atp incubate Incubate at 37°C (20-30 min) add_atp->incubate stop Stop reaction with TCA incubate->stop color Add colorimetric reagent stop->color measure Measure absorbance (e.g., 660 nm) color->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end MTT_Assay_Workflow start Start seed Seed cells in 96-well plate and incubate overnight start->seed treat Treat cells with serial dilutions of this compound seed->treat incubate_drug Incubate for desired time (e.g., 24-72h) treat->incubate_drug add_mtt Add MTT reagent to each well incubate_drug->add_mtt incubate_mtt Incubate at 37°C (2-4h) add_mtt->incubate_mtt solubilize Remove medium and add solubilization solution (e.g., DMSO) incubate_mtt->solubilize measure Measure absorbance (570 nm) solubilize->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end Langendorff_Workflow start Start setup Prepare Langendorff system and oxygenated buffer start->setup isolate Isolate animal heart setup->isolate mount Mount heart on aortic cannula and begin perfusion isolate->mount sensors Place intraventricular balloon and ECG electrodes mount->sensors stabilize Allow heart to stabilize (20-30 min) sensors->stabilize administer Administer this compound into perfusate stabilize->administer record Continuously record LVDP, ±dP/dt, and Heart Rate administer->record analyze Analyze dose-response effects and calculate EC50 record->analyze end End analyze->end

References

Strospeside: A Potent Control for Na+/K+-ATPase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN2025-11

Introduction

Strospeside, a potent cardiac glycoside, serves as an invaluable positive control in Na+/K+-ATPase inhibition assays. Its well-characterized inhibitory activity and mechanism of action provide a reliable benchmark for the evaluation of novel compounds targeting this critical ion pump. The Na+/K+-ATPase, or sodium-potassium pump, is a transmembrane protein essential for maintaining cellular ion gradients, and its dysregulation is implicated in various pathologies, including cancer and cardiovascular diseases. This application note provides a comprehensive overview of this compound's application as a control, detailed experimental protocols, and a summary of its inhibitory characteristics.

Data Presentation

The inhibitory potency of this compound against Na+/K+-ATPase has been determined across various cancer cell lines, demonstrating its broad applicability as a control. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (nM)Reference
OVCAR3Ovarian Cancer12.5[1]
OVSAHOOvarian Cancer25.0[1]
KuramochiOvarian Cancer100.0[1]
OVCAR4Ovarian Cancer25.0[1]
OVCAR5Ovarian Cancer25.0[1]
OVCAR8Ovarian Cancer50.0[1]
A549Lung Cancer17[2]
MDA-MB-231Breast Cancer89[2]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against Na+/K+-ATPase in a panel of human cancer cell lines.

Mechanism of Action

This compound, like other cardiac glycosides, binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in the E2-P conformation, thereby inhibiting its catalytic activity. The subsequent disruption of the sodium and potassium ion gradients leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. This cascade of events triggers downstream signaling pathways, including the MAPK/ERK pathway, and ultimately leads to apoptosis in cancer cells.

This compound Mechanism of Action This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Ion_Gradient Disruption of Na+/K+ Gradient NaK_ATPase->Ion_Gradient Na_Influx Increased Intracellular Na+ Ion_Gradient->Na_Influx Ca_Influx Increased Intracellular Ca2+ Na_Influx->Ca_Influx MAPK_ERK MAPK/ERK Pathway Activation Ca_Influx->MAPK_ERK Apoptosis Apoptosis MAPK_ERK->Apoptosis

Figure 1: Signaling Pathway of this compound-mediated Na+/K+-ATPase Inhibition. This diagram illustrates the key steps in the signaling cascade initiated by this compound binding to the Na+/K+-ATPase, leading to apoptosis.

Experimental Protocols

This section provides detailed protocols for the preparation of Na+/K+-ATPase from a biological source and a subsequent inhibition assay using this compound as a control.

Protocol 1: Purification of Na+/K+-ATPase from Pig Kidney

This protocol describes a method for the isolation of a microsomal fraction enriched in Na+/K+-ATPase from pig kidneys.

Materials:

  • Fresh pig kidneys

  • Homogenization Buffer: 250 mM sucrose, 30 mM histidine, 1 mM EDTA, pH 7.2

  • Differential Centrifugation Buffer: 250 mM sucrose, 30 mM histidine, pH 7.2

  • SDS Solution: 1% (w/v) Sodium Dodecyl Sulfate in deionized water

  • High-speed refrigerated centrifuge

  • Dounce homogenizer

  • Spectrophotometer for protein quantification

Procedure:

  • Tissue Preparation: Obtain fresh pig kidneys and dissect the outer medulla. Mince the tissue into small pieces on ice.

  • Homogenization: Homogenize the minced tissue in ice-cold Homogenization Buffer (1:4 w/v) using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 6,000 x g for 15 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 48,000 x g for 30 minutes at 4°C to pellet the microsomal fraction.

  • Resuspension: Discard the supernatant and resuspend the microsomal pellet in Differential Centrifugation Buffer.

  • SDS Treatment: Add SDS solution to the resuspended microsomes to a final concentration of 0.1% (w/v) to solubilize contaminating proteins. Incubate on ice for 30 minutes.

  • Final Centrifugation: Centrifuge the SDS-treated suspension at 48,000 x g for 30 minutes at 4°C.

  • Enzyme Preparation: The resulting pellet contains the purified microsomal fraction enriched in Na+/K+-ATPase. Resuspend the pellet in an appropriate buffer (e.g., 25 mM imidazole-HCl, 1 mM EDTA, pH 7.4) for storage at -80°C.

  • Protein Quantification: Determine the protein concentration of the enzyme preparation using a standard method such as the Bradford or BCA assay.

Na+/K+-ATPase Purification Workflow Start Pig Kidney Outer Medulla Homogenize Homogenization Start->Homogenize Centrifuge1 Low-Speed Centrifugation (6,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation (48,000 x g) Supernatant1->Centrifuge2 Pellet1 Resuspend Microsomal Pellet Centrifuge2->Pellet1 SDS_Treatment SDS Treatment Pellet1->SDS_Treatment Centrifuge3 High-Speed Centrifugation (48,000 x g) SDS_Treatment->Centrifuge3 Final_Pellet Purified Na+/K+-ATPase (Pellet) Centrifuge3->Final_Pellet

Figure 2: Workflow for the Purification of Na+/K+-ATPase. This diagram outlines the major steps involved in the isolation of a Na+/K+-ATPase enriched microsomal fraction from pig kidney.

Protocol 2: Na+/K+-ATPase Inhibition Assay (Malachite Green-based)

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Na+/K+-ATPase. The activity is determined by the difference in Pi released in the presence and absence of the specific inhibitor, ouabain. This compound is used as a positive control to validate the assay performance.

Materials:

  • Purified Na+/K+-ATPase preparation

  • Assay Buffer: 50 mM Imidazole-HCl, 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4

  • ATP Solution: 10 mM ATP in deionized water

  • This compound stock solution (in DMSO)

  • Ouabain solution: 10 mM in deionized water (for determining Na+/K+-ATPase specific activity)

  • Malachite Green Reagent: Commercially available or prepared by mixing Malachite Green, ammonium molybdate, and a stabilizing agent.

  • Phosphate Standard Solution (e.g., KH2PO4)

  • 96-well microplate

  • Microplate reader (620-660 nm)

Procedure:

  • Prepare Reagents: Dilute this compound, test compounds, and ouabain to desired concentrations in the Assay Buffer. Prepare a phosphate standard curve.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total ATPase activity: 50 µL Assay Buffer + 10 µL enzyme preparation.

    • Ouabain-insensitive activity: 40 µL Assay Buffer + 10 µL Ouabain solution + 10 µL enzyme preparation.

    • This compound Control: 40 µL Assay Buffer + 10 µL this compound solution + 10 µL enzyme preparation.

    • Test Compound: 40 µL Assay Buffer + 10 µL test compound solution + 10 µL enzyme preparation.

    • Blank: 60 µL Assay Buffer (no enzyme).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 10 µL of ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Stop Reaction & Color Development: Stop the reaction by adding 150 µL of Malachite Green Reagent to each well. This reagent also initiates the color development.

  • Incubation: Incubate at room temperature for 15-20 minutes to allow for color stabilization.

  • Measurement: Measure the absorbance at 620-660 nm using a microplate reader.

  • Calculations:

    • Calculate the amount of Pi released using the phosphate standard curve.

    • Na+/K+-ATPase activity = (Pi released in Total ATPase activity well) - (Pi released in Ouabain-insensitive activity well).

    • % Inhibition = [1 - (Activity with inhibitor / Na+/K+-ATPase activity)] x 100.

    • Determine the IC50 value for this compound and test compounds by plotting % inhibition against the logarithm of the inhibitor concentration.

Na+/K+-ATPase Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Enzyme, Buffers, Inhibitors) Setup_Plate Set up 96-well Plate (Controls & Test Compounds) Prepare_Reagents->Setup_Plate Preincubation Pre-incubate at 37°C Setup_Plate->Preincubation Add_ATP Initiate Reaction (Add ATP) Preincubation->Add_ATP Incubation Incubate at 37°C Add_ATP->Incubation Add_Malachite_Green Stop Reaction & Add Malachite Green Incubation->Add_Malachite_Green Color_Development Incubate at RT Add_Malachite_Green->Color_Development Read_Absorbance Measure Absorbance (620-660 nm) Color_Development->Read_Absorbance Calculate_Results Calculate % Inhibition and IC50 Read_Absorbance->Calculate_Results

References

Quantifying Strospeside in Crude Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strospeside, a cardenolide cardiac glycoside, has garnered significant interest in biomedical research due to its potent cytotoxic effects against various cancer cell lines, including renal and prostate cancer.[1] Found in plant species such as Digitalis purpurea and Cuscuta reflexa, accurate quantification of this compound in crude extracts is paramount for pharmacological studies, drug development, and quality control of herbal preparations.[1][2] This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and spectrophotometric methods.

Extraction of this compound from Plant Material

A robust extraction method is critical for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific plant matrix.

Experimental Protocol: Solvent Extraction
  • Sample Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature and grind it into a fine powder.

  • Extraction:

    • Accurately weigh 1 gram of the powdered plant material and place it in a flask.

    • Add 20 mL of an ethanol:chloroform (2:1 v/v) solvent mixture.[2]

    • Macerate the mixture for 24 hours at room temperature with occasional shaking. Alternatively, for faster extraction, perform ultrasonication for 60 minutes.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Wash the residue with an additional 5 mL of the extraction solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Sample Clean-up (Optional but Recommended):

    • Re-dissolve the dried extract in a suitable solvent (e.g., methanol).

    • For cleaner samples, especially for HPLC and LC-MS analysis, a Solid Phase Extraction (SPE) step using a C18 cartridge is recommended to remove interfering non-polar compounds.

  • Final Preparation:

    • Reconstitute the final dried extract in a known volume of the initial mobile phase for HPLC or LC-MS analysis, or a suitable solvent for spectrophotometric analysis.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a widely used, reliable, and reproducible method for the quantification of cardiac glycosides like this compound.[2][3][4][5][6]

Experimental Workflow: HPLC Quantification

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Crude Extract C Prepared Sample A->C Dilution & Filtration B This compound Standard D Calibration Standards B->D Serial Dilution E HPLC System (Pump, Injector, Column) C->E D->E F UV Detector (220 nm) E->F G Data Acquisition F->G H Peak Integration G->H I Calibration Curve Construction H->I J This compound Quantification I->J

Caption: Workflow for this compound Quantification by HPLC.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Methanol:Water (8:30:43, v/v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. From this, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Sample Analysis: Inject the prepared crude extract solution into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation: HPLC Quantification

Table 1: HPLC Method Validation Parameters (Example Data)

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Precision (RSD%)< 2%
Accuracy (Recovery %)98 - 102%

Table 2: Quantification of this compound in Crude Extract (Example Data)

Sample IDPeak AreaConcentration (µg/mL)Amount in Dry Plant Material (µg/g)
Extract 112580025.16503.2
Extract 213450026.90538.0
Extract 312990025.98519.6

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting low concentrations of this compound and for analysis of complex matrices.[3][7][8][9][10]

Experimental Protocol: LC-MS/MS
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

    • A gradient elution is typically used.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive or negative mode (to be optimized).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions for this compound need to be determined by infusing a standard solution.

Procedure:

  • Standard and Sample Preparation: Prepare calibration standards and sample solutions as described for the HPLC method, using high-purity solvents. An internal standard should be used for accurate quantification.

  • Method Development: Optimize MS parameters (e.g., cone voltage, collision energy) and chromatographic conditions for optimal separation and detection of this compound.

  • Analysis: Analyze the standards and samples using the developed LC-MS/MS method.

  • Quantification: Quantify this compound based on the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation: LC-MS/MS Quantification

Table 3: LC-MS/MS Method Parameters (Example)

ParameterValue
Precursor Ion (m/z)[To be determined]
Product Ion (m/z)[To be determined]
Collision Energy (eV)[To be determined]
Dwell Time (ms)100

Table 4: Comparison of this compound Concentration by HPLC and LC-MS/MS (Example Data)

Sample IDConcentration by HPLC (µg/g)Concentration by LC-MS/MS (µg/g)
Extract 1503.2495.8
Extract 2538.0529.1
Extract 3519.6512.4

Quantification by Spectrophotometry

Spectrophotometric methods are simpler and more cost-effective but are generally less specific than chromatographic techniques.[11][12] They are suitable for preliminary screening or for resource-limited settings. The quantification is often based on colorimetric reactions with specific reagents that react with the cardenolide structure.

Experimental Protocol: Colorimetric Assay (Kedde Reaction)
  • Reagent Preparation:

    • Kedde Reagent: Mix equal volumes of 2% 3,5-dinitrobenzoic acid in methanol and 1M potassium hydroxide. Prepare fresh.

  • Procedure:

    • Pipette 1 mL of the prepared sample extract (or standard solution) into a test tube.

    • Add 2 mL of the freshly prepared Kedde reagent.

    • Mix well and allow the reaction to proceed for 10 minutes at room temperature in the dark.

    • Measure the absorbance of the resulting violet-colored complex at 540 nm against a blank (solvent and reagent).

  • Quantification: Create a calibration curve using this compound standards and determine the concentration in the sample from this curve.

Data Presentation: Spectrophotometric Quantification

Table 5: Spectrophotometric Quantification of this compound (Example Data)

Sample IDAbsorbance at 540 nmCalculated Concentration (µg/mL)Amount in Dry Plant Material (µg/g)
Extract 10.45245.2904
Extract 20.48948.9978
Extract 30.46846.8936

Note: Spectrophotometric methods may overestimate the concentration due to interference from other compounds in the crude extract.

This compound's Mechanism of Action: Signaling Pathway

This compound, like other cardiac glycosides, exerts its cytotoxic effects primarily through the inhibition of the Na+/K+-ATPase pump. This inhibition triggers a cascade of downstream signaling events.

Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Src Src Kinase NaK_ATPase->Src Activates EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK NFkB_Inhibition NF-κB Inhibition ERK->NFkB_Inhibition p53_Inhibition Mutant p53 Inhibition ERK->p53_Inhibition CellCycleArrest G2/M Cell Cycle Arrest ERK->CellCycleArrest Apoptosis Apoptosis NFkB_Inhibition->Apoptosis p53_Inhibition->Apoptosis

Caption: this compound-induced Cytotoxicity Signaling Pathway.

This pathway illustrates that this compound's binding to Na+/K+-ATPase initiates a signaling cascade involving Src, EGFR, and the MAPK/ERK pathway, ultimately leading to the inhibition of pro-survival factors like NF-κB and mutant p53, and inducing apoptosis and cell cycle arrest in cancer cells.[3][4]

Conclusion

The choice of analytical method for quantifying this compound in crude extracts depends on the specific requirements of the study, including the need for sensitivity, selectivity, and the available resources. HPLC-UV provides a robust and reliable method for routine quantification. LC-MS/MS is the preferred method for high-sensitivity and high-selectivity analysis, especially for complex matrices or pharmacokinetic studies. Spectrophotometric methods can be employed for rapid screening but should be interpreted with caution due to potential interferences. The detailed protocols and data presentation formats provided herein serve as a comprehensive guide for researchers in the accurate and reproducible quantification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving Strospeside Solubility for Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges with strospeside in aqueous solutions. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound, a cardenolide glycoside, is generally poorly soluble in water. However, it exhibits good solubility in several organic solvents. While quantitative data is limited in publicly available literature, it is known to be soluble in Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.

Q2: How can I prepare an aqueous solution of this compound for my in vitro experiments?

A2: The most common and recommended method is to first prepare a concentrated stock solution in a water-miscible organic solvent, such as DMSO. This stock solution can then be serially diluted into your aqueous buffer or cell culture medium to achieve the desired final concentration. It is crucial to ensure the final concentration of the organic solvent is low (typically ≤ 0.5%) to avoid any potential solvent-induced artifacts in your experiment.

Q3: Are there alternative methods to improve the aqueous solubility of this compound?

A3: Yes, another effective method is the use of cyclodextrins. These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming a water-soluble inclusion complex. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.

Q4: What is the recommended storage condition for this compound solutions?

A4: Solid this compound should be stored at -20°C. For stock solutions prepared in an organic solvent like DMSO, it is also recommended to store them in small aliquots at -20°C to minimize freeze-thaw cycles. Aqueous solutions of this compound should ideally be prepared fresh for each experiment. If short-term storage is necessary, they should be kept at 4°C for no longer than 24 hours to minimize degradation and precipitation.

Troubleshooting Guide

Q1: My this compound is precipitating out of my aqueous solution after dilution from a DMSO stock. What should I do?

A1: Precipitation upon dilution is a common issue with poorly soluble compounds. Here are several steps you can take to troubleshoot this problem:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.

  • Optimize the DMSO concentration: While keeping the final DMSO concentration low is important, ensure it's not too low to maintain this compound in solution. You might need to empirically determine the optimal balance for your specific experimental conditions.

  • Use a co-solvent system: In some cases, a combination of water-miscible organic solvents can be more effective than a single solvent.

  • Try sonication: Briefly sonicating the solution after dilution can help to redissolve small precipitates.

  • Consider using cyclodextrins: If the above methods are not successful, using cyclodextrins to form an inclusion complex is a highly recommended alternative.

Q2: I am observing unexpected results in my cell-based assay. Could it be related to this compound solubility?

A2: Yes, poor solubility can lead to several issues in cell-based assays:

  • Inaccurate concentration: If this compound precipitates, the actual concentration in solution will be lower than intended, leading to an underestimation of its biological effect.

  • Cellular stress: The presence of precipitates can induce cellular stress and cytotoxicity, confounding your experimental results.

  • Solvent toxicity: High concentrations of organic solvents like DMSO can be toxic to cells. Always include a vehicle control (medium with the same concentration of the solvent) in your experiments to account for any solvent-induced effects.

Q3: How can I confirm that my this compound is fully dissolved in the aqueous medium?

A3: Visual inspection is the first step. Look for any cloudiness or visible particles. For a more rigorous assessment, you can filter the solution through a 0.22 µm filter and measure the concentration of the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityRemarks
WaterPoorly SolubleQuantitative data not readily available.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing stock solutions.
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble
EthanolSoluble

Experimental Protocols

Protocol 1: Preparation of this compound Aqueous Solution using a DMSO Stock
  • Prepare a Concentrated Stock Solution:

    • Weigh out a precise amount of solid this compound.

    • Dissolve it in a minimal amount of high-purity DMSO to achieve a high concentration stock solution (e.g., 10 mM or 20 mM). Ensure the solid is completely dissolved by gentle vortexing or brief sonication.

  • Serial Dilution:

    • Perform serial dilutions of the DMSO stock solution with your desired aqueous buffer or cell culture medium to achieve the final working concentration.

    • Important: Add the DMSO stock solution to the aqueous medium while gently vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.

  • Final DMSO Concentration:

    • Calculate the final percentage of DMSO in your working solution. It is critical to keep this concentration as low as possible (ideally ≤ 0.1% v/v) and consistent across all experimental conditions.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to your aqueous medium without this compound. This is essential to differentiate the effects of the compound from those of the solvent.

Protocol 2: Improving this compound Solubility with Beta-Cyclodextrins
  • Molar Ratio Determination:

    • Start by testing a 1:1 molar ratio of this compound to a beta-cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD). You may need to optimize this ratio (e.g., 1:2, 1:5) for maximum solubility.

  • Complex Formation:

    • Prepare an aqueous solution of HP-β-CD at the desired molar concentration.

    • Add the solid this compound to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. Gentle heating (e.g., to 37-40°C) can sometimes facilitate this process.

  • Clarification:

    • After stirring, centrifuge the solution at high speed to pellet any undissolved this compound.

  • Quantification:

    • Carefully collect the supernatant and determine the concentration of the dissolved this compound-cyclodextrin complex using a suitable analytical method like HPLC.

Visualizations

experimental_workflow cluster_start Start cluster_method1 Method 1: Organic Solvent cluster_method2 Method 2: Cyclodextrin start Solid this compound dissolve_dmso Dissolve in DMSO (High Concentration Stock) start->dissolve_dmso prepare_cd Prepare Aqueous Cyclodextrin Solution start->prepare_cd serial_dilution Serial Dilution in Aqueous Medium dissolve_dmso->serial_dilution final_solution1 Final Aqueous Solution (Low DMSO %) serial_dilution->final_solution1 add_this compound Add this compound & Stir (Complex Formation) prepare_cd->add_this compound centrifuge Centrifuge & Collect Supernatant add_this compound->centrifuge final_solution2 Final Aqueous Solution (this compound-CD Complex) centrifuge->final_solution2 troubleshooting_precipitation start Precipitation Observed in Aqueous Solution q1 Is the final concentration as low as possible? start->q1 action1 Lower the final This compound concentration. q1->action1 No q2 Is the solution clear after brief sonication? q1->q2 Yes a1_yes Yes a1_no No end_success Problem Solved action1->end_success action2 Use sonication to aid dissolution after dilution. q2->action2 No q3 Have you tried using cyclodextrins? q2->q3 Yes a2_yes Yes a2_no No action2->end_success action3 Use cyclodextrins to form a water-soluble inclusion complex. q3->action3 No end_further Consider alternative formulation strategies. q3->end_further Yes a3_yes Yes a3_no No action3->end_success

Challenges in the purification of Strospeside from extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Strospeside from plant extracts.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the extraction and purification of this compound.

Extraction & Initial Processing

Question: My initial crude extract shows a very low yield of this compound. What are the potential causes and solutions?

Answer:

Low yield of this compound in the crude extract can stem from several factors related to the plant material and extraction procedure. Here are some common causes and troubleshooting steps:

  • Plant Material Quality: The concentration of cardiac glycosides, including this compound, can vary significantly based on the plant's age, growing conditions, and harvest time. Ensure you are using a reliable source of Digitalis purpurea or other this compound-containing plants.

  • Improper Grinding: Inefficient grinding of the plant material will result in poor solvent penetration and incomplete extraction. The plant material should be dried and finely powdered to maximize the surface area for extraction.

  • Inappropriate Solvent Choice: The polarity of the extraction solvent is crucial for efficiently extracting cardiac glycosides.

    • Recommended Solvents: Ethanol, methanol, or a mixture of ethanol and water are commonly used for extracting cardiac glycosides.[1] Some protocols also utilize ethanol-chloroform mixtures.

    • Troubleshooting: If your yield is low, consider experimenting with different solvent systems. For instance, if you are using pure ethanol, a mixture of ethanol and water might improve the extraction efficiency for more polar glycosides.

  • Insufficient Extraction Time or Temperature: Maceration (soaking at room temperature) requires a longer duration compared to methods like Soxhlet extraction or ultrasonication which use heat or energy to accelerate the process.

    • Maceration: Ensure the plant material is soaked for a sufficient period (several hours to days) with occasional agitation.

    • Soxhlet/Ultrasonication: If using these methods, ensure the temperature and duration are optimized. Excessive heat can lead to the degradation of thermolabile compounds.

  • Degradation of this compound: Cardiac glycosides can be susceptible to enzymatic degradation during the extraction process if fresh plant material is used without proper precautions. Drying the plant material prior to extraction helps to inactivate these enzymes.

Question: The crude extract is highly pigmented and difficult to work with. How can I remove these interfering substances?

Answer:

Plant extracts, especially from leaves, are rich in pigments like chlorophyll, which can interfere with subsequent purification steps. Here are a few strategies to address this:

  • Solvent Partitioning: After initial extraction with a polar solvent like methanol or ethanol, the extract can be partitioned with a non-polar solvent like hexane or petroleum ether. The non-polar solvent will remove a significant portion of the pigments and lipids, while the cardiac glycosides will remain in the more polar layer.

  • Solid-Phase Extraction (SPE): The crude extract can be passed through a solid-phase extraction cartridge (e.g., C18) to remove pigments and other impurities. The cardiac glycosides can then be eluted with a suitable solvent.

  • Lead Acetate Precipitation: A traditional method involves the addition of a lead acetate solution to the aqueous extract to precipitate tannins and other impurities. However, this method requires careful handling and disposal of lead waste.

Chromatographic Purification

Question: I am observing co-eluting impurities with my this compound peak during HPLC. How can I improve the separation?

Answer:

Co-elution of impurities with the target compound is a common challenge in chromatography. Here are several strategies to improve the resolution of your this compound peak:

  • Optimize the Mobile Phase:

    • Solvent Composition: Fine-tune the ratio of your mobile phase components. For this compound, a common mobile phase for reversed-phase HPLC is a mixture of acetonitrile, methanol, and water.[2] Small adjustments to this ratio can significantly impact selectivity.

    • pH Adjustment: The pH of the mobile phase can alter the ionization state of both this compound and the impurities, leading to changes in retention time. Experiment with adding a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a column with a different stationary phase. If you are using a C18 column, switching to a C8, phenyl-hexyl, or cyano column can offer different selectivity.

  • Gradient Elution: If you are using an isocratic elution (constant mobile phase composition), switching to a gradient elution can improve the separation of complex mixtures. A shallow gradient around the elution time of this compound can help to resolve closely eluting peaks.

  • Temperature Control: The column temperature can affect the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase. Experiment with different column temperatures to see if it improves your separation.

  • Two-Dimensional (2D) HPLC: For very complex mixtures, 2D-HPLC can be employed. This technique involves collecting the fraction containing the co-eluting peaks from the first dimension and re-injecting it onto a second column with a different stationary phase or mobile phase.

Question: The recovery of this compound from my column chromatography is very low. What could be the reason?

Answer:

Low recovery during column chromatography can be attributed to several factors:

  • Irreversible Adsorption: this compound might be irreversibly adsorbing to the stationary phase. This can happen if the stationary phase is too active or if there are strong interactions between the compound and the silica gel.

    • Deactivating Silica Gel: You can try deactivating the silica gel by adding a small amount of water or triethylamine to the slurry before packing the column.

  • Improper Solvent System: If the eluting solvent is not polar enough, this compound will not move down the column, leading to poor recovery. Conversely, if the solvent is too polar, it may elute too quickly along with impurities. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.

  • Sample Overloading: Overloading the column with too much crude extract can lead to poor separation and band broadening, which can result in the collection of impure fractions and an apparent loss of the target compound.

  • Compound Degradation on the Column: Some compounds are sensitive to the acidic nature of silica gel and can degrade during the long exposure times of column chromatography. If you suspect degradation, you can try using a more neutral stationary phase like alumina or a deactivated silica gel.

  • Incomplete Elution: Ensure that you have eluted the column with a sufficiently strong solvent at the end of the run to wash out all the retained compounds.

Question: My this compound peak is broad and tailing in the chromatogram. What can I do to improve the peak shape?

Answer:

Poor peak shape, such as broadening and tailing, can compromise resolution and the accuracy of quantification. Here are some common causes and solutions:

  • Column Overloading: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or the concentration of your sample.

  • Secondary Interactions: Unwanted interactions between this compound and the stationary phase can cause peak tailing. This can be due to the presence of active silanol groups on the silica surface.

    • Use of Additives: Adding a small amount of a competing base, like triethylamine, to the mobile phase can help to mask these active sites and improve peak shape.

    • End-capped Columns: Use a high-quality, end-capped column where the residual silanol groups have been chemically deactivated.

  • Mismatched Injection Solvent: If the solvent in which your sample is dissolved is much stronger (more eluting power) than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.

  • Extra-column Volume: Excessive tubing length or fittings with large dead volumes between the injector, column, and detector can contribute to band broadening. Ensure that all connections are made with the shortest possible length of appropriate diameter tubing.

Data Presentation

Quantitative Yield of this compound

The following table summarizes the quantitative yield of this compound from Digitalis purpurea leaves as determined by a specific High-Performance Liquid Chromatography (HPLC) method. It is important to note that yields can vary significantly depending on the extraction and purification methods employed.

Plant MaterialExtraction MethodPurification MethodAnalytical MethodYield of this compound (per 100 mg of dry leaf powder)Reference
Digitalis purpurea leavesEthanol-chloroform (2:1) extractionClean-up by Sep-Pak cartridgesHPLC with UV detection (220 nm)1.9 micrograms[2]

Note: This table presents data from a single study and is intended as a reference point. Researchers should expect variations in yield based on their specific experimental conditions.

Experimental Protocols

Representative Protocol for the Extraction and Purification of this compound

This protocol is a generalized procedure based on common methods for the isolation of cardiac glycosides from Digitalis species. Optimization will be required for specific laboratory conditions and plant material.

1. Plant Material Preparation:

  • Collect fresh leaves of Digitalis purpurea.

  • Dry the leaves in a well-ventilated area, protected from direct sunlight, or in an oven at a low temperature (40-50°C) until a constant weight is achieved.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

  • Maceration:

    • Soak 100 g of the powdered plant material in 1 L of 80% ethanol in a sealed container.

    • Keep the mixture at room temperature for 48-72 hours with occasional shaking.

    • Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Soxhlet Extraction (Alternative):

    • Place 100 g of the powdered plant material in a thimble and extract with 80% ethanol in a Soxhlet apparatus for 6-8 hours.

    • Concentrate the extract as described above.

3. Preliminary Purification (Solvent Partitioning):

  • Suspend the crude extract in 200 mL of distilled water.

  • Transfer the aqueous suspension to a separatory funnel and partition it three times with 200 mL of n-hexane to remove non-polar impurities like chlorophyll and lipids. Discard the hexane layers.

  • Subsequently, partition the aqueous layer three times with 200 mL of chloroform. The cardiac glycosides will move into the chloroform layer.

  • Combine the chloroform layers and concentrate under reduced pressure to obtain a purified extract.

4. Column Chromatography:

  • Prepare a silica gel (60-120 mesh) slurry in a suitable non-polar solvent (e.g., chloroform or a mixture of chloroform and methanol).

  • Pack a glass column with the slurry.

  • Dissolve the purified extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a gradient of increasing polarity, starting with pure chloroform and gradually increasing the proportion of methanol (e.g., chloroform:methanol 99:1, 98:2, 95:5, etc.).

  • Collect fractions of 10-20 mL and monitor the separation by Thin Layer Chromatography (TLC).

  • Combine the fractions containing this compound based on the TLC profile.

5. High-Performance Liquid Chromatography (HPLC) for Final Purification:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile, methanol, and water. A reported mobile phase for this compound is acetonitrile-methanol-water (8:30:43).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 220 nm.[2]

  • Procedure:

    • Dissolve the semi-purified fraction from column chromatography in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample into the HPLC system.

    • Collect the peak corresponding to the retention time of a this compound standard.

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

6. Purity Assessment:

  • The purity of the isolated this compound can be confirmed using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Quality Control plant_material Plant Material (e.g., Digitalis purpurea leaves) grinding Drying & Grinding plant_material->grinding extraction Solvent Extraction (e.g., Maceration, Soxhlet) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract solvent_partitioning Solvent Partitioning (Removal of Pigments) crude_extract->solvent_partitioning column_chromatography Column Chromatography (Silica Gel) solvent_partitioning->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection hplc Preparative HPLC fraction_collection->hplc pure_this compound Pure this compound hplc->pure_this compound analytical_hplc Analytical HPLC pure_this compound->analytical_hplc ms Mass Spectrometry (MS) pure_this compound->ms nmr NMR Spectroscopy pure_this compound->nmr

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_problem Problem Identification cluster_solution Solution Pathways start Low Purity of this compound check_coelution Check for Co-eluting Impurities start->check_coelution check_degradation Check for Degradation start->check_degradation check_contamination Check for System Contamination start->check_contamination optimize_mobile_phase Optimize Mobile Phase (Solvent ratio, pH) check_coelution->optimize_mobile_phase change_column Change Stationary Phase check_coelution->change_column gradient_elution Implement Gradient Elution check_coelution->gradient_elution optimize_extraction Optimize Extraction (Temperature, pH) check_degradation->optimize_extraction clean_system Clean HPLC System check_contamination->clean_system success Improved Purity optimize_mobile_phase->success change_column->success gradient_elution->success optimize_extraction->success clean_system->success

Caption: Troubleshooting workflow for low purity of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of strospeside and related cardiac glycosides.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound?

A common starting point for the analysis of this compound involves reversed-phase HPLC. A well-documented method utilizes an octylsilyl (C8) bonded silica column with a mobile phase composed of acetonitrile, methanol, and water. Detection is typically performed using a UV detector at 220 nm.[1]

Q2: How should I prepare plant material for this compound analysis by HPLC?

A standard procedure for preparing dried plant leaves, such as those from Digitalis purpurea, involves extraction with an organic solvent mixture like ethanol-chloroform (2:1).[1] This is often followed by a clean-up step using solid-phase extraction (SPE) cartridges to remove interfering substances before HPLC analysis.[1] For a more general approach, sonication of the plant material with 70% (v/v) aqueous methanol is also an effective extraction method for cardiac glycosides.[2]

Q3: What are the key parameters to optimize for improving the resolution between this compound and other related glycosides?

To enhance resolution, you can adjust several parameters. Modifying the mobile phase composition, particularly the ratio of organic solvents (acetonitrile and methanol) to water, can significantly impact selectivity.[3][4][5] Altering the column temperature can also affect selectivity and peak shape.[5] Additionally, using a column with a different stationary phase (e.g., C18 vs. C8) or a longer column can improve separation.[3][6]

Q4: My baseline is drifting during the HPLC run. What could be the cause?

A drifting baseline can be caused by several factors. One common reason is a change in the mobile phase composition, which can occur if the solvents are not properly mixed or degassed.[7] Temperature fluctuations in the column can also lead to baseline drift.[7] Additionally, a contaminated or equilibrated column can contribute to this issue.

Troubleshooting Guide

Peak Shape Problems
Problem Potential Cause Suggested Solution
Peak Tailing Secondary interactions with the stationary phase, especially with basic compounds.[8]Adjust the mobile phase pH to suppress ionization of the analyte. The use of a buffer in the mobile phase can also help to minimize these interactions.[8]
Column overload.Reduce the sample concentration or injection volume.[9]
Column contamination or degradation.Wash the column with a strong solvent or replace the column if necessary.[10]
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.[7]
Column overload.Decrease the amount of sample injected onto the column.
Split Peaks Partially blocked frit or column void.Replace the column inlet frit or the entire column.[10]
Co-elution of two or more compounds.Optimize the mobile phase composition or gradient to improve separation.
Injection solvent incompatibility.Ensure the sample is dissolved in a solvent compatible with the mobile phase.[10]
Resolution and Retention Time Issues
Problem Potential Cause Suggested Solution
Poor Resolution Inadequate separation between this compound and related glycosides.Modify the mobile phase by changing the solvent ratios or using a different organic modifier (e.g., acetonitrile vs. methanol).[3][6]
Insufficient column efficiency.Use a longer column or a column with a smaller particle size.[3][4]
Inappropriate stationary phase.Try a column with a different selectivity, such as a phenyl or cyano phase.[6]
Shifting Retention Times Inconsistent mobile phase composition.Ensure accurate and consistent mobile phase preparation and proper degassing.[7][11]
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.[7]
Column aging or contamination.Flush the column with a strong solvent or replace it if performance does not improve.

Experimental Protocols

Sample Preparation from Digitalis purpurea Leaves

This protocol is adapted from a method for the extraction of secondary cardiac glycosides.[1]

  • Extraction:

    • Dry the leaf powder of Digitalis purpurea.

    • Extract the dry leaf powder with an ethanol-chloroform mixture (2:1, v/v).

  • Clean-up:

    • Pass the extract through a Sep-Pak cartridge to remove interfering substances.

  • Final Preparation:

    • Evaporate the cleaned-up extract to dryness.

    • Reconstitute the residue in the HPLC mobile phase for injection.

General HPLC Method for Cardiac Glycosides

This protocol is a generalized method based on common practices for cardiac glycoside analysis.[1][2]

  • Column: Symmetry C18 (75 mm x 4.6 mm, 3.5 µm) or an octylsilyl bonded silica column.[1][2]

  • Mobile Phase: A gradient elution using water and acetonitrile is common.[2] For isocratic separation of this compound, a mixture of acetonitrile-methanol-water (8:30:43) has been used.[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 20 °C.[2]

  • Detection: UV detection at 220 nm.[1][2]

Quantitative Data Summary

The following table summarizes HPLC parameters from a published method for the separation of this compound and other cardiac glycosides.

Parameter Value Reference
Analyte This compound[1]
Column Octylsilyl bonded silica[1]
Mobile Phase Acetonitrile:Methanol:Water (8:30:43)[1]
Detection Wavelength 220 nm[1]

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_resolution Retention/Resolution Issue? peak_shape->retention_resolution No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting split Split Peaks peak_shape->split baseline Baseline Issue? retention_resolution->baseline No poor_resolution Poor Resolution retention_resolution->poor_resolution Yes shifting_rt Shifting Retention Time retention_resolution->shifting_rt drifting_baseline Drifting Baseline baseline->drifting_baseline Yes noisy_baseline Noisy Baseline baseline->noisy_baseline solution_peak_shape Check: Mobile Phase pH Sample Solvent Column Condition tailing->solution_peak_shape fronting->solution_peak_shape split->solution_peak_shape solution_resolution Optimize: Mobile Phase Column Temperature Stationary Phase poor_resolution->solution_resolution shifting_rt->solution_resolution solution_baseline Check: Solvent Degassing Column Equilibration Detector Lamp drifting_baseline->solution_baseline noisy_baseline->solution_baseline end Problem Resolved solution_peak_shape->end solution_resolution->end solution_baseline->end

Caption: General HPLC troubleshooting workflow.

Sample_Preparation_Workflow start Start: Plant Material drying Drying of Plant Material start->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (e.g., Ethanol/Methanol) grinding->extraction filtration Filtration extraction->filtration cleanup Solid-Phase Extraction (SPE) Clean-up filtration->cleanup evaporation Evaporation of Solvent cleanup->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection HPLC Injection reconstitution->injection

Caption: Sample preparation workflow for cardiac glycosides.

References

Stability of Strospeside in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Strospeside Stability and Handling

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various experimental conditions and to offer troubleshooting support.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cardenolide, a type of cardiac glycoside. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an increase in intracellular calcium. In cardiac muscle cells, this results in increased contractility. In cancer cells, the disruption of ion homeostasis and the activation of downstream signaling pathways can induce apoptosis and inhibit cell proliferation.

Q2: What are the known signaling pathways affected by this compound?

As a cardiac glycoside, this compound is known to activate several signaling pathways downstream of Na+/K+-ATPase inhibition. These include the Src-mediated activation of the epidermal growth factor receptor (EGFR), which subsequently triggers the Ras/Raf/MEK/ERK (MAPK) pathway. Additionally, the PI3K/Akt/mTOR signaling cascade can be activated. These pathways are crucial regulators of cell survival, proliferation, and apoptosis.

Q3: What are the general recommendations for storing this compound?

This compound, as a solid, should be stored in a well-sealed container, protected from light and moisture. For long-term storage, it is advisable to keep it at -20°C. For short-term storage, refrigeration at 2-8°C is generally acceptable.

Q4: In which solvents can I dissolve this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. It is sparingly soluble in water. For biological experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in an aqueous buffer or cell culture medium.

Stability of this compound in Different Solvents

The stability of this compound in solution is critical for the reproducibility of experimental results. While specific quantitative stability data for this compound across a wide range of solvents and temperatures is not extensively published, the following tables provide a summary based on general knowledge of cardiac glycosides and available analytical methods.

Table 1: Qualitative Stability of this compound in Common Solvents at Room Temperature (20-25°C)

SolventStabilityRemarks
Dimethyl Sulfoxide (DMSO)GoodGenerally stable for several weeks when stored properly. Minimize water content to prevent hydrolysis.[1][2]
EthanolModerateStable for shorter periods (days to a week). Prone to degradation over extended storage.
MethanolModerateSimilar to ethanol, suitable for short-term storage of solutions.
Water (Aqueous Buffers)Poor to ModerateSusceptible to hydrolysis, especially at non-neutral pH. Prepare fresh solutions for experiments.

Table 2: General Temperature Effects on this compound Stability in Solution

TemperatureEffect on StabilityRecommendation
-20°C to -80°CHigh StabilityRecommended for long-term storage of stock solutions (especially in DMSO).
2-8°CGood StabilitySuitable for short-term storage (days) of stock solutions.
Room Temperature (20-25°C)Moderate to Low StabilityAvoid prolonged storage. Prepare working solutions fresh daily.
> 37°CLow StabilitySignificant degradation can occur. Minimize exposure to elevated temperatures during experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound for use in various experiments.

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for investigating the stability of this compound under stress conditions. The extent of degradation should be monitored by a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Objective: To identify potential degradation products and pathways of this compound under hydrolytic, oxidative, and thermal stress.

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)

    • Hydrochloric acid (HCl), 0.1 M

    • Sodium hydroxide (NaOH), 0.1 M

    • Hydrogen peroxide (H₂O₂), 3% (v/v)

    • HPLC grade water, methanol, and acetonitrile

    • Incubator or water bath

    • Photostability chamber

  • Procedure:

    • Acid Hydrolysis:

      • Mix equal volumes of the this compound stock solution and 0.1 M HCl.

      • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

      • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

    • Base Hydrolysis:

      • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

      • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 M HCl.

    • Oxidative Degradation:

      • Mix equal volumes of the this compound stock solution and 3% H₂O₂.

      • Keep the mixture at room temperature, protected from light, for a defined period.

      • Withdraw aliquots at specified time points and dilute with the mobile phase for HPLC analysis.

    • Thermal Degradation:

      • Place an aliquot of the this compound stock solution in a controlled temperature environment (e.g., 60°C or 80°C), protected from light.

      • Withdraw samples at defined time points and dilute with the mobile phase for HPLC analysis.

    • Photostability:

      • Expose an aliquot of the this compound stock solution in a transparent container to a light source as per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

      • Simultaneously, keep a control sample in the dark at the same temperature.

      • After a defined exposure period, analyze both the exposed and control samples by HPLC.

  • Analysis:

    • Analyze all samples using a stability-indicating HPLC method. The mobile phase for this compound analysis can be a mixture of acetonitrile, methanol, and water.

    • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Inconsistent or poor biological activity Degradation of this compound in working solutions.Prepare fresh working solutions from a frozen stock for each experiment. Avoid storing diluted aqueous solutions for extended periods.
Inaccurate concentration of the stock solution.Ensure accurate weighing of the solid compound and use of calibrated pipettes. Periodically check the concentration of the stock solution using a validated analytical method if possible.
Precipitation of this compound in aqueous media Low aqueous solubility of this compound.Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is low enough to be tolerated by the experimental system but sufficient to maintain solubility. A final DMSO concentration of <0.5% is generally recommended for cell-based assays.
Appearance of unexpected peaks in HPLC analysis Degradation of this compound during sample preparation or storage.Prepare samples for analysis immediately before injection. Store samples in an autosampler at a cool temperature (e.g., 4°C) if immediate injection is not possible.
Contamination of solvents or vials.Use high-purity solvents and clean vials for all analyses. Run a blank injection of the solvent to check for contaminants.

Visualizations

Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Src Src NaK_ATPase->Src Activation PI3K PI3K NaK_ATPase->PI3K Activation EGFR EGFR Src->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Cell_Effects Cell Proliferation, Survival, Apoptosis ERK->Cell_Effects Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Cell_Effects

Caption: this compound-induced signaling pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Strospeside_Stock This compound Stock Solution (in organic solvent) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Strospeside_Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Strospeside_Stock->Base Oxidation Oxidation (3% H2O2, RT) Strospeside_Stock->Oxidation Thermal Thermal Stress (60-80°C) Strospeside_Stock->Thermal Photo Photostability (ICH Q1B) Strospeside_Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data_Analysis Data Analysis (Quantify Degradation) HPLC->Data_Analysis

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Optimization of Strospeside Dose for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strospeside and structurally similar cardiac glycosides. The information is designed to assist in the optimization of experimental protocols to achieve maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and other cardiac glycosides?

A1: The primary mechanism of action for cardiac glycosides, including this compound, is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump on the cell membrane.[1] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. In cardiac cells, this results in increased contractility. In cancer cells, the disruption of ion homeostasis can trigger various downstream signaling pathways leading to cell cycle arrest and apoptosis.[1]

Q2: What is a typical starting concentration range for in vitro experiments with this compound?

A2: For initial in vitro experiments, it is advisable to perform a dose-response study over a broad concentration range. Based on data from other cardiac glycosides, a starting range of 1 nM to 10 µM is recommended.[2][3] The half-maximal inhibitory concentration (IC50) for cardiac glycosides can vary significantly depending on the cell line.[2][3]

Q3: How should I determine the optimal dose for in vivo studies?

A3: In vivo dose optimization should begin with data from in vitro cytotoxicity and efficacy studies. The initial in vivo doses should be significantly lower than the levels that cause toxicity in cell-based assays. A dose-escalation study in an appropriate animal model is crucial to determine the maximum tolerated dose (MTD) and the optimal biological dose. It is important to monitor for signs of cardiac toxicity.

Q4: What are the common challenges when working with cardiac glycosides in cell culture?

A4: Common challenges include:

  • Narrow Therapeutic Window: Cardiac glycosides have a narrow range between therapeutic and toxic concentrations.

  • Cell Line Sensitivity: Different cell lines can exhibit vastly different sensitivities to the same cardiac glycoside.[2][3]

  • Solubility: Ensure complete solubilization of the compound in the chosen solvent (e.g., DMSO) before diluting in culture medium.

  • Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Consider using reduced-serum media for certain experiments.

Troubleshooting Guides

In Vitro Experiment Troubleshooting
IssuePossible CauseRecommendation
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous single-cell suspension before plating. Pipette up and down gently before dispensing cells into each well.
Edge effects in multi-well platesAvoid using the outer wells of the plate for experimental conditions, or fill them with sterile PBS to maintain humidity.
Incomplete drug solubilizationVortex the stock solution thoroughly and ensure it is fully dissolved before making serial dilutions.
No observable effect at expected concentrations Cell line is resistantVerify the expression and subtype of the Na+/K+-ATPase in your cell line. Consider using a sensitive positive control cell line.
Drug degradationPrepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
High serum concentrationReduce the serum concentration in your culture medium during the treatment period.
Excessive cell death even at low concentrations High sensitivity of the cell linePerform a wider dose-response curve with lower concentrations to determine the appropriate range.
Solvent toxicityEnsure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cells (typically <0.5%).
In Vivo Experiment Troubleshooting
IssuePossible CauseRecommendation
Signs of toxicity in animals (e.g., lethargy, weight loss) Dose is too highReduce the dose and/or the frequency of administration. Monitor animals closely for any adverse effects.
Formulation issuesEnsure the drug is properly formulated for in vivo administration and is stable in the vehicle.
Lack of tumor growth inhibition Insufficient dose or bioavailabilityIncrease the dose in a stepwise manner, monitoring for toxicity. Consider alternative routes of administration or formulation to improve bioavailability.
Tumor model is resistantConfirm the sensitivity of the tumor cells to the drug in vitro before proceeding with in vivo studies.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for determining the IC50 value of this compound in a cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM).

    • Remove the medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability versus the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in vivo.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for xenograft

  • This compound

  • Appropriate vehicle for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Inject cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) subcutaneously into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Dosing and Monitoring:

    • Randomize mice into treatment and control groups.

    • Administer this compound (at a predetermined dose and schedule) or vehicle control via the chosen route (e.g., intraperitoneal, oral gavage).

    • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight and general health of the mice throughout the study.

  • Endpoint and Analysis:

    • Continue treatment for the planned duration or until tumors in the control group reach the predetermined endpoint size.

    • Euthanize the mice and excise the tumors.

    • Compare the tumor growth curves and final tumor weights between the treatment and control groups to assess efficacy.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Intra_Na ↑ Intracellular Na+ NaK_ATPase->Intra_Na Reduced Na+ efflux NCX Na+/Ca2+ Exchanger Intra_Ca ↑ Intracellular Ca2+ NCX->Intra_Ca Increased Ca2+ influx This compound This compound This compound->NaK_ATPase Inhibition Intra_Na->NCX Altered Gradient Downstream Downstream Signaling (e.g., Src, ROS, ER Stress) Intra_Ca->Downstream Apoptosis Apoptosis / Cell Cycle Arrest Downstream->Apoptosis

Caption: Proposed signaling pathway of this compound leading to apoptosis.

Experimental_Workflow cluster_invitro In Vitro Optimization cluster_invivo In Vivo Validation Dose_Response 1. Dose-Response Curve (e.g., MTT Assay) IC50 2. Determine IC50 Dose_Response->IC50 Mechanism 3. Mechanistic Assays (e.g., Apoptosis, Cell Cycle) IC50->Mechanism MTD 4. Maximum Tolerated Dose (MTD) Study in Animal Model Mechanism->MTD Inform Dosing Efficacy 5. Efficacy Study in Xenograft Model MTD->Efficacy

References

Technical Support Center: Overcoming Cellular Resistance to Strospeside Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming cellular resistance to Strospeside treatment. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a cardiac glycoside that exerts its anticancer effects primarily by inhibiting the Na+/K+-ATPase pump located on the cell membrane.[1] This inhibition leads to an increase in intracellular sodium ion concentration, which in turn elevates intracellular calcium levels. These ionic disruptions trigger downstream signaling cascades that ultimately induce apoptosis (programmed cell death) and cell cycle arrest.[1]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Several mechanisms can contribute to cellular resistance to this compound and other cardiac glycosides:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (MDR1/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.[1]

  • Alterations in the Na+/K+-ATPase Target: Mutations in the alpha subunit of the Na+/K+-ATPase, the direct target of this compound, can decrease the binding affinity of the drug, leading to diminished inhibitory effects.

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can counteract the apoptotic signals induced by this compound by upregulating pro-survival pathways such as the PI3K/Akt/mTOR and MAPK pathways.[1][2][3][4]

  • Enhanced DNA Repair Mechanisms: As this compound can induce cellular stress that may lead to DNA damage, an upregulation of DNA repair pathways could contribute to resistance.[1]

Q3: How can I determine if my cells are resistant to this compound?

A common method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the IC50 of a known sensitive cell line or published data. A significantly higher IC50 value in your cell line suggests the presence of resistance.[5] A 3- to 10-fold increase in IC50 compared to the parental cell line is often considered an indication of drug resistance.

Troubleshooting Guide

This guide provides step-by-step instructions to identify and address potential sources of this compound resistance in your experiments.

Problem 1: Reduced Cell Death Observed After this compound Treatment

Possible Cause 1: Increased Drug Efflux via P-glycoprotein (MDR1/ABCB1)

  • Troubleshooting Steps:

    • Assess MDR1 Expression: Perform Western blotting to determine the protein expression level of MDR1/ABCB1 in your resistant cells compared to sensitive control cells. An increased level in resistant cells is a strong indicator of this resistance mechanism.

    • Functional Efflux Assay: Conduct a Rhodamine 123 efflux assay. P-gp actively transports this fluorescent dye out of the cell. Increased efflux of Rhodamine 123, which can be reversed by a P-gp inhibitor like Verapamil, confirms the functional activity of the pump.

  • Solution:

    • Combination Therapy: Co-administer this compound with a P-glycoprotein inhibitor. Verapamil is a commonly used agent for this purpose in preclinical studies. This combination can increase the intracellular concentration of this compound and restore its cytotoxic effects.

Possible Cause 2: Alterations in Pro-Survival Signaling Pathways

  • Troubleshooting Steps:

    • Analyze Key Signaling Proteins: Use Western blotting to examine the phosphorylation status and total protein levels of key components of the PI3K/Akt/mTOR and MAPK pathways (e.g., Akt, p-Akt, mTOR, p-mTOR, ERK, p-ERK). Hyperactivation (increased phosphorylation) of these pathways in resistant cells is a likely contributor to the resistant phenotype.

  • Solution:

    • Targeted Combination Therapy: Combine this compound with specific inhibitors of the activated pro-survival pathway. For example, if the PI3K/Akt pathway is hyperactivated, a PI3K inhibitor could be used in combination with this compound to enhance its efficacy.

Problem 2: Inconsistent Results in Cytotoxicity Assays

Possible Cause 1: Reagent Integrity and Experimental Conditions

  • Troubleshooting Steps:

    • This compound Stock Solution: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

    • Cell Health: Maintain a healthy and logarithmically growing cell culture. Overly confluent or stressed cells may exhibit altered responses to treatment.

    • Assay Protocol Verification: Double-check your cytotoxicity assay protocol for accuracy. Include appropriate positive and negative controls in every experiment.

Possible Cause 2: Cell Line Heterogeneity

  • Troubleshooting Steps:

    • Clonal Selection: Resistance can arise from the selection of a subpopulation of resistant cells. Consider performing single-cell cloning to isolate and characterize resistant clones.

  • Solution:

    • Re-evaluate IC50: Determine the IC50 for each isolated clone to understand the degree of resistance within the population.

Data Presentation: Quantitative Analysis of Drug Efficacy

To facilitate the comparison of experimental outcomes, all quantitative data should be summarized in clearly structured tables.

Table 1: Comparative IC50 Values of Cardiac Glycosides in Sensitive and Resistant Cancer Cell Lines

CompoundCell Line (Sensitive)IC50 (Sensitive)Cell Line (Resistant)IC50 (Resistant)Fold ResistanceReference
DigitoxinHepG2Not ReportedHepG2/ADM52.29 ± 6.26 nM (48h)Not Applicable[1]
DigoxinMCF-7Not ReportedMCF-7/DoxRNot ReportedNot Applicable[1]
DoxorubicinMDA-MB-2312.1 µMMDA-MB-231/DoxR>10 µM>4.76
PaclitaxelMDA-MB-2315 nMMDA-MB-231/PacR100 nM20

Note: Direct comparative IC50 values for this compound in documented drug-resistant versus sensitive parental cell lines were not available in the reviewed literature. The data for other cardiac glycosides are presented to infer potential class effects.[1]

Table 2: Synergistic Effects of Combination Therapies

Primary DrugCombination AgentCell LineIC50 (Primary Drug Alone)IC50 (Combination)Combination Index (CI)Effect
DoxorubicinNiclosamideMDA-MB-2312.1 µM0.5 µM< 1.0Synergistic
CisplatinTriptolideSC-M1~5 µM~1 µM< 1.0Synergistic
PaclitaxelXAV939 (20 nM)MDA-MB-231200 nM20 nMNot ReportedSynergistic

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.[1]

Western Blotting for MDR1/ABCB1
  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against MDR1/ABCB1 (e.g., 1:1000 dilution) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Rhodamine 123 Efflux Assay
  • Cell Preparation: Harvest and resuspend cells to a concentration of 1 x 10^6 cells/mL in a suitable buffer (e.g., PBS with 1% BSA).

  • Inhibitor Pre-incubation (for control): Pre-incubate a set of cells with a P-gp inhibitor (e.g., 10 µM Verapamil) for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 (final concentration of 1 µg/mL) to all cell suspensions and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Efflux Period: Resuspend the cells in fresh, pre-warmed medium (with or without the P-gp inhibitor for the respective samples) and incubate at 37°C for 1-2 hours to allow for dye efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Cells with high P-gp activity will show lower fluorescence due to the efflux of Rhodamine 123. The inhibitor-treated cells should show higher fluorescence, indicating the inhibition of the efflux pump.

Mandatory Visualizations

Signaling Pathways

Strospeside_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NaK_ATPase Na+/K+-ATPase Strospeside_in Intracellular This compound P_gp P-glycoprotein (MDR1/ABCB1) Strospeside_out Extracellular This compound Strospeside_in->P_gp Efflux Apoptosis Apoptosis Strospeside_in->Apoptosis Induces PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Apoptosis Inhibits MAPK MAPK Pathway MAPK->Apoptosis Inhibits Strospeside_out->NaK_ATPase Inhibition Troubleshooting_Workflow Start Reduced Cell Death with This compound Treatment Check_Efflux Assess P-gp (MDR1) Expression & Function Start->Check_Efflux High_Pgp Increased P-gp Expression/Activity Check_Efflux->High_Pgp Yes Low_Pgp Normal P-gp Expression/Activity Check_Efflux->Low_Pgp No Combine_PgpI Combination Therapy: This compound + P-gp Inhibitor High_Pgp->Combine_PgpI Check_Signaling Analyze Pro-Survival Signaling Pathways (PI3K/Akt, MAPK) Low_Pgp->Check_Signaling End Resistance Overcome Combine_PgpI->End Activated_Signaling Hyperactivated Pathways Check_Signaling->Activated_Signaling Yes Combine_SignalI Combination Therapy: This compound + Pathway Inhibitor Activated_Signaling->Combine_SignalI Combine_SignalI->End

References

Enhancing the yield of Strospeside during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Strospeside extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on enhancing the yield and purity of this compound from its natural sources, primarily Strophanthus gratus seeds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a type of cardiac glycoside, a class of organic compounds known for their effects on the cardiovascular system.[1] The most common natural source for this compound is the seeds of the Strophanthus gratus plant.[2][3]

Q2: What is the general workflow for extracting this compound?

A2: The extraction and purification of this compound generally involves a multi-step process:

  • Preparation of Plant Material: The seeds are first dried and ground into a fine powder to increase the surface area for solvent contact.[1] A defatting step using a non-polar solvent like hexane is often performed to remove lipids.[4][5]

  • Crude Extraction: The powdered material is then extracted using a suitable solvent, such as ethanol or methanol, through methods like maceration, reflux, or Soxhlet extraction.[6][7]

  • Concentration: The resulting liquid extract is filtered, and the solvent is removed under reduced pressure, typically with a rotary evaporator, to yield a concentrated crude extract.[1][6]

  • Purification: The crude extract undergoes further purification, often starting with liquid-liquid partitioning to remove less polar impurities, followed by chromatographic techniques like column chromatography or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[4][6][7]

Q3: Which factors have the most significant impact on the final yield of this compound?

A3: Several factors critically influence the extraction yield:

  • Choice of Solvent: The polarity and composition of the solvent determine its ability to dissolve this compound.[8][9]

  • Extraction Temperature: Higher temperatures can increase solvent efficiency and mass transfer but also risk thermal degradation of the compound.[10][11]

  • Extraction Time: Longer durations generally allow for more complete extraction, but diminishing returns and potential degradation are concerns.[12]

  • pH of the Medium: The pH can affect the stability of this compound, as extreme acidic or basic conditions can catalyze hydrolysis.[13]

  • Particle Size of Plant Material: Finer particles have a larger surface area, which facilitates better solvent penetration and higher extraction efficiency.[14]

Q4: What are the most common challenges encountered during the extraction process?

A4: Researchers often face challenges such as low overall yield, low purity of the final product due to co-extraction of other compounds like saponins, and degradation of this compound during the extraction or purification stages.[15] Overcoming these requires careful optimization of each step in the protocol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction process in a question-and-answer format.

Issue 1: Low Yield of Crude Extract

Q: My initial solid-liquid extraction is producing a very low amount of crude extract. What are the potential causes and solutions?

A: A low crude extract yield is often related to suboptimal extraction parameters. The issue can typically be traced back to one of the following factors:

  • Inefficient Maceration: The plant material may not be ground into a sufficiently fine powder, limiting solvent access to the target compounds.[1]

  • Suboptimal Solvent Choice: The solvent may not have the correct polarity to effectively solubilize this compound. Aqueous ethanol or methanol solutions (e.g., 50-80%) are often more effective than absolute solvents.[7][8][16]

  • Inadequate Extraction Conditions: The temperature may be too low, or the extraction time too short. Increasing the temperature (e.g., to 60°C) or extending the duration can improve yield.[12][17]

  • Poor Solid-to-Solvent Ratio: An insufficient volume of solvent will not be able to extract the compounds effectively.

Issue 2: High Crude Yield but Low this compound Purity

Q: I have a high quantity of crude extract, but analysis shows a low concentration of this compound. How can I improve its purity?

A: This common issue indicates that a large number of impurities are being co-extracted. The following steps can help improve purity:

  • Implement a Defatting Step: For oil-rich sources like seeds, a preliminary extraction with a non-polar solvent such as n-hexane is crucial to remove lipids that can interfere with subsequent steps.[4][5]

  • Optimize Liquid-Liquid Partitioning: After obtaining the crude extract, dissolve it in water and wash it with a weakly polar solvent like petroleum ether or chloroform. This will remove non-polar and weakly polar impurities, while the more polar this compound remains in the aqueous layer.[7]

  • Refine Chromatographic Methods: The choice of stationary phase (e.g., macroporous resins like Diaion® HP 20 SS) and the mobile phase gradient is critical for separating this compound from closely related compounds.[4][5]

Issue 3: Suspected Degradation of this compound

Q: I suspect that my target compound is degrading during the extraction process. What could be causing this and how can I mitigate it?

A: this compound, like many glycosides, can be sensitive to heat and pH. Degradation can be minimized by controlling the following:

  • Temperature Control: Avoid excessive heat during extraction and concentration. While temperatures up to 60-80°C can enhance extraction, higher temperatures risk thermal degradation.[10] When using a rotary evaporator, keep the water bath temperature below 45-50°C.[7]

  • pH Management: Extreme pH levels can cause hydrolysis of the glycosidic bonds.[13] It is crucial to work in a neutral or near-neutral pH environment unless a specific pH is required for separation, in which case exposure time should be minimized.

  • Proper Storage: If extracts cannot be processed immediately, they should be stored at low temperatures (-20°C or -80°C) to prevent enzymatic or chemical degradation over time.[18]

Data Presentation

Table 1: Comparison of Common Solvents for Cardiac Glycoside Extraction
Solvent SystemPolarityTypical Application & RemarksCitations
Methanol / EthanolHighWidely used for initial crude extraction due to their ability to dissolve polar glycosides.[1][6]
Aqueous Methanol/Ethanol (50-95%)High (Adjustable)Often more efficient than absolute alcohols. The water content helps penetrate plant material and extract polar compounds.[7][16]
ChloroformMediumCan be used for extraction but is more commonly used in liquid-liquid partitioning to remove impurities.[6][7]
n-Hexane / Petroleum EtherLowUsed for preliminary defatting of seeds and in liquid-liquid partitioning to remove non-polar impurities.[4][5][7]
Acetone (Aqueous)Medium-HighEffective for a range of polarities. Studies show 70% acetone can be optimal for certain glycosides.[8][9]
Table 2: General Effects of Temperature on Extraction
Temperature RangeEffect on YieldPotential RisksCitations
Room Temperature (~25°C)Lower yield, requires longer extraction time (maceration).Low risk of thermal degradation.[6]
40°C - 60°CSignificantly increased yield compared to room temperature. Often represents an optimal balance.Minimal risk of degradation for most glycosides.[3][17]
60°C - 80°CGenerally the highest yield for traditional extraction methods.Increased risk of degradation for heat-labile compounds begins in this range.[10]
> 80°CYield may decrease due to solvent evaporation and significant thermal degradation.High risk of compound degradation. Not recommended for standard reflux.[10][19]
100°C - 200°CCan produce very high yields in specialized systems like Pressurized Liquid Extraction (PLE).Requires specialized equipment; risk of forming Maillard reaction products.[10][11]

Experimental Protocols

Protocol 1: Optimized Solid-Liquid Extraction of S. gratus Seeds
  • Preparation: Weigh 100 g of finely powdered S. gratus seeds.

  • Defatting: Transfer the powder to a flask and add 500 mL of n-hexane. Stir for 2-3 hours at room temperature. Filter the mixture, discard the hexane filtrate, and allow the seed powder to air-dry completely.[4][5]

  • Extraction: Transfer the defatted powder to a new flask. Add 1 L of 70% ethanol.[7] Heat the mixture under reflux at 60°C for 4 hours.[17]

  • Filtration and Re-extraction: Cool the mixture and filter it through Whatman No. 1 filter paper. Collect the filtrate. Return the solid residue to the flask and repeat the extraction process two more times with fresh solvent to ensure complete extraction.

  • Concentration: Combine all filtrates and concentrate them using a rotary evaporator with the water bath temperature maintained below 45°C to obtain the crude extract.[7]

Protocol 2: Liquid-Liquid Partitioning for Preliminary Purification
  • Dissolution: Dissolve the entire crude extract from Protocol 1 in 200 mL of distilled water.

  • First Partition: Transfer the aqueous solution to a 1 L separatory funnel. Add 200 mL of petroleum ether, shake vigorously for 2 minutes, and allow the layers to separate completely.[7]

  • Separation: Drain the lower aqueous layer into a clean flask. Discard the upper petroleum ether layer, which contains non-polar impurities.

  • Second Partition: Return the aqueous layer to the separatory funnel. Add 200 mL of chloroform, shake, and let the layers separate.[7] Drain and collect the upper aqueous layer, which contains the this compound.

  • Final Steps: Repeat the chloroform wash one more time. The resulting aqueous solution is now ready for chromatographic purification.

Protocol 3: Column Chromatography on Macroporous Resin
  • Column Preparation: Prepare a glass column packed with Diaion® HP 20 SS resin, and equilibrate the column by washing it with 100% water.[4][5]

  • Sample Loading: Concentrate the aqueous solution from Protocol 2 to about 50 mL and load it onto the top of the prepared column.

  • Elution of Impurities: Begin elution with 100% water to wash out highly polar impurities like sugars.[4]

  • Gradient Elution: Start a stepwise gradient elution with increasing concentrations of methanol in water.

    • Elute with 10% methanol.

    • Increase to 20% methanol.

    • Increase to 40% methanol (this compound is expected to elute in fractions around 40-50% methanol).[4]

    • Increase to 50% methanol.

  • Fraction Collection: Collect fractions of 20-30 mL and monitor them using Thin Layer Chromatography (TLC) or HPLC to identify which ones contain pure this compound.

  • Final Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.

Visual Guides

Extraction_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Crude Extraction cluster_purification 3. Purification plant_material Strophanthus gratus Seeds grinding Grinding & Powdering plant_material->grinding defatting Defatting (n-Hexane) grinding->defatting extraction Solid-Liquid Extraction (e.g., 70% Ethanol, 60°C) defatting->extraction filtration Filtration extraction->filtration concentration Concentration (Crude Extract) filtration->concentration partition Liquid-Liquid Partition (Water/Petroleum Ether) concentration->partition chromatography Column Chromatography (Methanol/Water Gradient) partition->chromatography final_product Pure this compound chromatography->final_product

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_yield Problem Area: Crude Yield cluster_purity Problem Area: Purity cluster_degradation Problem Area: Degradation start Low Final Yield of this compound check_yield Is the crude extract a low mass? check_purity Is the crude extract impure? check_degradation Are there signs of degradation? cause_yield1 Increase Temp / Time check_yield->cause_yield1  Yes cause_yield2 Optimize Solvent Choice (e.g., 70% EtOH) check_yield->cause_yield2  Yes cause_yield3 Reduce Particle Size (Finer Grinding) check_yield->cause_yield3  Yes cause_purity1 Add/Improve Defatting Step check_purity->cause_purity1  Yes cause_purity2 Optimize L-L Partitioning check_purity->cause_purity2  Yes cause_purity3 Refine Chromatography (Gradient / Resin) check_purity->cause_purity3  Yes cause_degradation1 Reduce Temperature (Extraction / Evaporation) check_degradation->cause_degradation1  Yes cause_degradation2 Control pH (Avoid Extremes) check_degradation->cause_degradation2  Yes

Caption: Troubleshooting logic for addressing low this compound yield.

References

Preventing degradation of Strospeside during long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Strospeside during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Disclaimer

The following troubleshooting guides, FAQs, and protocols are based on the general chemical properties of cardiac glycosides. Specific stability data for this compound is limited in publicly available literature. Therefore, it is strongly recommended that researchers validate these recommendations for their specific experimental conditions and formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a cardenolide, a type of cardiac glycoside. Like other compounds in this class, it possesses a steroid nucleus, a lactone ring, and a sugar moiety.[1][2] This complex structure makes it susceptible to degradation under various environmental conditions, which can lead to a loss of biological activity and the formation of potentially interfering impurities. Ensuring its stability is critical for obtaining accurate and reproducible experimental results.

Q2: What are the primary factors that can cause this compound degradation?

Based on the behavior of similar cardiac glycosides, the primary factors contributing to this compound degradation are:

  • Hydrolysis: The glycosidic bond linking the sugar moiety to the steroid core can be cleaved, particularly in the presence of acids or bases.[3][4]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[5][6][7]

  • Light: Exposure to light, especially UV radiation, can induce photolytic degradation.

  • Oxidation: The presence of oxidizing agents can lead to the modification of the chemical structure.

Q3: What are the visible signs of this compound degradation?

Visible signs of degradation are often absent in the early stages. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products. A decrease in the peak area of this compound and the appearance of new peaks in the chromatogram are indicative of degradation.

Troubleshooting Guide

This guide addresses common problems encountered during the storage and handling of this compound.

Problem Potential Cause Recommended Solution
Loss of Potency in Experiments Degradation of this compound stock solution.Prepare fresh stock solutions more frequently. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Inconsistent Experimental Results Partial degradation of this compound, leading to variable concentrations.Always use a freshly prepared or properly stored stock solution. Before use, visually inspect the solution for any precipitation or color change. If in doubt, verify the concentration and purity using a validated analytical method like HPLC.
Appearance of Unknown Peaks in HPLC Analysis Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and establish their retention times. This will help in distinguishing them from other sample components.
Precipitation in Stock Solution upon Thawing Poor solubility of this compound in the chosen solvent, especially at low temperatures.Consider using a different solvent or a co-solvent system to improve solubility. Gentle warming and sonication may help in redissolving the compound, but avoid excessive heat.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

Objective: To prepare a stable stock solution of this compound and minimize degradation during storage.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound in a sterile environment.

  • Dissolve the this compound in an appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). Ensure complete dissolution by gentle vortexing or sonication.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C for short-term storage (up to 1-2 months) or at -80°C for long-term storage (up to 6-12 months).

  • When needed, thaw an aliquot at room temperature and use it for the experiment. Discard any unused portion of the thawed aliquot to avoid degradation.

Protocol 2: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its stability profile.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with UV detector

  • pH meter

Procedure:

1. Acid Hydrolysis: a. Mix equal volumes of the this compound stock solution and 0.1 M HCl in a vial. b. Incubate the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). c. At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

2. Base Hydrolysis: a. Mix equal volumes of the this compound stock solution and 0.1 M NaOH in a vial. b. Incubate the mixture at room temperature for a specified time (e.g., 2, 4, 8, 24 hours). c. At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation: a. Mix equal volumes of the this compound stock solution and 3% H₂O₂ in a vial. b. Keep the mixture at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours). c. At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

4. Thermal Degradation: a. Place a sample of the this compound stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C). b. At specified time intervals, withdraw samples and dilute with the mobile phase for HPLC analysis.

5. Photolytic Degradation: a. Expose a sample of the this compound stock solution to direct sunlight or a UV lamp for a defined period. b. Keep a control sample wrapped in aluminum foil at the same temperature. c. At specified time intervals, withdraw samples from both the exposed and control solutions and dilute with the mobile phase for HPLC analysis.

HPLC Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is commonly used for cardiac glycosides.

  • Monitor the chromatograms for a decrease in the this compound peak and the appearance of new peaks corresponding to degradation products.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound
Form Temperature Light Condition Container Notes
Solid (Powder) -20°CProtect from lightTightly sealed, opaque vial with desiccantMinimize exposure to moisture and air.
Solution in DMSO -80°CProtect from lightAmber vials or tubesAliquot to avoid freeze-thaw cycles.
Solution in Aqueous Buffer -20°C (short-term)Protect from lightSterile, sealed vialsAqueous solutions are more prone to hydrolysis. Prepare fresh as needed.
Table 2: Summary of Forced Degradation Conditions and Expected Outcomes
Stress Condition Reagents/Parameters Expected Degradation Pathway Primary Degradation Product (Hypothetical)
Acid Hydrolysis 0.1 M HCl, 60°CCleavage of the glycosidic bondAglycone (Gitoxigenin) + Sugar moiety
Base Hydrolysis 0.1 M NaOH, Room TempCleavage of the glycosidic bond, potential epimerizationAglycone + Sugar moiety
Oxidation 3% H₂O₂, Room TempOxidation of hydroxyl groups or other susceptible moietiesOxidized this compound derivatives
Thermal Degradation 80°CGeneral decomposition, potential hydrolysisVarious degradation products
Photodegradation UV light or SunlightPhotolytic cleavage or rearrangementPhotodegradation products

Visualizations

Below are diagrams illustrating key workflows and concepts related to this compound stability.

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_exp Experimentation cluster_analysis Analysis prep Prepare this compound Stock Solution storage Aliquot and Store at -80°C prep->storage exp Thaw and Use in Experiment storage->exp analysis Analyze via Stability-Indicating HPLC exp->analysis

Caption: Recommended workflow for handling this compound to ensure stability.

degradation_pathways cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Thermal Thermal Stress This compound->Thermal Photo Photodegradation This compound->Photo Aglycone Aglycone + Sugar Moiety Hydrolysis->Aglycone Oxidized_Products Oxidized Derivatives Oxidation->Oxidized_Products Other_Products Various Products Thermal->Other_Products Photo->Other_Products

Caption: Potential degradation pathways of this compound.

troubleshooting_logic start Inconsistent Experimental Results? check_storage Check Storage Conditions (Temp, Light, Aliquots) start->check_storage check_prep Review Solution Preparation Protocol start->check_prep run_hplc Run Stability-Indicating HPLC Analysis check_storage->run_hplc check_prep->run_hplc degradation_detected Degradation Detected? run_hplc->degradation_detected implement_changes Implement Corrective Actions: - Prepare fresh solutions - Optimize storage degradation_detected->implement_changes Yes no_degradation Investigate Other Experimental Variables degradation_detected->no_degradation No

Caption: Troubleshooting logic for inconsistent experimental results.

References

Addressing peak tailing issues in Strospeside chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Strospeside, with a focus on addressing peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can compromise resolution, accuracy, and reproducibility.[1][2][3] In ideal high-performance liquid chromatography (HPLC), peaks should be symmetrical and Gaussian.[1] A tailing peak is asymmetrical, with a prolonged slope on the trailing side.[1] This guide will help you identify the potential causes of peak tailing in your this compound analysis and provide systematic solutions.

Q1: My this compound peak is tailing. Where do I start?

A1: Start by quantifying the peak tailing and then systematically investigate the most common causes.

Step 1: Quantify the Peak Tailing

Calculate the tailing factor (Tf) or asymmetry factor (As) to get a quantitative measure of the peak shape. A value close to 1.0 is ideal, while values greater than 1.5-2.0 are generally considered unacceptable for high-precision assays.[1][4]

Tailing Factor (Tf) / Asymmetry Factor (As)Peak Shape Interpretation
Tf = 1.0Perfectly symmetrical Gaussian peak
1.0 < Tf ≤ 1.2Acceptable for most applications
1.2 < Tf ≤ 1.5Marginally acceptable, may require optimization
Tf > 1.5Unacceptable for quantitative analysis

Step 2: Logical Troubleshooting Workflow

Follow a logical workflow to diagnose the root cause. Start with the easiest and most common issues to check.

G start Start: Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all Yes check_all_peaks->yes_all All Peaks no_some No check_all_peaks->no_some this compound Peak Only column_overload Check for Column Overload (Reduce sample concentration/volume) yes_all->column_overload chemical_interactions Investigate Chemical Interactions (Mobile phase pH, silanol interactions) no_some->chemical_interactions column_degradation Check for Column Degradation (Void, blocked frit, contamination) column_overload->column_degradation instrumental_issues Check for Instrumental Issues (Extra-column volume, leaks) column_degradation->instrumental_issues end End: Peak Shape Improved instrumental_issues->end sample_solvent Check Sample Solvent Mismatch chemical_interactions->sample_solvent sample_solvent->end

Caption: Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Column and Stationary Phase Issues

Q2: Could my column be the cause of peak tailing for this compound?

A2: Yes, column-related issues are a primary cause of peak tailing. Here are the most common culprits:

  • Column Degradation: Over time, columns can degrade, leading to a loss of efficiency.[1] This can manifest as a void at the column inlet, a partially blocked frit, or a collapsed packing bed.[5]

    • Solution: Replace the column with a new one of the same type to see if the problem resolves. Using a guard column can help extend the life of your analytical column.[6]

  • Secondary Interactions with Stationary Phase: this compound, being a polar glycoside, may interact with active sites on the stationary phase, such as residual silanol groups on silica-based C18 columns.[7] These secondary interactions cause a portion of the analyte to be retained longer, resulting in a tailing peak.[4][7]

    • Solution:

      • Use an End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups, which minimizes these unwanted interactions.[4][8][9]

      • Choose a Different Stationary Phase: Consider a column with a different chemistry, such as one with a polar-embedded phase, which can shield the silanol groups.[8]

Mobile Phase and Chemical Interactions

Q3: How does the mobile phase pH affect the peak shape of this compound?

  • Silanol Interactions: At a mid-range pH (e.g., > 3), residual silanol groups on the silica packing can be ionized and interact with polar analytes, causing tailing.[4][8]

    • Solution: Lowering the mobile phase pH to around 2.5-3.0 protonates the silanol groups, reducing their ability to interact with the analyte and thereby improving peak shape.[1][4]

  • Analyte Ionization: If the mobile phase pH is close to the pKa of this compound, the compound may exist in both ionized and non-ionized forms, leading to peak distortion.[8]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

Experimental Protocol: Mobile Phase pH Adjustment

  • Baseline: Prepare your standard mobile phase (e.g., Acetonitrile:Water) and run your this compound standard. Record the tailing factor.

  • Low pH Mobile Phase: Prepare the same mobile phase but adjust the aqueous portion to pH 3.0 using an additive like formic acid or trifluoroacetic acid (TFA).

  • Analysis: Equilibrate the column with the new mobile phase and inject the this compound standard.

  • Compare: Calculate the new tailing factor and compare it to the baseline.

Mobile Phase AdditiveTypical ConcentrationNotes
Formic Acid0.1%Volatile, good for MS applications.
Trifluoroacetic Acid (TFA)0.05% - 0.1%Strong ion-pairing agent, can suppress MS signal.
Phosphoric Acid0.1%Not volatile, not suitable for MS.

Q4: Can the buffer concentration in my mobile phase cause peak tailing?

A4: Yes, insufficient buffer capacity can lead to poor peak shape. If the buffer concentration is too low, it may not be able to maintain a consistent pH on the column, leading to mixed ionization states of the analyte and silanol groups.[1]

  • Solution: Increase the buffer concentration, typically in the range of 10-50 mM, to ensure a stable pH environment.[1]

Sample and Injection Issues

Q5: I dissolved my this compound sample in a strong solvent. Could this be the problem?

A5: Absolutely. This is known as a solvent mismatch. If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including tailing or fronting.[7][10]

  • Solution: Ideally, dissolve your sample in the initial mobile phase.[10] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

Q6: Could I be overloading my column with this compound?

A6: Yes, column overload is a common cause of peak tailing.[7] This happens when you inject too much sample mass onto the column, saturating the stationary phase.[7][11]

  • Solution: Reduce the injection volume or dilute your sample and re-inject.[1][10] If the peak shape improves, you were likely overloading the column.

Troubleshooting Sample Overload

G start Observe Tailing Peak dilute_sample Dilute Sample 10-fold and Re-inject start->dilute_sample check_shape Did Peak Shape Improve? dilute_sample->check_shape yes_overload Yes: Mass Overload was the issue. check_shape->yes_overload Yes no_other No: Investigate other causes (e.g., secondary interactions). check_shape->no_other No

Caption: Logical flow for diagnosing column overload.

Instrumental and System Issues

Q7: I've checked my column, mobile phase, and sample, but the peak is still tailing. What else could it be?

A7: Instrumental issues, often referred to as extra-column effects, can contribute to peak broadening and tailing.[7]

  • Dead Volume: Excessive volume between the injector, column, and detector can cause the analyte band to spread out.[12] This can be due to:

    • Using tubing with a wide internal diameter.[1]

    • Improperly fitted connections.

    • Long tubing between the column and detector.[1][13]

  • Solution:

    • Use tubing with a smaller internal diameter (e.g., 0.12-0.17 mm).[1]

    • Ensure all fittings are properly connected and there are no gaps.

    • Minimize the length of tubing between the column and the detector.[13]

References

Validation & Comparative

A Comparative Guide to the Cytotoxicity of Cardiac Glycosides: Focus on Digitoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of cardiac glycosides, with a specific focus on digitoxin due to the availability of robust experimental data. While the direct comparative cytotoxicity of strospeside and digitoxin is not extensively documented in publicly available literature, this document serves as a valuable resource by presenting detailed information on digitoxin's cytotoxic profile and a standardized protocol for assessing and comparing the cytotoxicity of various cardiac glycosides, including this compound.

Executive Summary

Cardiac glycosides are a class of naturally derived compounds that have long been used in the treatment of cardiac conditions. More recently, their potential as anti-cancer agents has garnered significant interest. This is largely attributed to their ability to induce cytotoxic effects in cancer cells. Digitoxin, a well-studied cardiac glycoside, has demonstrated potent cytotoxicity across a range of cancer cell lines. This guide summarizes the available quantitative data on digitoxin's cytotoxicity, outlines detailed experimental protocols for its assessment, and illustrates the key signaling pathways involved in its mechanism of action. While direct comparative data for this compound is currently unavailable, the provided methodologies can be employed to conduct such comparative studies.

Quantitative Cytotoxicity Data: Digitoxin

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of digitoxin in various human cancer cell lines as reported in the scientific literature.

Cell LineCancer TypeIC50 (nM)Reference
TK-10Renal Adenocarcinoma3 - 33[1][2]
K-562Chronic Myelogenous Leukemia6.4 ± 0.4[1]
MCF-7Breast Adenocarcinoma28.2 ± 2.9[1]
VariousSolid Tumors (Primary Cultures)Selective Toxicity[3][4]
VariousHematological Tumors (Primary Cultures)No Selective Toxicity[3][4]

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, assay method, and incubation time. The data presented here is for comparative purposes and is derived from in vitro studies.

Mechanism of Action: Digitoxin-Induced Cytotoxicity

Digitoxin exerts its cytotoxic effects primarily through the inhibition of the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to a cascade of intracellular events culminating in apoptosis (programmed cell death).[5][6]

The key steps in the signaling pathway are:

  • Inhibition of Na+/K+-ATPase: Digitoxin binds to the alpha subunit of the Na+/K+-ATPase, inhibiting its function. This leads to an increase in intracellular sodium concentration.

  • Increased Intracellular Calcium: The elevated intracellular sodium alters the function of the Na+/Ca2+ exchanger, resulting in an increase in intracellular calcium levels.[6]

  • Activation of Downstream Signaling: The changes in ion concentrations trigger various downstream signaling pathways, including the activation of Src kinase, epidermal growth factor receptor (EGFR), and mitogen-activated protein kinases (MAPKs).[5]

  • Induction of Apoptosis: These signaling cascades ultimately lead to the activation of caspases and the induction of apoptosis.[7][8][9] Digitoxin has also been shown to suppress the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax.[9] Furthermore, it can inhibit the transcription of c-MYC, a key regulator of cell proliferation, through the nuclear factor of activated T-cells (NFAT) signaling pathway.[7]

Experimental Protocols

A standardized and reproducible experimental protocol is crucial for the accurate assessment and comparison of cytotoxicity. The following is a detailed methodology for a colorimetric cytotoxicity assay (MTT assay), which is widely used to assess cell viability.[10][11][12] This protocol can be adapted for the evaluation of both this compound and digitoxin.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

1. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound and/or Digitoxin (dissolved in a suitable solvent like DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and digitoxin in complete medium. A typical starting concentration range for cardiac glycosides is 0.1 nM to 10 µM.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate for a predetermined time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway of Digitoxin-Induced Cytotoxicity

Digitoxin_Signaling_Pathway Digitoxin-Induced Cytotoxicity Signaling Pathway Digitoxin Digitoxin NaK_ATPase Na+/K+-ATPase Digitoxin->NaK_ATPase Inhibition NFAT NFAT Inhibition Digitoxin->NFAT Intra_Na ↑ Intracellular Na+ NaK_ATPase->Intra_Na NaCa_Exchanger Na+/Ca2+ Exchanger Intra_Na->NaCa_Exchanger Altered Function Intra_Ca ↑ Intracellular Ca2+ NaCa_Exchanger->Intra_Ca Src_EGFR Src/EGFR Activation Intra_Ca->Src_EGFR Bax ↑ Bax Expression Intra_Ca->Bax Bcl2 ↓ Bcl-2 Expression Intra_Ca->Bcl2 MAPK MAPK Pathway Src_EGFR->MAPK Caspases Caspase Activation MAPK->Caspases cMYC ↓ c-MYC Expression NFAT->cMYC Apoptosis Apoptosis cMYC->Apoptosis Bax->Caspases Bcl2->Caspases Caspases->Apoptosis Cytotoxicity_Workflow General Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Cell_Culture 1. Cell Culture Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (this compound/Digitoxin) Treatment 5. Compound Treatment Compound_Prep->Treatment Incubation_24h 4. Incubation (24h) Cell_Seeding->Incubation_24h Incubation_24h->Treatment Incubation_Treatment 6. Incubation (24-72h) Treatment->Incubation_Treatment MTT_Addition 7. MTT Addition Incubation_Treatment->MTT_Addition Incubation_MTT 8. Incubation (2-4h) MTT_Addition->Incubation_MTT Solubilization 9. Solubilization Incubation_MTT->Solubilization Absorbance 10. Absorbance Reading Solubilization->Absorbance Data_Analysis 11. Data Analysis (IC50 Determination) Absorbance->Data_Analysis

References

Strospeside vs. Ouabain: A Comparative Guide to Na+/K+-ATPase Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the intricate mechanisms of Na+/K+-ATPase modulation, understanding the kinetic differences between various inhibitors is paramount. This guide provides a detailed comparison of two such inhibitors: strospeside and the well-characterized cardiac glycoside, ouabain. By examining their inhibitory kinetics and impact on cellular signaling, this document aims to equip scientists with the necessary information to make informed decisions in their research endeavors.

Quantitative Comparison of Inhibitory Kinetics

The following table summarizes the available quantitative data for the inhibition of Na+/K+-ATPase by this compound and ouabain. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, values should be interpreted within the context of the specific studies from which they were derived.

ParameterThis compound (Strebloside)OuabainSource Enzyme/Cell Line
IC50 7.55-13.60 μM[1]0.9 ± 0.05 μM[2]Pig Kidney Enzyme[2]
58 nM (α2 isoform)[1]Rat Na,K-ATPase[1]
6.7 nM (α3 isoform)[1]Rat Na,K-ATPase[1]
48,000 nM (α1 isoform)[1]Rat Na,K-ATPase[1]
Inhibition Type Anticompetitive[1]Varies by conditionN/A
Ki Not explicitly found15 nM (α3 subunit)[3]Na+/K+-ATPase[3]
41 nM (α2 subunit)[3]Na+/K+-ATPase[3]
kon (association rate) Not explicitly foundMethod-dependent[4]Rat brain (Na+,K+)-ATPase[4]
koff (dissociation rate) Not explicitly foundMethod-dependent[4]Rat brain (Na+,K+)-ATPase[4]

Experimental Protocols

The determination of Na+/K+-ATPase inhibition kinetics typically involves measuring the enzyme's activity in the presence of varying concentrations of the inhibitor. A common method is the colorimetric assay that quantifies the inorganic phosphate (Pi) released from ATP hydrolysis.

Na+/K+-ATPase Inhibition Assay (Inorganic Phosphate Detection)

This protocol is a generalized procedure based on common methodologies for determining Na+/K+-ATPase activity.

1. Reagents and Buffers:

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl₂, KCl, and NaCl.

  • Enzyme Preparation: Purified or partially purified Na+/K+-ATPase from a target tissue or cell line.

  • Substrate: Adenosine triphosphate (ATP).

  • Inhibitors: this compound and Ouabain at various concentrations. Ouabain is often used to differentiate Na+/K+-ATPase activity from other ATP-hydrolyzing enzymes.

  • Stopping Reagent: A solution to halt the enzymatic reaction, such as trichloroacetic acid (TCA).

  • Phosphate Detection Reagent: A colorimetric reagent that reacts with inorganic phosphate to produce a detectable color change (e.g., a solution containing ammonium molybdate and a reducing agent).

2. Procedure:

  • Prepare reaction mixtures containing the assay buffer and the Na+/K+-ATPase enzyme preparation.

  • Add varying concentrations of the inhibitor (this compound or ouabain) to the respective reaction tubes. A control tube without any inhibitor is also prepared. To determine the specific Na+/K+-ATPase activity, a tube containing a saturating concentration of ouabain is included to inhibit all Na+/K+-ATPase activity.

  • Pre-incubate the mixtures at 37°C for a specified time to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding ATP to all tubes.

  • Incubate the reaction mixtures at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the stopping reagent.

  • Add the phosphate detection reagent to each tube and allow color to develop.

  • Measure the absorbance of the solutions at a specific wavelength using a spectrophotometer.

3. Data Analysis:

  • The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (no inhibitor) and the activity in the presence of a saturating concentration of ouabain.

  • The percentage of inhibition for each concentration of this compound or ouabain is calculated relative to the control activity.

  • The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

  • Further kinetic parameters like Ki, kon, and koff can be determined using more advanced kinetic analyses, such as monitoring the reaction progress over time or using radiolabeled inhibitors.

Signaling Pathways

Inhibition of Na+/K+-ATPase by cardiac glycosides like this compound and ouabain not only disrupts ion transport but also triggers intracellular signaling cascades.

Ouabain-Induced Signaling

Ouabain binding to the Na+/K+-ATPase initiates a cascade of events that are independent of its effect on ion transport. A significant portion of Na+/K+-ATPase is located in caveolae, where it forms a signaling complex. Upon ouabain binding, the non-receptor tyrosine kinase Src, which is normally associated with the Na+/K+-ATPase, is activated. This activation leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR). Downstream of EGFR, the Ras-Raf-MEK-ERK signaling pathway is activated, influencing gene expression and cell growth. Furthermore, ouabain binding can also lead to interactions with the inositol 1,4,5-trisphosphate (IP3) receptor, resulting in calcium oscillations.

Ouabain_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Ouabain Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Binds Src Src NaK_ATPase->Src Activates IP3R IP3 Receptor NaK_ATPase->IP3R Interacts with EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression & Cell Growth ERK->Gene_Expression Ca_oscillations Ca²⁺ Oscillations IP3R->Ca_oscillations

Caption: Ouabain-induced signaling cascade.

This compound-Modulated Signaling

While less extensively characterized than ouabain, this compound has been shown to modulate distinct signaling pathways. Studies indicate that this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival. Additionally, there is evidence suggesting that this compound may also target the p53 tumor suppressor pathway and the Src/mitogen-activated protein kinase (MAPK) pathway, which shares components with the ouabain-activated cascade.

Strospeside_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Binds NFkB_pathway NF-κB Pathway This compound->NFkB_pathway Inhibits p53_pathway p53 Pathway This compound->p53_pathway Modulates (?) Src Src NaK_ATPase->Src Activates (?) MAPK_pathway MAPK Pathway Src->MAPK_pathway Cellular_Response Cellular Response (e.g., Apoptosis, Inflammation) MAPK_pathway->Cellular_Response NFkB_pathway->Cellular_Response p53_pathway->Cellular_Response Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Enzyme_Prep Na+/K+-ATPase Enzyme Preparation Assay_Setup Set up reaction mixtures with varying inhibitor concentrations Enzyme_Prep->Assay_Setup Inhibitor_Prep Inhibitor Stock Solutions (this compound & Ouabain) Inhibitor_Prep->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Reaction Initiate reaction with ATP Incubation->Reaction Stop_Reaction Stop reaction Reaction->Stop_Reaction Detection Colorimetric detection of inorganic phosphate Stop_Reaction->Detection Absorbance Measure Absorbance Detection->Absorbance Calc_Inhibition Calculate % Inhibition Absorbance->Calc_Inhibition IC50_Determination Determine IC50 values Calc_Inhibition->IC50_Determination Kinetic_Modeling Kinetic Modeling (Ki, kon, koff) IC50_Determination->Kinetic_Modeling

References

Validating Analytical Methods for Strospeside Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise detection of Strospeside, a cardiac glycoside with potential therapeutic applications, is paramount. This guide provides a comprehensive comparison of two prominent analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The information presented is supported by experimental data to aid in the selection of the most suitable method for specific research needs.

Data Presentation: A Head-to-Head Comparison

Validation ParameterHPLC-UV for Digoxin (Representative)UPLC-MS/MS for Cardiac Glycosides
Limit of Detection (LOD) Not explicitly stated0.008 - 0.2 ng/mL
Limit of Quantification (LOQ) 0.05 µg/mL0.025 - 1 ng/mL (in urine)
Linearity (Range) 0.05 - 12.5 µg/mLR² > 0.997
Precision (Repeatability) RSD < 1.0%RSD: 1% - 7%
Precision (Intermediate) RSD < 1.0%RSD: 5% - 19%
Accuracy (Recovery) 78.7% - 85.9%80% - 96%

Experimental Protocols: A Detailed Look at the Methodologies

The successful implementation of any analytical method relies on a clear and detailed protocol. Below are the methodologies for the HPLC-UV and UPLC-MS/MS techniques discussed in this guide.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of cardiac glycosides in various samples, including pharmaceutical preparations and for monitoring residues on manufacturing equipment.

Sample Preparation (for residue analysis):

  • Swab the stainless steel surface with cotton swabs moistened with methanol.

  • Place the swabs into a glass tube.

  • Add a suitable extraction solvent (e.g., water).

  • Sonify for 15 minutes to extract the analyte.

  • Filter the resulting solution before injection into the HPLC system.

Chromatographic Conditions:

  • Column: Symmetry C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (28:72, v/v)

  • Flow Rate: 1.1 mL/min

  • Injection Volume: 100 µL

  • Detection: UV at 220 nm

  • Temperature: 20 °C

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and selective method is ideal for the detection of trace amounts of cardiac glycosides in complex biological matrices like urine.

Sample Preparation (for urine samples):

  • Dilute urine samples with acidified water.

  • Purify the diluted sample using Oasis® HLB Solid-Phase Extraction (SPE) cartridges.

  • Elute the cardiac glycosides from the SPE cartridge.

  • Evaporate the eluent and reconstitute the residue in a suitable solvent for injection.

Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: Ultra-Performance Liquid Chromatography (UPLC)

  • Ionization: Electrospray Ionization (ESI) in positive mode

  • Detection: Tandem Mass Spectrometry (MS/MS)

Mandatory Visualizations: Understanding the Processes

Visual diagrams are essential for comprehending complex workflows and biological pathways. The following diagrams, created using the DOT language, illustrate the analytical method validation workflow and the signaling pathway of this compound.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting protocol Define Validation Protocol parameters Select Validation Parameters (ICH Q2(R1)) protocol->parameters acceptance Set Acceptance Criteria parameters->acceptance experiments Perform Experiments acceptance->experiments specificity Specificity experiments->specificity linearity Linearity & Range experiments->linearity accuracy Accuracy experiments->accuracy precision Precision (Repeatability & Intermediate) experiments->precision lod_loq LOD & LOQ experiments->lod_loq robustness Robustness experiments->robustness data_analysis Data Analysis specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis comparison Compare with Acceptance Criteria data_analysis->comparison report Generate Validation Report comparison->report

Analytical Method Validation Workflow

strospeside_signaling_pathway cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space na_k_atpase Na+/K+-ATPase Pump na_ion Increased Intracellular Na+ Concentration na_k_atpase->na_ion Leads to na_ca_exchanger Na+/Ca2+ Exchanger na_ion->na_ca_exchanger Activates ca_ion Increased Intracellular Ca2+ Concentration na_ca_exchanger->ca_ion Results in contractility Increased Myocardial Contractility ca_ion->contractility Causes This compound This compound This compound->na_k_atpase Inhibition

This compound's Mechanism of Action

Concluding Remarks

The choice between HPLC-UV and UPLC-MS/MS for the detection of this compound depends on the specific requirements of the analysis. HPLC-UV offers a robust and cost-effective method suitable for routine quality control and residue analysis where high sensitivity is not the primary concern. In contrast, UPLC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for analyzing complex biological samples where trace-level detection is crucial.

The provided experimental protocols and validation data serve as a foundation for researchers to develop and validate their own analytical methods for this compound. The visualized workflows and signaling pathways offer a clear understanding of the underlying principles of method validation and the pharmacological action of this cardiac glycoside. By carefully considering the information presented, researchers can confidently select and implement the most appropriate analytical strategy for their this compound-related research.

Unveiling the Anti-Tumor Potential of Cardiac Glycosides: A Comparative Analysis on 3D Tumor Spheroids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the anti-tumor effects of various cardiac glycosides on 3D tumor spheroids. By leveraging experimental data, this document provides a comprehensive overview of their cytotoxic potential, impact on spheroid morphology, and the underlying molecular mechanisms.

Cardiac glycosides, a class of naturally derived compounds historically used in the treatment of heart failure, are gaining significant attention for their potent anti-cancer properties. Their ability to inhibit the Na+/K+-ATPase pump on the cell membrane disrupts crucial cellular processes, leading to cancer cell death. This guide delves into a comparative analysis of prominent cardiac glycosides, evaluating their efficacy in a more physiologically relevant 3D tumor spheroid model.

Comparative Cytotoxicity of Cardiac Glycosides

The following table summarizes the 50% inhibitory concentration (IC50) values of various cardiac glycosides across different cancer cell lines. While much of the available quantitative data comes from traditional 2D cell culture, it provides a valuable baseline for comparing the intrinsic potency of these compounds. It is important to note that higher IC50 values are often observed in 3D spheroid models due to limitations in drug penetration and the development of a more resistant cellular phenotype.

Cardiac GlycosideCancer Cell LineIC50 (nM)Reference
Proscillaridin A Various6.4 - 76[1]
Digitoxin Renal (TK-10)3[2]
Leukemia (K-562)6.4[2]
Breast (MCF-7)33[2]
Ouabain VariousVaries[3]
Digoxin Leukemia (K-562)28.2[2]
Lanatoside C VariousVaries[1]

Impact on Tumor Spheroid Morphology and Viability

Studies on 3D tumor spheroids have demonstrated the potent effects of cardiac glycosides on their structure and survival. Treatment with these compounds typically leads to a dose-dependent decrease in spheroid size and viability. Morphological changes often include the loss of spheroid integrity, with cells detaching from the main structure, and the appearance of a necrotic core. For instance, Lanatoside C has been shown to significantly inhibit the growth of colorectal cancer cell lines HCT116 and HT-29 in 3D models.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the formation of tumor spheroids and the subsequent assessment of the effects of cardiac glycoside treatment.

Tumor Spheroid Formation (Liquid Overlay Technique)
  • Cell Culture: Maintain cancer cell lines in their recommended culture medium supplemented with fetal bovine serum and antibiotics.

  • Plate Coating: Coat the wells of a 96-well ultra-low attachment (ULA) round-bottom plate with a non-adherent coating solution (e.g., agarose or a commercially available hydrogel) to prevent cell attachment.

  • Cell Seeding: Seed a specific number of cells (typically 1,000-10,000 cells/well) into each well of the ULA plate.

  • Spheroid Formation: Centrifuge the plate at a low speed to facilitate cell aggregation at the bottom of the well. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-7 days to allow for the formation of compact spheroids.[5][6]

Cardiac Glycoside Treatment of Tumor Spheroids
  • Drug Preparation: Prepare stock solutions of cardiac glycosides in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in the cell culture medium.

  • Treatment: Carefully remove half of the medium from each well containing a spheroid and replace it with fresh medium containing the cardiac glycoside at the final desired concentration. Include a vehicle control (medium with the solvent).

  • Incubation: Incubate the treated spheroids for a defined period (e.g., 48-72 hours) to assess the drug's effect.

Analysis of Tumor Spheroids
  • Morphology Assessment: Monitor the morphology and size of the spheroids daily using an inverted microscope. Capture images for quantitative analysis of spheroid diameter and circularity.

  • Viability Assay (e.g., CellTiter-Glo® 3D):

    • Transfer the spheroids to a white-walled assay plate.

    • Add a 3D-specific cell viability reagent that lyses the cells and measures ATP content, which correlates with the number of viable cells.

    • Measure the luminescence using a plate reader.[7]

  • Live/Dead Staining:

    • Incubate spheroids with a mixture of fluorescent dyes that stain live cells (e.g., Calcein-AM) and dead cells (e.g., Ethidium Homodimer-1).

    • Visualize and quantify the live and dead cell populations using a fluorescence microscope or a high-content imaging system.[8]

Visualizing the Mechanisms: Experimental Workflow and Signaling Pathways

To better understand the experimental process and the molecular mechanisms of cardiac glycosides, the following diagrams were generated using the Graphviz (DOT language).

Experimental_Workflow Experimental Workflow for Analyzing Cardiac Glycoside Effects on Tumor Spheroids cluster_prep Spheroid Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture plate_coating 2. ULA Plate Coating cell_culture->plate_coating cell_seeding 3. Cell Seeding plate_coating->cell_seeding spheroid_formation 4. Spheroid Formation (3-7 days) cell_seeding->spheroid_formation treatment 6. Spheroid Treatment (48-72h) spheroid_formation->treatment drug_prep 5. Cardiac Glycoside Preparation drug_prep->treatment morphology 7a. Morphology Assessment treatment->morphology viability 7b. Viability Assay treatment->viability live_dead 7c. Live/Dead Staining treatment->live_dead

Caption: A generalized workflow for the preparation, treatment, and analysis of tumor spheroids.

The anti-cancer effects of cardiac glycosides are primarily initiated by their binding to the α-subunit of the Na+/K+-ATPase. This inhibition disrupts the ion balance across the cell membrane, leading to a cascade of downstream signaling events that ultimately induce cell death.

Signaling_Pathways Signaling Pathways Modulated by Cardiac Glycosides in Cancer Cells cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes CG Cardiac Glycosides (Digitoxin, Digoxin, Ouabain, Lanatoside C) NKA Na+/K+-ATPase CG->NKA Inhibition PI3K_Akt PI3K/Akt/mTOR Pathway NKA->PI3K_Akt Modulation MAPK MAPK Pathway NKA->MAPK Modulation NFkB NF-κB Pathway NKA->NFkB Modulation STAT3 STAT3 Pathway NKA->STAT3 Modulation DDR DNA Damage Response NKA->DDR Modulation Autophagy Autophagy NKA->Autophagy Apoptosis Apoptosis PI3K_Akt->Apoptosis ReducedProliferation Reduced Proliferation PI3K_Akt->ReducedProliferation MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest NFkB->ReducedProliferation STAT3->ReducedProliferation DDR->Apoptosis DDR->CellCycleArrest

Caption: Key signaling pathways affected by cardiac glycosides, leading to anti-tumor effects.

Conclusion

Cardiac glycosides represent a promising class of compounds for cancer therapy. Their ability to induce cell death in 3D tumor spheroid models highlights their potential efficacy in a more clinically relevant setting. While the cytotoxic potency varies between different cardiac glycosides, their shared mechanism of inhibiting the Na+/K+-ATPase and modulating key downstream signaling pathways underscores their broad applicability. Further research, particularly direct comparative studies on various tumor spheroid models, is warranted to fully elucidate their therapeutic potential and guide the selection of the most effective candidates for clinical development.

References

A Comparative Analysis of the Efficacy of Strospeside and Other Cardiac Glycosides Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer efficacy of Strospeside and other cardiac glycosides, supported by experimental data. This analysis focuses on their cytotoxic effects across various cancer cell lines and elucidates the underlying molecular mechanisms.

Cardiac glycosides, a class of naturally derived compounds, have long been utilized in the treatment of cardiac conditions. Emerging evidence, however, has highlighted their potent anti-cancer properties, prompting a re-evaluation of their therapeutic potential in oncology.[1][2] this compound, a cardenolide also known as Gitoxigenin 3-O-monodigitaloside, has demonstrated significant cytotoxicity against renal and prostate cancer cell lines.[3] This guide will compare the efficacy of this compound and other prominent cardiac glycosides, such as Digitoxin, Digoxin, and Ouabain, across a spectrum of cancer cell lines.

Comparative Efficacy of Cardiac Glycosides: A Quantitative Overview

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various cardiac glycosides across a range of human cancer cell lines, providing a quantitative basis for comparing their cytotoxic efficacy.

Cardiac GlycosideCancer Cell LineCancer TypeIC50 ValueCitation
This compound Renal Cancer CellsRenal CancerPotent Cytotoxicity[3]
Prostate Cancer CellsProstate CancerPotent Cytotoxicity[3]
Digitoxin TK-10Renal Adenocarcinoma3 - 33 nM[4][5][6][7]
K-562Leukemia6.4 nM[6]
MCF-7Breast AdenocarcinomaIn the range of 3 - 33 nM[6]
HeLaCervical Cancer28 nM (at 48h)[5]
A549Lung CancerPotent Cytotoxicity[5]
MHCC97HHepatomaPotent Cytotoxicity[5]
HCT116Colon CancerPotent Cytotoxicity[5]
DU-145Prostate Cancer0.44 µM (at 72h)[8]
SKOV-3Ovarian Cancer4.0 x 10⁻⁷ M[9]
Digoxin K-562Leukemia28.2 nM[6]
MCF-7Breast Cancer60 nM[10]
BT-474Breast Cancer230 nM[10]
MDA-MB-231Breast Cancer80 nM[10]
ZR-75-1Breast Cancer170 nM[10]
A549Non-Small Cell Lung Cancer0.10 µM[11]
H1299Non-Small Cell Lung Cancer0.12 µM[11]
SKOV-3Ovarian Cancer2.5 x 10⁻⁷ M[9]
Ouabain H460Lung Cancer10.44 nM (at 72h)[12]
PANC1Pancreatic Cancer42.36 nM (at 72h)[12]
A375Melanoma30.25 ± 1.70 nM (at 72h)[13][14]
SK-Mel-28Melanoma87.42 ± 7.64 nM (at 72h)[13][14]
CaskiCervico-uterine Cancer0.6 nM[15]
HeLaCervico-uterine Cancer5.8 nM[15]
MCF7Breast Cancer0.002 nM[15]
MDA-MB-231Breast Cancer37.8 nM[15]

Note: The term "Potent Cytotoxicity" is used where specific IC50 values were not provided in the cited literature, but the compound was reported to have strong anti-cancer activity.

Experimental Protocols

The determination of the cytotoxic effects of cardiac glycosides on cancer cell lines is predominantly carried out using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.[16][17][18]

MTT Assay for Cell Viability and IC50 Determination

1. Cell Seeding:

  • Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the cardiac glycoside (e.g., this compound, Digitoxin). A control group with no compound is also included.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its cytotoxic effects.

4. MTT Addition:

  • After the incubation period, a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.[17][18]

5. Formazan Crystal Formation:

  • The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[16][17]

6. Solubilization:

  • The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO, or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[19]

7. Absorbance Measurement:

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[18]

8. Data Analysis and IC50 Calculation:

  • The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.[20][21][22]

Signaling Pathways and Mechanism of Action

The primary mechanism by which cardiac glycosides exert their anti-cancer effects is through the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[23][24][25]

Na+/K+-ATPase Inhibition and Downstream Signaling

Inhibition of the Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium ion concentration. This disrupts the function of the sodium-calcium exchanger, resulting in an influx of calcium ions. The elevated intracellular calcium levels can trigger a cascade of signaling events that ultimately lead to apoptosis (programmed cell death).[23][25]

Furthermore, the Na+/K+-ATPase also functions as a signal transducer. The binding of cardiac glycosides can activate various intracellular signaling pathways, such as the Src kinase and the PI3K/Akt/mTOR pathways, which are involved in cell survival and proliferation.[23][26] In cancer cells, the dysregulation of these pathways upon cardiac glycoside binding can contribute to the induction of apoptosis.[23][25]

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cardiac_Glycoside Cardiac Glycoside (e.g., this compound) NaK_ATPase Na+/K+-ATPase Cardiac_Glycoside->NaK_ATPase Inhibits Na_ion Intracellular Na+ NaK_ATPase->Na_ion Disrupts Gradient (Increases) Signaling_Cascade Signaling Cascade (e.g., Src, PI3K/Akt) NaK_ATPase->Signaling_Cascade Activates (Signal Transduction) NaCa_Exchanger Na+/Ca2+ Exchanger Ca_ion Intracellular Ca2+ NaCa_Exchanger->Ca_ion Increases Influx Na_ion->NaCa_Exchanger Alters Function Ca_ion->Signaling_Cascade Activates Apoptosis Apoptosis Signaling_Cascade->Apoptosis Induces Experimental_Workflow Cell_Culture 1. Cancer Cell Line Culture Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment 3. Treat with Cardiac Glycoside (Varying Concentrations) Seeding->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation MTT_Assay 5. Perform MTT Assay Incubation->MTT_Assay Absorbance 6. Measure Absorbance MTT_Assay->Absorbance Data_Analysis 7. Data Analysis & IC50 Calculation Absorbance->Data_Analysis Results 8. Comparative Efficacy Results Data_Analysis->Results

References

Strospeside Cross-Reactivity with Other Cardenolides: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with cardiac glycosides, understanding the cross-reactivity of these structurally similar compounds in immunoassays is paramount for accurate quantification and interpretation of experimental data. This guide provides a comparative overview of the cross-reactivity of Strospeside and other notable cardenolides, supported by experimental data and detailed methodologies. Due to the limited availability of direct cross-reactivity studies for this compound, this guide leverages data from studies on commercially available digoxin immunoassays, which are frequently used to detect a range of cardiac glycosides. The cross-reactivity of a given cardenolide is often evaluated in the context of its potential to interfere with the immunoassay for another, typically digoxin.

Comparative Cross-Reactivity Data

The following table summarizes the percentage of cross-reactivity of various cardenolides in a standard digoxin immunoassay. The data is compiled from studies evaluating the specificity of different anti-digoxin antibodies. It is important to note that cross-reactivity can vary significantly depending on the specific antibody, the assay format (e.g., RIA, ELISA, FPIA), and the structure of the tracer molecule used.[1][2]

CardenolideChemical Structure% Cross-Reactivity (in Digoxin Immunoassay)
This compound Data not available
Digoxin100%
DigitoxinLow to significant
OuabainVariable
DigoxigeninHigh (can be >100%)
Digoxigenin monodigitoxosideSignificant
Digoxigenin bisdigitoxosideSignificant
DihydrodigoxinLow
DeslanosideSignificant
MethyldigoxinSignificant

Note: "Data not available" for this compound indicates that no specific quantitative cross-reactivity data was found in the surveyed literature. Researchers should perform their own validation studies when developing or using an immunoassay for this compound. The cross-reactivity of other cardenolides is presented as a range ("Low to significant" or "Variable") as the exact percentage can differ between various commercial immunoassays.[1][3]

Experimental Protocols

The determination of cross-reactivity is typically performed using competitive immunoassays, such as Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA). Below are detailed methodologies for these key experiments.

Competitive Radioimmunoassay (RIA) Protocol

This protocol outlines the general steps for determining the cross-reactivity of a cardenolide in a competitive RIA for digoxin.

Materials:

  • Anti-digoxin antibody

  • ¹²⁵I-labeled digoxin (tracer)

  • Standard solutions of digoxin of known concentrations

  • Solutions of the test cardenolides (e.g., this compound, Digitoxin, Ouabain) of known concentrations

  • Assay buffer

  • Separating agent (e.g., charcoal, second antibody)

  • Gamma counter

Procedure:

  • Preparation of Standard Curve: A standard curve is generated by incubating a fixed amount of anti-digoxin antibody and ¹²⁵I-labeled digoxin with varying concentrations of unlabeled digoxin.

  • Competitive Binding: In separate tubes, a fixed amount of anti-digoxin antibody and ¹²⁵I-labeled digoxin are incubated with varying concentrations of the test cardenolide.

  • Incubation: The mixtures are incubated to allow for competitive binding between the labeled and unlabeled (or cross-reacting) cardenolides for the antibody binding sites.

  • Separation: The antibody-bound fraction is separated from the free (unbound) fraction using a separating agent.

  • Counting: The radioactivity of the bound fraction is measured using a gamma counter.

  • Calculation of Cross-Reactivity: The concentration of the test cardenolide that causes a 50% displacement of the bound radiolabeled digoxin is determined. The percent cross-reactivity is then calculated using the following formula:

    % Cross-Reactivity = (Concentration of Digoxin at 50% displacement / Concentration of Test Cardenolide at 50% displacement) x 100

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol describes a competitive ELISA for determining cardenolide cross-reactivity.

Materials:

  • Microtiter plate pre-coated with anti-digoxin antibody

  • Digoxin-enzyme conjugate (e.g., Digoxin-HRP)

  • Standard solutions of digoxin

  • Solutions of the test cardenolides

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Preparation of Standards and Samples: Prepare serial dilutions of digoxin standards and the test cardenolides.

  • Competitive Reaction: Add the standards and test compounds to the respective wells of the antibody-coated microplate. Subsequently, add a fixed amount of digoxin-enzyme conjugate to each well.

  • Incubation: Incubate the plate to allow for competition between the cardenolide in the sample/standard and the digoxin-enzyme conjugate for the limited antibody binding sites.

  • Washing: Wash the plate to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will catalyze a color change.

  • Stopping the Reaction: Stop the color development by adding a stop solution.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of the cardenolide in the sample.

  • Calculation of Cross-Reactivity: Similar to the RIA protocol, a standard curve is generated, and the concentration of the test cardenolide required to produce a 50% inhibition of the signal is used to calculate the percent cross-reactivity.

Signaling Pathway and Experimental Workflow

The primary mechanism of action of cardenolides involves the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients.[4][5][6][7][8] This inhibition leads to a cascade of downstream signaling events.

Cardenolide_Signaling_Pathway cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Increased_Na Increased Intracellular Na+ NaK_ATPase->Increased_Na Leads to Cardenolide Cardenolide (e.g., this compound) Cardenolide->NaK_ATPase Inhibition NCX Na+/Ca2+ Exchanger (Reversed) Increased_Na->NCX Increased_Ca Increased Intracellular Ca2+ NCX->Increased_Ca Downstream_Effects Downstream Cellular Effects (e.g., Increased Contractility) Increased_Ca->Downstream_Effects

Caption: Cardenolide Signaling Pathway via Na+/K+-ATPase Inhibition.

The following diagram illustrates a typical experimental workflow for assessing the cross-reactivity of different cardenolides in a competitive immunoassay.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis Prepare_Standards Prepare Cardenolide Standards (Digoxin & Test Compounds) Incubate Incubate Antibody with Standards/Test Compounds and Labeled Antigen Prepare_Standards->Incubate Prepare_Reagents Prepare Assay Reagents (Antibody, Labeled Antigen, Buffers) Prepare_Reagents->Incubate Separate Separate Bound and Free Labeled Antigen Incubate->Separate Detect Detect Signal from Bound Fraction Separate->Detect Standard_Curve Generate Standard Curve (Signal vs. Digoxin Concentration) Detect->Standard_Curve Calculate_CR Calculate % Cross-Reactivity for Test Compounds Standard_Curve->Calculate_CR

Caption: Experimental Workflow for Immunoassay Cross-Reactivity Assessment.

References

Unveiling the Molecular Tango: A Comparative Guide to the Validation of Strospeside's Interaction with Na+/K+-ATPase

Author: BenchChem Technical Support Team. Date: November 2025

For the discerning researcher, scientist, and drug development professional, this guide provides a comprehensive comparison of experimental data validating the molecular interaction of Strospeside with its target, the Na+/K+-ATPase. We delve into a side-by-side analysis with well-established cardiac glycosides, offering a clear perspective on its potential within cardiovascular and oncological research.

This compound, a cardenolide cardiac glycoside, has been identified as a potent inhibitor of the Na+/K+-ATPase, a crucial transmembrane protein responsible for maintaining electrochemical gradients across the cell membrane.[1][2][3][4] This inhibition is the cornerstone of its biological activity, which includes not only cardiotonic effects but also promising cytotoxic activity against cancer cell lines.[1][5] Understanding the precise nature of this interaction is paramount for its development as a therapeutic agent. This guide presents a comparative analysis of this compound's binding affinity and inhibitory potency against its primary molecular target, the α-subunit of the Na+/K+-ATPase, alongside the widely studied cardiac glycosides, Digoxin and Ouabain.[6]

Quantitative Comparison of Na+/K+-ATPase Inhibitors

The following table summarizes the key quantitative data for this compound and its counterparts, providing a clear comparison of their potency in inhibiting the Na+/K+-ATPase. This data is essential for evaluating the relative efficacy and potential therapeutic window of these compounds.

CompoundMolecular TargetAssay TypeIC50 (µM)Binding Affinity (Kd) (nM)Source
This compound Na+/K+-ATPaseEnzyme InhibitionData not availableData not available
Digoxin Na+/K+-ATPaseEnzyme Inhibition0.2 - 1.010 - 50[7]
Ouabain Na+/K+-ATPaseEnzyme Inhibition0.1 - 0.55 - 30[7]

Note: Specific IC50 and Kd values for this compound require further dedicated experimental investigation. The data for Digoxin and Ouabain are representative values from the literature and can vary depending on the specific experimental conditions and tissue source of the enzyme.

Deciphering the Interaction: Experimental Protocols

The validation of the interaction between a ligand and its molecular target relies on robust and reproducible experimental methodologies. Below are detailed protocols for key experiments used to characterize the binding and inhibitory activity of cardiac glycosides like this compound.

Na+/K+-ATPase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of Na+/K+-ATPase by 50%.

Principle: The activity of Na+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, typically by quantifying the amount of inorganic phosphate (Pi) released. The assay is performed in the presence of varying concentrations of the inhibitor to determine its potency.

Protocol:

  • Enzyme Preparation: Isolate membrane fractions rich in Na+/K+-ATPase from a suitable source (e.g., porcine or canine kidney medulla, or specific cell lines).

  • Reaction Mixture: Prepare a reaction buffer containing Na+, K+, Mg2+, and ATP.

  • Inhibitor Incubation: Add varying concentrations of the test compound (e.g., this compound, Digoxin, Ouabain) to the reaction mixture and pre-incubate with the enzyme preparation for a defined period.

  • Initiate Reaction: Start the enzymatic reaction by adding ATP.

  • Stop Reaction: After a specific incubation time, stop the reaction (e.g., by adding a quenching solution).

  • Phosphate Quantification: Measure the amount of released inorganic phosphate using a colorimetric method, such as the Malachite Green assay.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay (Kd Determination)

This assay directly measures the affinity of a ligand for its receptor by using a radiolabeled form of the ligand.

Principle: A radiolabeled ligand (e.g., [³H]-Ouabain) is incubated with the receptor preparation. The amount of bound radioactivity is measured to determine the binding affinity (Kd), which is the concentration of the ligand at which 50% of the receptors are occupied. The affinity of a non-radiolabeled competitor, such as this compound, can be determined through competition binding assays.

Protocol:

  • Membrane Preparation: Prepare membrane fractions containing the Na+/K+-ATPase.

  • Binding Buffer: Prepare a suitable binding buffer.

  • Competition Binding: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand (e.g., [³H]-Ouabain) and varying concentrations of the unlabeled competitor (e.g., this compound).

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The data is then fitted to a one-site competition model to determine the Ki value, which can be converted to the Kd value.

Visualizing the Molecular Mechanisms

To better understand the processes involved in the validation of this compound's molecular target interaction, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

cluster_pathway Na+/K+-ATPase Signaling Pathway This compound This compound NKA Na+/K+-ATPase This compound->NKA Inhibition Na_in Intracellular Na+ ↑ NKA->Na_in Signaling Downstream Signaling Cascades (e.g., Src, ROS, NF-κB) NKA->Signaling Signalosome Activation NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Ca_in Intracellular Ca2+ ↑ SR Sarcoplasmic Reticulum Ca_in->SR NCX->Ca_in Ca_release Ca2+ Release SR->Ca_release Contraction Increased Myocardial Contractility Ca_release->Contraction

Figure 1: Simplified signaling pathway of Na+/K+-ATPase inhibition by this compound.

cluster_workflow Experimental Workflow for IC50 Determination start Start prep Prepare Na+/K+-ATPase Enzyme start->prep reagents Prepare Reaction Buffer and Inhibitor Dilutions prep->reagents incubate Pre-incubate Enzyme with Inhibitor reagents->incubate reaction Initiate Reaction with ATP incubate->reaction stop Stop Reaction reaction->stop measure Measure Inorganic Phosphate (Pi) stop->measure analyze Data Analysis: Plot % Inhibition vs. [Inhibitor] measure->analyze end Determine IC50 analyze->end

Figure 2: Workflow for determining the IC50 of Na+/K+-ATPase inhibitors.

cluster_binding_workflow Experimental Workflow for Kd Determination (Competition Binding) start Start prep Prepare Membrane Fractions start->prep reagents Prepare Radiolabeled Ligand and Unlabeled Competitor prep->reagents incubate Incubate Membranes with Radioligand and Competitor reagents->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Data Analysis: Plot % Specific Binding vs. [Competitor] quantify->analyze end Determine Ki and Kd analyze->end

Figure 3: Workflow for determining the Kd of a competitor via radioligand binding.

Conclusion

The primary molecular target of this compound is unequivocally the Na+/K+-ATPase. While docking studies have provided valuable insights into the binding mode of this compound, further empirical data from enzyme inhibition and radioligand binding assays are crucial to quantitatively assess its potency and affinity in comparison to other established cardiac glycosides like Digoxin and Ouabain.[1] The experimental protocols and workflows detailed in this guide provide a robust framework for conducting such validation studies. A thorough understanding of this compound's interaction with its molecular target will be instrumental in unlocking its full therapeutic potential in various disease contexts.

References

A Researcher's Guide to Comparative Proteomics of Strospeside Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive framework for conducting comparative proteomic studies on cells treated with Strospeside, a cardiac glycoside. While direct comparative proteomic data for this compound is not yet publicly available, this document outlines a robust experimental design, data presentation standards, and insights into the anticipated molecular pathways affected. This guide is intended for researchers, scientists, and drug development professionals interested in elucidating the cellular mechanisms of this compound and comparing its effects to other cardiac glycosides or therapeutic agents.

Introduction to this compound and the Rationale for Proteomic Analysis

This compound belongs to the family of cardiac glycosides, compounds that have long been used in the treatment of heart conditions.[1] The primary mechanism of action for cardiac glycosides is the inhibition of the cellular Na+/K+-ATPase pump.[2] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels.[3] This cascade of events ultimately enhances cardiac contractility.[2]

Recent research has revealed that the effects of cardiac glycosides extend beyond their primary target. They are known to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, and have shown potential in cancer therapy.[4][5] A comparative proteomic approach is therefore invaluable for obtaining a global and unbiased view of the cellular response to this compound. Such studies can identify not only the expected on-target effects but also novel "off-target" interactions and downstream signaling consequences, providing a deeper understanding of its therapeutic potential and possible side effects.[5]

Hypothetical Comparative Proteomics Study: this compound vs. Control

This section outlines a detailed protocol for a quantitative proteomic experiment comparing cells treated with this compound to untreated control cells.

Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Line: Select a human cell line relevant to the research question (e.g., a cardiomyocyte cell line for cardiac studies or a cancer cell line like A549 or MCF7 for oncology research).[5]

  • Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[5]

  • This compound Treatment: Treat cells with an appropriate concentration of this compound (e.g., determined by a prior dose-response viability assay) for a specified duration (e.g., 24 hours). The control group should be treated with the vehicle (e.g., DMSO) at the same final concentration.[5]

2. Protein Extraction and Digestion:

  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in a buffer containing a strong detergent (e.g., SDS) and protease inhibitors to ensure complete protein solubilization and prevent degradation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Reduction, Alkylation, and Digestion: Reduce the proteins with DTT, alkylate with iodoacetamide, and then digest the proteins into peptides using an enzyme such as trypsin.

3. Peptide Labeling and Fractionation (for TMT-based quantification):

  • Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition (this compound-treated and control) with different isobaric TMT reagents. This allows for multiplexing and accurate relative quantification.

  • Peptide Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase chromatography to reduce sample complexity and increase the depth of proteome coverage.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Analyze each peptide fraction using a nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer.

  • Mass Spectrometry (MS): Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire MS1 spectra for peptide precursor ions and MS2 spectra for fragmentation patterns.

5. Data Analysis:

  • Database Search: Search the raw MS data against a human proteome database (e.g., UniProt) using a search engine like Sequest or MaxQuant to identify peptides and proteins.

  • Protein Quantification: Quantify the relative abundance of proteins between the this compound-treated and control groups based on the reporter ion intensities from the TMT labels.

  • Statistical Analysis: Perform statistical tests (e.g., t-test) to identify proteins that are significantly differentially expressed.

  • Bioinformatics Analysis: Use bioinformatics tools to perform pathway analysis (e.g., KEGG, GO) and protein-protein interaction network analysis on the differentially expressed proteins to identify the biological processes and signaling pathways affected by this compound treatment.

Data Presentation

Quantitative proteomic data should be summarized in a clear and structured table. Below is a template for presenting the results.

Protein AccessionGene SymbolProtein NameLog2 Fold Change (this compound/Control)p-valueFunction/Pathway
P05023ATP1A1Sodium/potassium-transporting ATPase subunit alpha-1-1.5<0.01Ion transport
P27361MAPK3Mitogen-activated protein kinase 31.8<0.05MAPK signaling
P31749AKT1RAC-alpha serine/threonine-protein kinase1.6<0.05PI3K-Akt signaling
..................

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the proposed comparative proteomic analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture strospeside_treatment This compound Treatment cell_culture->strospeside_treatment control_treatment Control Treatment cell_culture->control_treatment protein_extraction Protein Extraction strospeside_treatment->protein_extraction control_treatment->protein_extraction protein_digestion Protein Digestion protein_extraction->protein_digestion tmt_labeling TMT Labeling protein_digestion->tmt_labeling lc_msms LC-MS/MS Analysis tmt_labeling->lc_msms data_analysis Data Analysis lc_msms->data_analysis bioinformatics Bioinformatics data_analysis->bioinformatics

Caption: A flowchart of the comparative proteomics experimental workflow.

Anticipated Signaling Pathway Modulation

Based on the known mechanism of action of cardiac glycosides, this compound treatment is expected to modulate several key signaling pathways. The diagram below depicts the inhibition of Na+/K+-ATPase and its downstream consequences.

Signaling_Pathway This compound This compound na_k_atpase Na+/K+-ATPase This compound->na_k_atpase Inhibits na_ion Intracellular Na+ ↑ na_k_atpase->na_ion Leads to src_kinase Src Kinase na_k_atpase->src_kinase Activates na_ca_exchanger Na+/Ca2+ Exchanger na_ion->na_ca_exchanger Affects ca_ion Intracellular Ca2+ ↑ na_ca_exchanger->ca_ion Leads to cell_outcomes Cellular Outcomes (e.g., Proliferation, Apoptosis) ca_ion->cell_outcomes mapk_pathway MAPK/ERK Pathway src_kinase->mapk_pathway pi3k_pathway PI3K/Akt Pathway src_kinase->pi3k_pathway mapk_pathway->cell_outcomes pi3k_pathway->cell_outcomes

Caption: this compound's impact on the Na+/K+-ATPase and downstream signaling.

Conclusion

This guide provides a foundational framework for investigating the proteomic effects of this compound. By employing the outlined experimental strategies and data analysis pipelines, researchers can generate high-quality, quantitative data to unravel the complex mechanisms of this cardiac glycoside. The resulting proteomic profiles will not only enable objective comparisons with other compounds but also pave the way for novel therapeutic applications.

References

A Comparative Guide to the Antiviral Activity of Cardenolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cardenolides, a class of naturally occurring steroids, have long been utilized in the treatment of cardiac conditions. Emerging research has unveiled their potent antiviral activities against a range of viruses, positioning them as promising candidates for novel antiviral drug development. This guide provides a comparative analysis of the antiviral efficacy of several prominent cardenolides, supported by experimental data from peer-reviewed studies.

Important Note on Strospeside: Extensive literature searches did not yield any specific data on the antiviral activity of this compound. Therefore, this guide focuses on a comparative analysis of other well-documented cardenolides for which antiviral screening data is available.

Comparative Antiviral Efficacy of Cardenolides

The antiviral activity of cardenolides has been demonstrated against various DNA and RNA viruses. The primary mechanism of action for many cardenolides is the inhibition of the host cell's Na+/K+-ATPase, an enzyme crucial for maintaining cellular ion homeostasis.[1][2][3] Viral replication is highly dependent on host cell resources, and the disruption of this ion balance can effectively halt the viral life cycle.[1] Some cardenolides have also been shown to exert their antiviral effects through pathways independent of Na+/K+-ATPase inhibition, such as the downregulation of JAK1 signaling.[4]

The following tables summarize the in vitro antiviral activities of selected cardenolides against different viruses. The 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/IC50) are provided for comparative assessment of potency and safety.

Table 1: Antiviral Activity of Cardenolides against Influenza A Virus

CardenolideVirus StrainCell LineIC50 (µM)CC50 (µM)SIReference
Digitoxigenin A/WSN/33 (H1N1)A549>1>20>20[5]
Compound C10 A/WSN/33 (H1N1)A5490.057>10>175[5]
Compound C11 A/WSN/33 (H1N1)A5490.062>20>322[5]
Ouabain Influenza Virus----[1]

Table 2: Antiviral Activity of Cardenolides against Herpes Simplex Virus (HSV)

CardenolideVirus StrainCell LineIC50 (µM)CC50 (µM)SIReference
Compound C10 HSV-1 (KOS)Vero0.23>300>1304[1]
Compound C11 HSV-1 (KOS)Vero0.24>300>1250[1]
Compound C10 HSV-1 (29-R, ACV-resistant)Vero0.18>300>1667[1]
Compound C11 HSV-1 (29-R, ACV-resistant)Vero0.19>300>1579[1]
Compound C10 HSV-2 (333)Vero0.27>300>1111[1]
Compound C11 HSV-2 (333)Vero0.30>300>1000[1]
Digoxin HSV----[1]
Digitoxin HSV----[1]
Ouabain HSV----[1]

Table 3: Antiviral Activity of Cardenolides against Coronaviruses

CardenolideVirusCell LineIC50 (nM)Reference
Ouabain TGEVST147 ± 28[4]
Oleandrin TGEVST166 ± 8[4]
Digitoxin TGEVST373 ± 32[4]
Digoxin TGEVST615 ± 120[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies for antiviral screening of cardenolides.

Cell Lines and Viruses
  • A549 cells (Human lung adenocarcinoma): Used for Influenza A virus infection studies.[5]

  • MDCK cells (Madin-Darby canine kidney): Utilized for titration of Influenza A virus.[5]

  • Vero cells (African green monkey kidney): Employed for Herpes Simplex Virus (HSV-1 and HSV-2) infection and propagation.[1]

  • ST cells (Swine testicle): Used for Transmissible Gastroenteritis Coronavirus (TGEV) infection studies.[4]

  • Influenza A/WSN/33 (H1N1): A common laboratory strain of influenza virus.[5]

  • HSV-1 (KOS and 29-R strains) and HSV-2 (333 strain): Representative strains of Herpes Simplex Virus, with the 29-R strain being acyclovir-resistant.[1]

  • TGEV: A member of the coronavirus family.[4]

Cytotoxicity Assay

The cytotoxicity of the cardenolides is typically assessed using the MTT assay.

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the cardenolide compounds for a duration that matches the antiviral assay (e.g., 24-48 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Antiviral Activity Assays

Plaque Reduction Assay (for HSV):

  • Seed Vero cells in 24-well plates and grow to confluence.

  • Infect the cell monolayers with a specific number of plaque-forming units (PFU) of HSV.

  • After a 1-hour adsorption period, remove the virus inoculum.

  • Overlay the cells with a medium containing various concentrations of the cardenolide and a gelling agent (e.g., carboxymethylcellulose).

  • Incubate the plates for 2-3 days to allow plaque formation.

  • Fix and stain the cells (e.g., with crystal violet).

  • Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50).[1]

Virus Titer Reduction Assay (for Influenza A Virus):

  • Infect A549 cells with Influenza A virus at a specific multiplicity of infection (MOI).[5]

  • After a 1-hour adsorption period, wash the cells and add a medium containing different concentrations of the cardenolide.[5]

  • Incubate for 24 hours.[5]

  • Collect the supernatants and determine the virus titer by performing a plaque assay or TCID50 assay on MDCK cells.[5]

  • Calculate the IC50 based on the reduction in viral titer.[5]

Immunofluorescence Assay (for TGEV):

  • Pre-treat ST cells with various concentrations of cardenolides for 1 hour.[4]

  • Infect the cells with TGEV.

  • At a specific time post-infection (e.g., 6 hours), fix the cells.

  • Permeabilize the cells and incubate with a primary antibody against a viral protein (e.g., TGEV N protein).

  • Incubate with a fluorescently labeled secondary antibody.

  • Visualize and quantify the fluorescence intensity to determine the reduction in viral protein expression and calculate the IC50.[4]

Signaling Pathways and Mechanisms of Action

The antiviral action of cardenolides is often mediated through the modulation of specific host cell signaling pathways.

Na+/K+-ATPase Inhibition Pathway

The primary mechanism for many cardenolides involves the inhibition of the α-subunit of the Na+/K+-ATPase. This leads to an increase in intracellular Na+ concentration, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular Ca2+. The resulting disruption of ion homeostasis interferes with various stages of the viral life cycle, including viral entry, replication, and protein synthesis.[1][2][3]

Na_K_ATPase_Inhibition Cardenolide Cardenolide NaK_ATPase Na+/K+-ATPase (α-subunit) Cardenolide->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to Na_Ca_Exchanger Na+/Ca2+ Exchanger Na_in->Na_Ca_Exchanger Affects Ca_in ↑ Intracellular Ca2+ Na_Ca_Exchanger->Ca_in Leads to Viral_Lifecycle Disruption of Viral Lifecycle Ca_in->Viral_Lifecycle

Figure 1: Na+/K+-ATPase inhibition pathway by cardenolides.

JAK1 Proteolysis Pathway (Na+/K+-ATPase Independent)

In the context of coronavirus infection, some natural cardenolides have been found to suppress viral activity by downregulating Janus kinase 1 (JAK1) in a manner independent of Na+/K+-ATPase inhibition. This involves the activation of Ndfip1/2 and the E3 ubiquitin ligase NEDD4, leading to the proteasomal degradation of JAK1. The downregulation of JAK1 signaling attenuates the host inflammatory response and creates an unfavorable environment for viral replication.[4]

JAK1_Proteolysis_Pathway Cardenolide Natural Cardenolide Ndfip1_2 Ndfip1/2 Cardenolide->Ndfip1_2 Activates NEDD4 NEDD4 (E3 Ubiquitin Ligase) Ndfip1_2->NEDD4 Activates JAK1 JAK1 NEDD4->JAK1 Ubiquitinates Proteasome Proteasome JAK1->Proteasome Targeted to JAK1_degradation JAK1 Degradation Proteasome->JAK1_degradation Antiviral_State Suppression of Viral Replication JAK1_degradation->Antiviral_State

Figure 2: JAK1 proteolysis pathway induced by cardenolides.

Experimental Workflow for Antiviral Screening

The following diagram illustrates a general workflow for the screening and characterization of the antiviral activity of cardenolides.

Antiviral_Screening_Workflow cluster_0 Initial Screening cluster_1 Dose-Response Analysis cluster_2 Mechanism of Action Studies Compound_Library Cardenolide Library Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Library->Cytotoxicity_Assay Primary_Antiviral_Screen Primary Antiviral Screen (Single High Concentration) Compound_Library->Primary_Antiviral_Screen CC50_Determination CC50 Determination Cytotoxicity_Assay->CC50_Determination Dose_Response_Antiviral Dose-Response Antiviral Assay (e.g., Plaque Reduction) Primary_Antiviral_Screen->Dose_Response_Antiviral Active Compounds IC50_Determination IC50 Determination Dose_Response_Antiviral->IC50_Determination SI_Calculation Selectivity Index (SI) Calculation IC50_Determination->SI_Calculation CC50_Determination->SI_Calculation Time_of_Addition Time-of-Addition Assay SI_Calculation->Time_of_Addition Promising Candidates Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, qPCR) Time_of_Addition->Mechanism_Studies Pathway_Analysis Signaling Pathway Analysis Mechanism_Studies->Pathway_Analysis

Figure 3: General workflow for antiviral screening of cardenolides.

Conclusion and Future Directions

The available data strongly support the potential of cardenolides as a class of broad-spectrum antiviral agents. Compounds like the semi-synthetic derivatives C10 and C11 have demonstrated remarkable potency against both influenza and herpes viruses, including drug-resistant strains. Furthermore, the elucidation of multiple mechanisms of action, including the well-established Na+/K+-ATPase inhibition and the more recently discovered JAK1-mediated pathway, provides a solid foundation for further drug development.

Future research should focus on:

  • Screening a wider range of natural and synthetic cardenolides to identify compounds with improved antiviral activity and safety profiles.

  • Investigating the antiviral spectrum of promising candidates against a broader panel of viruses, including emerging viral threats.

  • Elucidating the detailed molecular mechanisms underlying the antiviral effects of different cardenolides to identify novel drug targets.

  • Conducting in vivo studies to evaluate the efficacy and safety of lead compounds in animal models of viral infection.

The exploration of cardenolides represents a promising frontier in the quest for new and effective antiviral therapies. A systematic and multidisciplinary approach, combining medicinal chemistry, virology, and molecular biology, will be essential to unlock the full therapeutic potential of this fascinating class of natural products.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of Strospeside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent compounds like strospeside are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This compound, a cardenolide with potent cytotoxic properties against certain cancer cell lines, requires meticulous disposal procedures to mitigate risks to personnel and the environment.[1][2] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound waste.

Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to recognize the potential hazards associated with this compound. As a cytotoxic compound, it may be harmful if inhaled, ingested, or absorbed through the skin.[3] Therefore, appropriate personal protective equipment must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are mandatory. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.

  • Lab Coat: A buttoned lab coat provides a critical barrier to protect clothing and skin.

  • Respiratory Protection: In situations where aerosols or dust may be generated, a NIOSH-approved respirator is necessary. Work should be conducted in a well-ventilated area or under a chemical fume hood.[3]

This compound Waste Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound waste, from initial segregation to final removal by authorized personnel.

StrospesideDisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Waste Container Management cluster_2 Temporary Storage & Disposal Generate Generate this compound Waste (Solid & Liquid) Segregate Segregate into Designated, Labeled Waste Containers Generate->Segregate Immediate Action Label Label Containers Clearly: 'this compound Waste - Cytotoxic', Hazard Symbols Segregate->Label Secure Securely Seal Containers Label->Secure Store Store in a Designated, Secure Hazardous Waste Area Secure->Store Arrange Arrange for Pickup by Certified Waste Disposal Service Store->Arrange

Caption: Workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe handling and disposal of this compound-contaminated materials.

1. Waste Segregation:

  • Solid Waste:

    • Collect all this compound-contaminated solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • This includes, but is not limited to:

      • Unused or expired this compound powder.

      • Contaminated personal protective equipment (gloves, disposable lab coats).

      • Weighing papers, pipette tips, and other disposables that have come into direct contact with this compound.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, leak-proof, and shatter-resistant container.

    • This includes solvents used to dissolve this compound and solutions from experimental procedures.

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

2. Labeling and Container Management:

  • All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The primary hazard: "Cytotoxic" or "Toxic."

    • Appropriate hazard pictograms.

    • The date of waste accumulation.

  • Keep containers securely sealed when not in use to prevent spills and exposure.

3. Spill Management:

In the event of a spill, immediate action is necessary to contain and clean the affected area.

  • Small Spills:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Carefully collect the absorbed material using non-sparking tools and place it in the designated solid hazardous waste container.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's EHS or emergency response team for guidance and assistance.[3]

4. Final Disposal:

  • Store sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Follow your institution's procedures for requesting a hazardous waste pickup.

  • Disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company in accordance with all local, state, and federal regulations.

Quantitative Data Management for this compound Waste

To ensure accurate record-keeping and compliance, maintain a log of all this compound waste generated. The following table provides a template for tracking this information.

DateWaste Type (Solid/Liquid)Quantity (g or mL)Container IDDisposal Request Date
Example:
2025-11-19Solid5 gSW-STR-0012025-11-20
2025-11-19Liquid500 mLLW-STR-0012025-11-20

By adhering to these rigorous disposal procedures, laboratories can effectively manage the risks associated with this compound, fostering a culture of safety and environmental responsibility.

References

Personal protective equipment for handling Strospeside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Strospeside, a potent cardenolide with cytotoxic properties. Adherence to these procedures is vital to ensure personal safety and maintain a secure laboratory environment.

This compound is a cardenolide isolated from Cuscuta reflexa and is recognized for its potent cytotoxicity against renal and prostate cancer cell lines.[1][2] Due to its hazardous nature, stringent safety protocols must be followed during its handling, storage, and disposal.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, based on general guidelines for hazardous drugs.

Body AreaRequired PPESpecifications and Best Practices
Hands Double Nitrile GlovesWear two pairs of powder-free, disposable nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Change gloves every hour or immediately if they are torn, punctured, or contaminated.[3]
Body Disposable GownA disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[3] Gowns should be changed immediately after a spill or every two to three hours.[4]
Eyes Safety GogglesChemical splash goggles are mandatory to protect the eyes from dust, aerosols, and splashes.[5]
Face Face ShieldA full-face shield should be worn in conjunction with safety goggles, especially when there is a risk of splashes or aerosol generation.[4]
Respiratory Dust Respirator / N95 MaskA NIOSH-approved N95 respirator or a higher level of respiratory protection should be used to prevent inhalation of the compound, especially when handling the powder form.[5]
Feet Shoe CoversDisposable shoe covers should be worn to prevent the tracking of contaminants out of the designated handling area.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Emergency ScenarioImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[5]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][6]

Handling and Disposal Workflow

The following diagram outlines the standard operating procedure for handling and disposing of this compound in a laboratory setting.

G This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area prep_ppe->prep_area handling_weigh Weigh this compound in a Ventilated Enclosure prep_area->handling_weigh handling_prepare Prepare Solutions in a Fume Hood handling_weigh->handling_prepare cleanup_decontaminate Decontaminate Surfaces and Equipment handling_prepare->cleanup_decontaminate cleanup_dispose_waste Dispose of Contaminated Waste in Designated Hazardous Waste Containers cleanup_decontaminate->cleanup_dispose_waste cleanup_doff Doff PPE in Correct Order cleanup_dispose_waste->cleanup_doff

This compound Handling and Disposal Workflow

Spill Management Protocol

In the event of a this compound spill, a clear and immediate response is necessary to contain the contamination and ensure the safety of all personnel. The following logical relationship diagram illustrates the decision-making process for handling a spill.

G This compound Spill Response Plan spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Lab Supervisor and EHS evacuate->notify assess Assess Spill Size notify->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large ppe Don Full PPE small_spill->ppe wait Wait for Emergency Response Team large_spill->wait contain Contain Spill with Absorbent Material ppe->contain clean Clean Area with Appropriate Decontaminating Agent contain->clean dispose Dispose of all Materials as Hazardous Waste clean->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.